(2,3-Dihydro-1H-inden-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWVOJUAZGKGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (2,3-Dihydro-1H-inden-2-yl)methanamine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dihydro-1H-inden-2-yl)methanamine, also known as 2-aminomethylindane, is a rigid bicyclic primary amine that has garnered interest within the medicinal chemistry and pharmacology sectors. Its constrained phenethylamine backbone makes it a valuable scaffold for the design of novel therapeutic agents, particularly those targeting monoamine transporters. The indane ring system, a privileged structure in drug discovery, imparts a unique conformational restriction upon the aminomethyl side chain, influencing its interaction with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound, offering a foundational resource for researchers engaged in its study and application.
Chemical Structure and Properties
This compound is characterized by an indane core, which consists of a benzene ring fused to a cyclopentane ring. The aminomethyl substituent is attached to the C2 position of the cyclopentane ring.
Molecular and Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, sourced from the PubChem database, provide essential information for its handling, formulation, and application in experimental settings.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [2][3] |
| Molecular Weight | 147.22 g/mol | [2][3] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 146737-65-7 | [2] |
| XLogP3 | 1.5 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| Rotatable Bond Count | 2 | [2][3] |
| Exact Mass | 147.104800 g/mol | [2][3] |
| Monoisotopic Mass | 147.104800 g/mol | [2][3] |
| Topological Polar Surface Area | 26 Ų | [2][3] |
| Heavy Atom Count | 11 | [2][3] |
Structural Representation
The chemical structure of this compound can be visualized through the following diagram:
Caption: 2D structure of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region. The aromatic protons on the benzene ring would typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons on C1 and C3 of the indane core would likely resonate as multiplets between δ 2.5 and 3.0 ppm. The methine proton at C2 and the methylene protons of the aminomethyl group would also produce signals in the aliphatic region, with their exact chemical shifts and coupling patterns being highly dependent on the conformational dynamics of the five-membered ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons are expected to resonate in the δ 120-145 ppm region. The aliphatic carbons of the indane ring and the aminomethyl group would appear in the upfield region, typically between δ 30-60 ppm. The specific chemical shifts can be estimated using empirical prediction tools and by comparison with spectra of similar indane derivatives.[4][5][6][7][8]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of the parent compound, 2-aminoindane, shows a prominent molecular ion peak (M⁺) at m/z 133 and a base peak at m/z 116, corresponding to the loss of ammonia (NH₃).[9] For this compound, the molecular ion peak is expected at m/z 147. A significant fragment ion would likely be observed at m/z 117, resulting from the benzylic cleavage and loss of the CH₂NH₂ radical. Another prominent peak could be expected at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. The N-H bending vibration (scissoring) is expected around 1600 cm⁻¹.
Synthesis Methodologies
Proposed Synthetic Pathway: Reduction of 2-Indanecarbonitrile
A common and effective method for the synthesis of primary amines is the reduction of nitriles. This approach offers a direct conversion to the target molecule.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on established methods for the reduction of nitriles to primary amines using lithium aluminum hydride (LAH).[10][11][12][13] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents by trained personnel.
Step 1: Synthesis of 2-Indanecarbonitrile (Not detailed)
2-Indanecarbonitrile can be synthesized from 2-indanone through various methods, such as the reaction with tosylmethyl isocyanide (TosMIC) in the presence of a strong base like sodium hydride.
Step 2: Reduction of 2-Indanecarbonitrile to this compound
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.
-
Reagent Preparation: A suspension of lithium aluminum hydride (LAH) (approximately 1.5-2.0 molar equivalents relative to the nitrile) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask under a nitrogen atmosphere.
-
Addition of Nitrile: A solution of 2-indanecarbonitrile in anhydrous THF is added dropwise to the stirred LAH suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution behind a blast shield.
-
Workup and Purification: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
An alternative reduction method involves catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.[14]
Applications in Drug Development
The rigid structure of the indane nucleus in this compound makes it an attractive scaffold for designing ligands that target specific receptor or transporter conformations. The primary amine provides a key interaction point for forming salt bridges with acidic residues in protein binding sites.
Research has shown that 2-aminoindane and its derivatives interact with plasma membrane monoamine transporters, including those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[2][15][16][17] Specifically, 2-aminoindane itself has been shown to interact with the norepinephrine transporter.[2][15] Ring-substituted derivatives of 2-aminoindane have been investigated as serotonin releasing agents.[18] This body of research suggests that this compound and its derivatives have potential applications in the development of novel therapeutics for a range of neurological and psychiatric disorders where monoamine signaling is implicated, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The indane scaffold is considered a privileged structure, with several indane-based compounds having reached clinical use for various diseases.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions. As a primary amine, it is expected to be corrosive and can cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically accessible and pharmacologically relevant molecule. Its rigid conformational properties make it a valuable building block for the design of selective ligands for monoamine transporters and other CNS targets. This guide has provided a comprehensive overview of its chemical properties, structural features, and plausible synthetic routes. While detailed experimental data for this specific compound is limited in the public domain, the information presented here, based on established chemical principles and data from closely related analogues, provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
Wikipedia. (2023). Serotonin releasing agent. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(7), 2247–2258. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2247–2258. [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. [Link]
-
BYJU'S. (n.d.). Lithium Aluminium Hydride. [Link]
-
PubChem. 2-Aminoindane. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Organic Syntheses. (n.d.). Procedure for the Preparation of N-Methoxy-N-methyl-4-pentenamide. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
-
de Graaf, C., et al. (2015). Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. Medicinal research reviews, 35(6), 1139–1191. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubChem. 2,3-dihydro-1H-inden-1-ylmethanamine. National Center for Biotechnology Information. [Link]
-
Abdolmohammadi, S., et al. (2020). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 3(3), 118-124. [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. National Institute of Standards and Technology. [Link]
-
El-Shafey, H., et al. (1999). Novel Synthesis of 2-Cyanoindan-1-one Enamines. Journal of Chemical Research, Synopses, (5), 294-295. [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. National Institute of Standards and Technology. [Link]
-
The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]
-
PubChemLite. (n.d.). 2,3-dihydro-1h-inden-1-ylmethanamine (C10H13N). [Link]
-
mzCloud. (2016). MEAI. [Link]
-
PubChem. 2,3-dihydro-1H-inden-1-yl(furan-3-yl)methanamine. National Center for Biotechnology Information. [Link]
-
Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37-47. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Journal of Pharmaceutical Sciences and Research, 12(6), 789-795. [Link]
Sources
- 1. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H13N | CID 22346315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. mzCloud – 2 AI [mzcloud.org]
- 13. 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (2,3-Dihydro-1H-inden-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (2,3-Dihydro-1H-inden-2-yl)methanamine, a notable chemical entity with significant relevance in medicinal chemistry and neuroscience research. This document elucidates its chemical identity, including its CAS number and synonyms, and presents a detailed, plausible synthesis protocol. Furthermore, it delves into the compound's pharmacological profile, mechanism of action, and its current and potential applications in drug discovery and development, with a particular focus on its interaction with monoamine transporters. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel psychoactive compounds and therapeutic agents.
Chemical Identity and Properties
This compound is a primary amine featuring an indane scaffold. The indane ring system, a bicyclic hydrocarbon, is a common structural motif in various biologically active molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number (Free Base) | 146737-65-7 | [1] |
| CAS Number (HCl Salt) | 178955-07-2 | [2] |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Synonyms | 2-Indanylmethanamine, 2-Aminomethyl-indane | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and logical approach involves the reductive amination of 2-indanone, a readily available starting material. This method is advantageous due to its efficiency and the availability of the precursor.
Synthesis of the Precursor: 2-Indanone
2-Indanone can be synthesized from indene through oxidation. A well-established method involves the use of formic acid and hydrogen peroxide.[3]
Experimental Protocol: Synthesis of 2-Indanone from Indene
Materials:
-
Indene (98%)
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Sulfuric acid (7% by volume)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, dropping funnel, and thermometer, combine 700 ml of formic acid (88%) and 140 ml of hydrogen peroxide (30%).
-
Maintain the temperature of the mixture at 35–40°C while adding 116.2 g (1.00 mole) of indene (98%) dropwise over a period of 2 hours with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 7 hours.
-
Remove the formic acid under reduced pressure, ensuring the temperature of the residue does not exceed 60°C.
-
To the resulting crude monoformate of 1,2-indanediol, add 2 L of 7% sulfuric acid and heat to boiling.
-
Perform steam distillation to isolate the 2-indanone. Collect the distillate until no more 2-indanone is observed.
-
Filter the cold distillate to collect the crystalline 2-indanone and dry it under vacuum. The expected yield is approximately 69–81%.[3]
Reductive Amination of 2-Indanone
The conversion of 2-indanone to this compound can be accomplished via a reductive amination process. This typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the corresponding amine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Indanone
-
Ammonia (e.g., in methanol or as ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Methanol or other suitable solvent
-
Hydrochloric acid (for salt formation, if desired)
-
Diethyl ether or other suitable non-polar solvent for precipitation/crystallization
Procedure:
-
Dissolve 2-indanone in methanol in a round-bottom flask.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate, in excess.
-
Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction can be monitored by techniques such as TLC or GC-MS.
-
Once imine formation is substantial, add a suitable reducing agent. For instance, sodium cyanoborohydride can be added portion-wise while monitoring the reaction. Alternatively, the reaction mixture can be subjected to catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
After the reduction is complete, quench the reaction carefully (e.g., by adding water or a dilute acid if using borohydride reagents).
-
Extract the product into an organic solvent and wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification can be achieved by column chromatography or by converting the free base to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude product in a suitable solvent like diethyl ether and add a solution of hydrochloric acid in ether. The precipitate can then be collected by filtration and dried.
Caption: Synthetic pathway for this compound.
Pharmacological Profile and Mechanism of Action
This compound belongs to the class of aminoindanes, which are known for their psychoactive properties and interaction with monoamine systems in the central nervous system.
Interaction with Monoamine Transporters
Research has shown that aminoindane derivatives are inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft. The pharmacological profile of 2-aminoindane, a closely related compound, indicates that it primarily interacts with the norepinephrine transporter (NET).[4] It is plausible that this compound exhibits a similar, if not identical, mechanism of action, acting as a norepinephrine reuptake inhibitor.
By blocking NET, this compound would increase the extracellular concentration of norepinephrine, leading to enhanced noradrenergic neurotransmission. This mechanism is shared by several clinically used antidepressants and psychostimulants.
Caption: Proposed mechanism of action for this compound.
Applications in Research and Drug Development
The unique structural and pharmacological properties of this compound and its derivatives make them valuable tools in several areas of research and drug development.
Neuroscience Research
As a monoamine transporter inhibitor, this compound can be utilized as a research tool to investigate the role of the noradrenergic system in various physiological and pathological processes. It can be employed in in vitro and in vivo studies to modulate norepinephrine levels and observe the downstream effects on neuronal activity, behavior, and cognition.
Drug Discovery Scaffold
The indane scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
For instance, derivatives of the related 2,3-dihydro-1H-inden-1-amine have been designed and synthesized as selective monoamine oxidase B (MAO-B) inhibitors.[5] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease. This suggests that the this compound scaffold could also be explored for the development of novel MAO inhibitors or other enzyme inhibitors.
Safety and Handling
As a research chemical with psychoactive potential, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest due to its accessible synthesis and its activity as a monoamine transporter inhibitor. Its utility as a research tool in neuroscience and as a scaffold in drug discovery, particularly for central nervous system disorders, is evident. Further investigation into its detailed pharmacological profile, including receptor binding affinities and in vivo effects, will undoubtedly provide deeper insights into its potential as a lead compound for the development of novel therapeutics.
References
- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). South African Journal of Chemistry.
- Synthesis of 1-(2-aminoethyl)indane. PrepChem.com.
- 2-indanone. Organic Syntheses.
- This compound. PubChem.
- Synthesis method of 2-aminoindan or deriv
- Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. (2008). Organic Process Research & Development.
- Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters.
- Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2018). The Journal of Organic Chemistry.
- Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. (2021). European Journal of Medicinal Chemistry.
- This compound hydrochloride. BLDpharm.
- Indanone synthesis. Organic Chemistry Portal.
- 2-Indanone. PubChem.
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and deriv
- Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014). Biochemical Pharmacology.
- 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem.
- Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers in Bioengineering and Biotechnology.
Sources
- 1. This compound | C10H13N | CID 22346315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 178955-07-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Pathways for (2,3-Dihydro-1H-inden-2-yl)methanamine: An In-depth Technical Guide
Introduction
(2,3-Dihydro-1H-inden-2-yl)methanamine, a primary amine featuring the indane scaffold, represents a significant structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic framework serves as a valuable building block for the synthesis of a diverse range of therapeutic agents. The strategic placement of the aminomethyl group at the 2-position of the indane ring offers a key vector for molecular elaboration, enabling the exploration of chemical space to optimize pharmacological activity. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental insights and comparative analysis to aid researchers and drug development professionals in the selection and implementation of the most suitable synthetic strategy.
Strategic Approaches to the Synthesis of this compound
The synthesis of the target primary amine can be approached through several established methodologies, each with its own set of advantages and considerations. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. The core strategies that will be discussed in this guide are:
-
Reductive Amination of 2-Indanecarboxaldehyde: A direct and efficient one-pot method.
-
Reduction of 2-Indanecarbonitrile: A reliable route from a stable nitrile intermediate.
-
Gabriel Synthesis from 2-(Halomethyl)indane: A classic method for the clean synthesis of primary amines.
-
Hofmann Rearrangement of 2-Indanecarboxamide: A route involving a carbon-to-nitrogen rearrangement to yield the amine with one less carbon atom than the starting amide.
This guide will delve into the mechanistic underpinnings and practical execution of each of these pathways.
Pathway 1: Reductive Amination of 2-Indanecarboxaldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and versatility.[1][2] This one-pot reaction combines a carbonyl compound, in this case, 2-indanecarboxaldehyde, with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3][4]
Causality of Experimental Choices
The selection of the reducing agent is critical for the success of a reductive amination. A key challenge is to selectively reduce the C=N bond of the imine without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for this transformation because it is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing iminium ions, which are formed under the weakly acidic conditions that favor imine formation.[5] The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and the subsequent reduction.
Experimental Protocol
Step 1: Synthesis of 2-Indanecarboxaldehyde from 2-Indanecarboxylic Acid
A common precursor, 2-indanecarboxylic acid, can be reduced to the corresponding aldehyde. A variety of methods can be employed, including conversion to an acid chloride followed by reduction, or direct reduction using a sterically hindered hydride reagent to avoid over-reduction to the alcohol.
Step 2: Reductive Amination
-
To a solution of 2-indanecarboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (a significant excess is typically used).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the careful addition of dilute hydrochloric acid.
-
The product is then isolated by extraction and purified by distillation or chromatography.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Indanecarboxaldehyde | N/A |
| Reagents | Ammonia, NaBH₃CN | [5] |
| Solvent | Methanol | [5] |
| Temperature | 0 °C to Room Temperature | N/A |
| Typical Yield | Moderate to Good | N/A |
Workflow Diagram
Caption: Reductive amination of 2-indanecarboxaldehyde.
Pathway 2: Reduction of 2-Indanecarbonitrile
The reduction of a nitrile to a primary amine is a robust and widely used transformation in organic synthesis. This pathway involves the initial preparation of 2-indanecarbonitrile, which is then reduced to this compound.
Causality of Experimental Choices
Powerful reducing agents are required to reduce the carbon-nitrogen triple bond of a nitrile. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, providing high yields of the corresponding primary amine.[6] The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. Catalytic hydrogenation over a noble metal catalyst, such as palladium or nickel, is another viable method, often considered a "greener" alternative.[7][8][9]
Experimental Protocol
Step 1: Synthesis of 2-Indanecarbonitrile
2-Indanecarbonitrile can be prepared from 2-bromoindane via nucleophilic substitution with a cyanide salt.
Step 2: Reduction of 2-Indanecarbonitrile
-
Using LiAlH₄:
-
To a suspension of LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous THF under an inert atmosphere, add a solution of 2-indanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
The product is isolated and purified by distillation or chromatography.
-
-
Using Catalytic Hydrogenation:
-
A solution of 2-indanecarbonitrile in a suitable solvent (e.g., ethanol or methanol) containing a catalyst (e.g., Raney nickel or Palladium on carbon) is placed in a hydrogenation apparatus.
-
The system is purged with hydrogen gas and then pressurized.
-
The reaction is stirred at a specified temperature and pressure until hydrogen uptake ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which is then purified.
-
Data Summary
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation | Reference |
| Starting Material | 2-Indanecarbonitrile | 2-Indanecarbonitrile | N/A |
| Reagents | LiAlH₄ | H₂, Raney Ni or Pd/C | [6][8] |
| Solvent | Anhydrous THF/Ether | Ethanol/Methanol | [6][9] |
| Temperature | Reflux | Varies (e.g., 60-160 °C) | N/A,[8] |
| Typical Yield | High | High | N/A |
Workflow Diagram
Caption: Reduction of 2-indanecarbonitrile to the target amine.
Pathway 3: Gabriel Synthesis from 2-(Halomethyl)indane
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, which avoids the over-alkylation often encountered in direct alkylation of ammonia.[3][4] This multi-step sequence involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.
Causality of Experimental Choices
The initial step is an Sₙ2 reaction between the phthalimide anion, a bulky and non-basic nitrogen nucleophile, and a primary alkyl halide, such as 2-(bromomethyl)indane or 2-(chloromethyl)indane.[3] The use of phthalimide prevents multiple alkylations. The subsequent cleavage of the N-alkylphthalimide is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which proceeds under mild conditions to release the primary amine and the stable phthalhydrazide byproduct.
Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)indane
This starting material can be prepared from 2-indanemethanol, which in turn can be synthesized by the reduction of 2-indanecarboxylic acid or its ester. The alcohol is then converted to the bromide, for example, using phosphorus tribromide (PBr₃).
Step 2: Gabriel Synthesis
-
To a solution of 2-(bromomethyl)indane (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture for several hours (e.g., at 80-100 °C) until the starting halide is consumed (monitored by TLC).
-
Cool the reaction mixture and add hydrazine hydrate (excess, e.g., 2-5 eq).
-
Heat the mixture to reflux for 1-2 hours, during which time the phthalhydrazide will precipitate.
-
After cooling, the precipitate is filtered off.
-
The filtrate is then worked up by extraction to isolate the desired primary amine.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-(Bromomethyl)indane | N/A |
| Reagents | Potassium phthalimide, Hydrazine hydrate | |
| Solvent | DMF, Ethanol/Methanol for hydrazinolysis | |
| Temperature | 80-100 °C (alkylation), Reflux (hydrazinolysis) | N/A |
| Typical Yield | Good to High | N/A |
Workflow Diagram
Caption: Gabriel synthesis of the target amine.
Pathway 4: Hofmann Rearrangement of 2-Indanecarboxamide
The Hofmann rearrangement is a method for converting a primary amide to a primary amine with one fewer carbon atom.[5] This reaction proceeds through an isocyanate intermediate and provides a route to amines that may be difficult to access through other methods. It is important to note that for the synthesis of this compound, the starting material would need to be 2,3-dihydro-1H-indene-2-acetamide , not 2-indanecarboxamide, as the latter would lead to 2-aminoindane.
Causality of Experimental Choices
The classical Hofmann rearrangement utilizes bromine in an aqueous solution of a strong base, such as sodium hydroxide. The base facilitates the deprotonation of the amide and the subsequent formation of an N-bromoamide intermediate. Further deprotonation and rearrangement lead to the isocyanate, which is then hydrolyzed in the aqueous basic medium to the primary amine and carbon dioxide.
Experimental Protocol
Step 1: Synthesis of 2,3-Dihydro-1H-indene-2-acetamide
This can be prepared from 2,3-dihydro-1H-indene-2-acetic acid, which can be synthesized via the Arndt-Eistert homologation of 2-indanecarboxylic acid. The resulting acetic acid derivative is then converted to the primary amide.
Step 2: Hofmann Rearrangement
-
A solution of bromine in aqueous sodium hydroxide is prepared at low temperature (0-5 °C) to form sodium hypobromite in situ.
-
2,3-Dihydro-1H-indene-2-acetamide (1.0 eq) is added to the cold hypobromite solution.
-
The reaction mixture is slowly warmed to room temperature and then heated (e.g., to 50-80 °C) for a period of time to effect the rearrangement and hydrolysis.
-
After cooling, the product amine is isolated by extraction with an organic solvent.
-
Purification is typically achieved by distillation or by salt formation and recrystallization.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,3-Dihydro-1H-indene-2-acetamide | N/A |
| Reagents | Bromine, Sodium Hydroxide | |
| Solvent | Water | |
| Temperature | 0 °C to 50-80 °C | N/A |
| Typical Yield | Moderate | N/A |
Workflow Diagram
Caption: Hofmann rearrangement leading to the target amine.
Conclusion
This technical guide has outlined four distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on the specific requirements of the research or development program.
-
Reductive amination offers a convergent and efficient approach, provided the starting aldehyde is readily accessible.
-
The reduction of the corresponding nitrile is a high-yielding and reliable method, with both chemical and catalytic options available.
-
The Gabriel synthesis provides a clean route to the primary amine, avoiding common side reactions, but requires the preparation of a haloalkyl intermediate.
-
The Hofmann rearrangement , while mechanistically elegant, necessitates a longer synthetic sequence to prepare the required acetamide precursor.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access this valuable building block for the advancement of their scientific endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine
Abstract
(2,3-Dihydro-1H-inden-2-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, intended for researchers and professionals in drug development. We will delve into three core synthetic pathways: the reductive amination of indan-2-carboxaldehyde, the reduction of indan-2-carbonitrile, and the Gabriel synthesis starting from 2-(bromomethyl)indane. Each section will provide a detailed examination of the necessary starting materials, step-by-step experimental protocols, and a critical analysis of the advantages and disadvantages of each approach. The causality behind experimental choices is elucidated to provide field-proven insights. All protocols are presented as self-validating systems, supported by in-text citations to authoritative sources.
Introduction: Strategic Approaches to a Key Intermediate
The synthesis of primary amines is a fundamental endeavor in organic chemistry, with numerous methodologies developed to achieve this transformation efficiently and selectively. The choice of a synthetic route to this compound is dictated by factors such as the availability of starting materials, desired scale of the reaction, and functional group tolerance. This guide will explore three convergent strategies, each commencing from a common precursor, indan-2-carboxylic acid, which is commercially available or can be synthesized from 2-(carboethoxy)indan.[1] The overarching synthetic landscape is depicted below.
Sources
An In-depth Technical Guide to the Physical Characteristics of (2,3-Dihydro-1H-inden-2-yl)methanamine Hydrochloride
Introduction
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride, also known as 2-indanmethanamine hydrochloride, is a primary amine salt with the chemical formula C₁₀H₁₄ClN.[1][2] This compound belongs to the class of cyclic phenethylamine analogs, a group of substances with significant interest in medicinal chemistry and pharmacology due to their potential interactions with various biological targets. The indane moiety provides a rigid scaffold that can influence receptor binding and pharmacokinetic properties compared to more flexible acyclic analogs.
This technical guide provides a comprehensive overview of the core physical characteristics of this compound hydrochloride. Understanding these properties is paramount for researchers, scientists, and drug development professionals in areas such as formulation development, analytical method development, and quality control. While specific experimental data for this particular salt is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical methodologies to provide a robust framework for its characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its handling, formulation, and analysis. The hydrochloride salt form of this compound is expected to be a crystalline solid at room temperature, a common characteristic of amine hydrochlorides.[3][4]
Structural and Molecular Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ClN | [1][2] |
| Molecular Weight | 183.68 g/mol | [3] |
| CAS Number | 178955-07-2 | [1][2] |
| Chemical Structure | ![]() | Inferred from Name |
| Synonyms | 2-Indanmethanamine hydrochloride, (2,3-Dihydro-1H-inden-2-yl)methylamine hydrochloride | [5] |
Predicted and Inferred Physical Properties
Due to the limited availability of direct experimental data, the following properties are based on the analysis of structurally similar compounds, such as 2-phenylethylamine hydrochloride, and general principles of physical organic chemistry.
| Property | Expected Value/Characteristic | Rationale/Analogous Compound Data |
| Appearance | White to off-white crystalline solid | Common for amine hydrochloride salts.[4] |
| Melting Point | Expected in the range of 200-230 °C | 2-Phenylethylamine hydrochloride has a melting point of 217-222 °C.[4] The rigid indane structure may slightly increase the melting point. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, toluene). | The ionic nature of the hydrochloride salt enhances solubility in polar solvents. This is a general characteristic of amine salts.[6] |
| pKa | Expected to be around 9.5 - 10.5 | The pKa of the conjugate acid of a primary amine is typically in this range. For example, the pKa of phenethylamine is 9.83.[7] |
Structural Elucidation and Spectroscopic Analysis
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indane ring, the aliphatic protons of the five-membered ring, the methylene protons adjacent to the nitrogen, and the protons of the ammonium group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For a primary amine salt, characteristic absorption bands are expected for N-H stretching and bending vibrations. The spectrum will also show bands corresponding to C-H stretching (aromatic and aliphatic) and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the spectrum should exhibit a prominent peak corresponding to the protonated free base [(C₁₀H₁₃N)H]⁺ at m/z ≈ 148.22.
Thermal and Crystalline Characterization
The solid-state properties of a pharmaceutical compound are critical for its stability, dissolution, and bioavailability.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to investigate thermal events such as polymorphic transitions. A typical DSC thermogram for a crystalline solid will show a sharp endothermic peak corresponding to its melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This analysis can be used to assess the thermal stability of the compound and to detect the presence of residual solvents or water.
X-Ray Powder Diffraction (XRPD)
XRPD is a non-destructive technique used to analyze the crystalline structure of a solid. The resulting diffraction pattern is a unique fingerprint of a specific crystalline form, making it an essential tool for identifying polymorphs and ensuring batch-to-batch consistency.
Experimental Protocols
The following section outlines detailed, step-by-step methodologies for the key analytical techniques used to characterize this compound hydrochloride.
Protocol 1: Determination of Melting Point using Capillary Method
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a rate of 10-15 °C/minute until the temperature is approximately 20 °C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2 °C/minute and record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range constitutes the melting point.
Protocol 2: Characterization by Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer (e.g., phosphate or acetate) and an ion-pairing agent if necessary.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a similar concentration as the working standards.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 260 nm due to the benzene ring).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time of the analyte in the sample should match that of the standard. The purity can be assessed by the peak area percentage.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of the compound.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the physical characteristics of this compound hydrochloride. By leveraging data from analogous compounds and established analytical protocols, researchers and drug development professionals can effectively characterize this compound for their specific applications. The provided methodologies for spectroscopic, thermal, and chromatographic analysis serve as a robust starting point for comprehensive quality assessment and formulation development. Further experimental investigation is encouraged to establish definitive values for the physical properties outlined in this guide.
References
-
Wikipedia. Phenethylamine. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 2-Phenylethylamine hydrochloride. [Link]
-
PubChem. 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1). [Link]
-
Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(10), 3237-3245. [Link]
-
Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(12), 1347–1357. [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
PubChem. 2,3-dihydro-1H-inden-1-ylmethanamine. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
EPTQ. (2012). Chemical analysis in amine system operations. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4995. [Link]
-
NIST. 1-Adamantanamine, hydrochloride. [Link]
-
NIST. Benzenamine, 2,4-dinitro-. [Link]
Sources
- 1. 178955-07-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Indene-2-methanamine, 2,3-dihydro-, hydrochloride (1:1) [cymitquimica.com]
- 6. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
The Solubility Profile of (2,3-Dihydro-1H-inden-2-yl)methanamine: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(2,3-Dihydro-1H-inden-2-yl)methanamine is a primary amine featuring a rigid bicyclic indane scaffold. Its unique structure presents a duality in polarity: a hydrophilic aminomethyl group capable of hydrogen bonding and a significantly larger, lipophilic indan backbone. This guide provides a comprehensive analysis of its expected solubility across a range of common laboratory solvents. Understanding this profile is critical for its application in synthetic chemistry, formulation development, and various stages of drug discovery, where solvent selection dictates reaction success, purification efficiency, and the viability of delivery systems. We present a predictive solubility framework based on first principles of physical organic chemistry, followed by a robust, self-validating experimental protocol for empirical determination.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a molecule like this compound, which serves as a valuable building block, its solubility characteristics govern every aspect of its lifecycle.[1] From the choice of reaction media in synthesis to the selection of eluents in chromatography and the design of appropriate formulations for preclinical studies, a thorough understanding of its behavior in different solvents is paramount. Poor solubility can lead to challenges in handling, inaccurate dosing, low bioavailability, and ultimately, the failure of promising drug candidates. This guide aims to provide the foundational knowledge necessary to navigate these challenges effectively.
Molecular Profile and Predicted Solubility
The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like."[2] this compound (C₁₀H₁₃N, Molar Mass: 147.22 g/mol ) possesses a distinct amphiphilic character.[3]
-
The Hydrophilic Moiety: The primary amine (-CH₂NH₂) group is polar and acts as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).[4][5] This functional group is the primary driver for solubility in polar, protic solvents like water and alcohols.[6]
-
The Lipophilic Scaffold: The 2,3-dihydro-1H-indene core is a nonpolar, rigid hydrocarbon structure. This bulky, hydrophobic part of the molecule dominates its overall character, limiting aqueous solubility but promoting dissolution in organic solvents through van der Waals interactions.[7]
Based on this structure, we can predict its general solubility behavior. The molecule has more than six carbon atoms, which generally leads to a significant decrease in water solubility for aliphatic amines.[7][8] However, its basic amine group allows for salt formation in acidic media, which can dramatically enhance aqueous solubility.[9][10]
Predicted Solubility Data Summary
The following table summarizes the predicted solubility of this compound in a variety of common laboratory solvents, based on its structural characteristics and established principles of amine solubility.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble / Insoluble | The large, nonpolar indan backbone (C₁₀) outweighs the polar amine group's ability to form hydrogen bonds with water.[6][7] |
| Methanol, Ethanol | Soluble | Alcohols can engage in hydrogen bonding with the amine group, and their alkyl chains can interact favorably with the indan scaffold.[6] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of solvating a wide range of organic molecules. |
| Dichloromethane (DCM) | Soluble | While moderately polar, DCM is an excellent solvent for general organic compounds with limited water solubility. | |
| Tetrahydrofuran (THF) | Soluble | THF is a versatile organic solvent that can effectively solvate the nonpolar indane structure.[7] | |
| Nonpolar | Toluene, Hexanes | Soluble | The dominant lipophilic character of the indan scaffold ensures favorable van der Waals interactions with nonpolar solvents.[2] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine group is protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻), a common strategy to solubilize amines.[9][10] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The amine remains in its neutral, free base form, which has low water solubility. No salt formation occurs.[11] |
Experimental Protocol for Solubility Determination
The following protocol provides a reliable, step-by-step method for the qualitative and semi-quantitative determination of solubility. This process is designed to be self-validating by including clear observation points and control steps.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., Deionized Water, Ethanol, Toluene, 5% HCl, 5% NaOH)
-
Analytical Balance (±0.1 mg)
-
Vials or test tubes (e.g., 4 mL clear glass vials)
-
Vortex mixer
-
Pipettors or graduated cylinders
-
pH paper or pH meter
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.
-
Causality: Using a precise amount allows for a semi-quantitative assessment (e.g., soluble at >10 mg/mL). An analytical balance ensures accuracy.
-
-
Solvent Addition: Add 1.0 mL of the desired test solvent to the vial.
-
Mixing: Securely cap the vial and vortex vigorously for 2 minutes.
-
Causality: Vigorous agitation increases the surface area of the solute exposed to the solvent, accelerating the dissolution process towards equilibrium.
-
-
Equilibration: Allow the vial to stand at a controlled room temperature for at least 15 minutes.
-
Causality: Some compounds dissolve slowly. This equilibration period ensures the observation reflects the true solubility rather than just the dissolution rate.
-
-
Observation & Classification: Visually inspect the solution against a well-lit, dark background.
-
Soluble: The solution is completely clear, with no visible solid particles.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain. The solution may appear hazy.
-
Insoluble: The solid material shows little to no change in appearance.
-
-
pH Verification (for aqueous solutions): For vials containing water, 5% HCl, and 5% NaOH, use pH paper to confirm the acidic, neutral, or basic nature of the solution.
-
Trustworthiness: This step validates that the aqueous media have the expected pH, confirming that any observed solubility increase in acid is due to salt formation.[11]
-
-
Documentation: Record all observations meticulously for each solvent tested.
Applications in Drug Development
-
Synthesis: The predicted high solubility in organic solvents like DCM and THF makes them suitable media for synthetic transformations involving this amine.
-
Purification: Understanding its solubility is key to developing crystallization or chromatographic purification methods. For instance, its insolubility in water but solubility in a solvent like ethanol suggests an anti-solvent crystallization approach is feasible.
-
Formulation: The dramatic increase in aqueous solubility upon acidification is a critical insight for formulation scientists.[10] It indicates that developing a hydrochloride or other salt form of the compound could be a viable strategy for creating an aqueous-based formulation for preclinical or clinical administration.
References
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved January 14, 2026, from [Link]
-
CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved January 14, 2026, from [Link]
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved January 14, 2026, from [Link]
- Ralston, A. W., & Hoerr, C. W. (1945). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Journal of Organic Chemistry, 10(2), 170-174.
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved January 14, 2026, from [Link]
-
Clark, J. (n.d.). an introduction to amines. Chemguide. Retrieved January 14, 2026, from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22346315, this compound. Retrieved January 14, 2026, from [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14348692, 2,3-dihydro-1H-inden-1-ylmethanamine. Retrieved January 14, 2026, from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved January 14, 2026, from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026, from [Link]
-
LookChem. (n.d.). Cas 54949-92-7, 2,3-Dihydro-1H-indene-1-methanamine. Retrieved January 14, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. quora.com [quora.com]
- 3. This compound | C10H13N | CID 22346315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. byjus.com [byjus.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. chemhaven.org [chemhaven.org]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. www1.udel.edu [www1.udel.edu]
Known biological activities of (2,3-Dihydro-1H-inden-2-yl)methanamine
An In-Depth Technical Guide to the Biological Activities of (2,3-Dihydro-1H-inden-2-yl)methanamine
Abstract
This compound, more commonly known as 2-Aminoindane (2-AI), is a rigid analogue of amphetamine that has garnered interest in the scientific community as a research chemical and a backbone for the development of novel psychoactive substances.[1][2] This technical guide provides a comprehensive overview of the known biological activities of 2-AI, with a focus on its pharmacological profile for researchers, scientists, and drug development professionals. We will delve into its mechanism of action as a monoamine transporter substrate, its receptor binding profile, and the structure-activity relationships within the broader 2-aminoindane class. Furthermore, this guide will present relevant experimental protocols and discuss the potential therapeutic applications and future research directions for this class of compounds.
Introduction: The Structural and Pharmacological Context of 2-Aminoindane
2-Aminoindane (2-AI) is a psychoactive compound that belongs to the aminoindane class of chemicals.[3] Structurally, it can be viewed as a rigid analogue of amphetamine where the ethylamine side chain is incorporated into an indane ring system.[2] This structural constraint significantly influences its interaction with biological targets compared to its more flexible counterparts. The 2-aminoindane framework has served as a foundational structure for a range of derivatives, including N-alkylated and ring-substituted compounds, which have been explored both in legitimate medicinal chemistry research and as designer drugs.[4][5]
The synthesis of aminoindanes is well-documented in scientific literature, and these compounds have been investigated for their biological effects since the 1980s.[3] Initially, some aminoindane derivatives were reported to have bronchodilating and analgesic properties.[5] However, their most prominent and studied effects are on the central nervous system, where they act as stimulants by modulating the activity of monoamine neurotransmitters.[5]
Pharmacology of 2-Aminoindane (2-AI)
The primary biological activity of 2-AI stems from its interaction with plasma membrane monoamine transporters. These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.
Pharmacodynamics: A Selective Monoamine Releasing Agent
-
Mechanism of Action: 2-AI functions as a monoamine releasing agent, acting as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][6] By acting as a substrate, 2-AI is transported into the presynaptic neuron by these transporters. This process leads to a reversal of the transporter's function, causing the efflux of norepinephrine and dopamine from the neuron into the synapse. This increase in synaptic monoamine concentrations is the primary mechanism behind its stimulant effects. In contrast to its potent activity at NET and DAT, 2-AI has a negligible effect on the serotonin transporter (SERT), even at high concentrations.[1][2] This selectivity profile distinguishes it from compounds like MDMA, which are potent serotonin releasers.
-
Receptor and Transporter Binding Profile: In vitro studies have quantified the interaction of 2-AI and its derivatives with monoamine transporters and various receptor subtypes. 2-AI demonstrates a clear preference for NET and DAT. Furthermore, 2-aminoindane derivatives, including the parent compound, exhibit moderate to high affinity for α2-adrenergic receptor subtypes.[6] 2-AI, in particular, shows a high affinity for the α2C receptor subtype.[7][8]
Table 1: In Vitro Monoamine Release Potency and Receptor Binding Affinity of 2-AI and Related Compounds
| Compound | SERT Release (EC50, nM) | NET Release (EC50, nM) | DAT Release (EC50, nM) | α2A Affinity (Ki, nM) | α2B Affinity (Ki, nM) | α2C Affinity (Ki, nM) |
| 2-AI | >10,000 | 86 | 439 | 134 | 211 | 41 |
| MDAI | 114 | 117 | 1,334 | - | - | - |
| MMAI | 31 | 3,101 | >10,000 | - | - | - |
| NM-2-AI | >100,000 (Reuptake IC50) | 2,400 (Reuptake IC50) | >100,000 (Reuptake IC50) | 490 | - | - |
Data compiled from multiple sources.[1][2][7][8] Note that NM-2-AI data reflects reuptake inhibition (IC50) rather than release (EC50).
The following diagram illustrates the proposed mechanism of action for 2-AI at the presynaptic terminal.
Caption: Mechanism of 2-AI at the monoamine synapse.
Pharmacokinetics
Direct and comprehensive pharmacokinetic data for 2-AI in humans is limited. However, studies on its N-methylated derivative, NM-2-AI, provide some insights. NM-2-AI is known to be metabolized to 2-AI via demethylation, which contributes to its overall pharmacological profile.[9] In mouse models, NM-2-AI demonstrates rapid absorption after intraperitoneal administration, with peak plasma concentrations reached within 30 minutes and a relatively short half-life of 1-2 hours.[9] This suggests that 2-AI itself is likely to have a short duration of action.
Preclinical and In Vivo Effects
Animal studies have provided some information on the physiological and behavioral effects of 2-aminoindanes.
-
Stimulant and Behavioral Effects: As a norepinephrine-dopamine releasing agent, 2-AI is predicted to have stimulant effects similar to (+)-amphetamine.[7][8] This is supported by rodent drug discrimination tests where 2-AI partially substitutes for amphetamine.[2]
-
Other Physiological Effects: Studies on the related compound NM-2-AI in mice have shown dose-dependent effects, including reduced exploratory activity and increased reaction time in a hot plate test, indicating potential analgesic or motor-impairing effects at higher doses.[3][9] At these higher doses, NM-2-AI also induced hypothermia and reduced grip strength.[9]
Structure-Activity Relationships (SAR) in the 2-Aminoindane Class
The pharmacological profile of 2-aminoindanes can be significantly altered by substitutions on the aromatic ring or the amine group. This provides a rich field for SAR studies.
-
Parent Compound (2-AI): Selective for NET and DAT, resembling classical stimulants like amphetamine.[6]
-
Ring Substitution: Adding substituents to the aromatic ring generally increases potency at SERT while decreasing it at NET and DAT.[6][7]
-
5,6-Methylenedioxy-2-aminoindane (MDAI): This ring substitution results in a compound that is a moderately selective releaser via SERT and NET, with much weaker effects on DAT.[6] This profile is more similar to entactogens like MDMA.
-
5-Methoxy-6-methyl-2-aminoindane (MMAI): This compound is a highly selective serotonin releaser, with over 100-fold lower potency at NET and DAT.[6][7]
-
-
N-Alkylation:
-
N-methyl-2-aminoindane (NM-2-AI): N-methylation of 2-AI results in a compound that is a highly selective norepinephrine releasing agent, with significantly reduced effects on dopamine and serotonin release compared to the parent compound.[1]
-
Table 2: Transporter Selectivity Profile of 2-AI Derivatives
| Compound | Primary Transporter Activity | Predicted Effect |
| 2-AI | NET/DAT Releaser | Amphetamine-like Stimulant |
| NM-2-AI | Selective NET Releaser | Stimulant |
| MDAI | SERT/NET Releaser | MDMA-like Entactogen |
| MMAI | Selective SERT Releaser | Serotonergic Entactogen |
Experimental Protocol: In Vitro Monoamine Release Assay
To characterize the activity of compounds like 2-AI, a common and robust method is the in vitro monoamine release assay using rat brain synaptosomes. This protocol provides a direct measure of a compound's ability to induce neurotransmitter efflux via specific transporters.
Objective: To determine the potency (EC50) of 2-AI in promoting the release of [³H]norepinephrine ([³H]NE) and [³H]dopamine ([³H]DA) from pre-loaded rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Euthanize male Sprague-Dawley rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly dissect brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus/cortex for NET).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed nerve terminals).
-
Resuspend the synaptosome pellet in a physiological buffer.
-
-
Radiolabel Loading:
-
Incubate the synaptosomes with a low concentration of the desired radiolabeled monoamine (e.g., [³H]NE or [³H]DA) for a set period (e.g., 30 minutes at 37°C). This allows the transporters to actively take up and store the radiolabel.
-
Rationale: This step mimics the physiological storage of neurotransmitters in presynaptic terminals.
-
-
Superfusion and Release Measurement:
-
Layer the loaded synaptosomes onto a filter at the bottom of a superfusion chamber.
-
Continuously perfuse the synaptosomes with warmed, oxygenated buffer at a constant flow rate to establish a stable baseline of radiolabel efflux.
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
After establishing a stable baseline, switch to a buffer containing the test compound (2-AI) at various concentrations for a defined period (e.g., 10 minutes).
-
Continue collecting fractions during and after drug exposure.
-
At the end of the experiment, lyse the synaptosomes on the filter with a detergent to release all remaining radioactivity.
-
-
Data Analysis:
-
Quantify the radioactivity in each collected fraction and in the final lysate using liquid scintillation counting.
-
Calculate the amount of radiolabel released in each fraction as a percentage of the total radioactivity present at the start of that fraction.
-
The drug-induced release is quantified as the peak release level above the stable baseline.
-
Plot the peak release against the logarithm of the drug concentration and fit the data to a sigmoid curve to determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Self-Validation and Controls:
-
Positive Control: Run a parallel experiment with a known releasing agent (e.g., d-amphetamine) to ensure the assay is performing as expected.
Caption: Workflow for an in vitro monoamine release assay.
Potential Therapeutic Applications and Research Directions
While 2-AI and many of its close analogues are primarily known as research chemicals or substances of abuse, the 2-aminoindane scaffold holds potential in medicinal chemistry.[4] Its rigid structure provides a well-defined pharmacophore that can be systematically modified to tune selectivity and activity.
-
Neuroscience Research Tool: The varying selectivity profiles of 2-aminoindane derivatives (e.g., 2-AI vs. MMAI) make them valuable tools for probing the distinct roles of dopamine, norepinephrine, and serotonin systems in various physiological and behavioral processes.
-
Therapeutic Scaffolds: The ability to modulate monoamine systems is central to the treatment of numerous neurological and psychiatric disorders. The 2-aminoindane structure could serve as a starting point for developing novel therapeutics for conditions such as depression, anxiety, and ADHD, potentially with improved side-effect profiles compared to existing drugs.[4] For instance, compounds with high selectivity for NET over DAT might offer therapeutic benefits with lower abuse liability.
Conclusion
This compound (2-AI) is a potent monoamine releasing agent with marked selectivity for the norepinephrine and dopamine transporters. Its rigid structure, analogous to amphetamine, confers a pharmacological profile characteristic of a central nervous system stimulant. The study of 2-AI and its derivatives has provided significant insights into the structure-activity relationships governing monoamine transporter selectivity. While its primary role to date has been as a research chemical, the 2-aminoindane core remains a versatile and compelling scaffold for the development of novel molecular probes and potential therapeutic agents targeting monoaminergic systems. Further research is warranted to fully elucidate its pharmacokinetic profile, long-term effects, and therapeutic potential.
References
- NM-2-AI - Grokipedia. (2026).
- NM-2-AI - Wikipedia. (n.d.).
- 2-Aminoindan hydrochloride - Chem-Impex. (n.d.).
- 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PubMed Central. (2019).
- Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI) - DEA Diversion Control Division. (2021).
- 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed. (2019).
- 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF - ResearchGate. (2019).
- Details for Aminoindanes - Unodc. (n.d.).
- 2-Aminoindane - Wikipedia. (n.d.).
Sources
- 1. NM-2-AI - Wikipedia [en.wikipedia.org]
- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Details for Aminoindanes [unodc.org]
- 6. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
The Indane Scaffold: A Privileged Core for Innovations in Medicine and Materials Science
Abstract
The indane scaffold, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, has emerged as a "privileged structure" in the realms of medicinal chemistry and materials science.[1] Its inherent rigidity, coupled with the synthetic tractability to introduce diverse functionalities on both its aromatic and aliphatic moieties, provides a versatile and powerful platform for the rational design of novel therapeutic agents and high-performance materials.[1][2] This technical guide offers an in-depth exploration of the potential research applications of indane-based compounds, moving beyond a mere cataloging of derivatives to elucidate the underlying principles that govern their function. We will delve into the mechanistic intricacies of their biological activities, provide detailed experimental protocols for their synthesis and evaluation, and explore their burgeoning role in the development of advanced organic materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the indane core in their respective fields.
I. The Indane Core: A Foundation of Versatility
The indane ring system, consisting of a benzene ring fused to a cyclopentane ring, presents a unique combination of aromatic and aliphatic characteristics within a constrained bicyclic framework.[3] This structural rigidity is a key determinant of its utility, as it reduces the conformational flexibility of the molecule, thereby pre-organizing appended functional groups for optimal interaction with biological targets or for creating ordered structures in materials.[2] The ability to introduce substituents at various positions on both the aromatic and aliphatic rings allows for the fine-tuning of electronic, steric, and physicochemical properties, making it an attractive scaffold for systematic structure-activity relationship (SAR) studies.[2][3]
II. Therapeutic Potential of Indane-Based Compounds: From Bench to Bedside
The indane moiety is a cornerstone in the architecture of several clinically successful drugs and a plethora of investigational agents, demonstrating its broad therapeutic applicability.[1][2]
A. Neurodegenerative Diseases: The Case of Donepezil
In the fight against neurodegenerative disorders, the indane scaffold is most famously represented by Donepezil , a first-line treatment for Alzheimer's disease.[1][4] Donepezil functions as a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting AChE, Donepezil increases acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[1]
The indanone moiety of Donepezil plays a crucial role in its inhibitory activity. It is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme, while the benzylpiperidine portion binds to the catalytic active site (CAS). This dual binding confers high potency and selectivity.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [5]
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
1. Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to yield thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring its absorbance at 412 nm.[5] The rate of color development is directly proportional to AChE activity. In the presence of an inhibitor like Donepezil, this rate is diminished.[5]
2. Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).
-
Donepezil hydrochloride (or other indane-based inhibitor).
-
Acetylthiocholine iodide (ATCh).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
96-well microplate.
-
Microplate reader.
3. Procedure:
-
Reagent Preparation: Prepare a stock solution of the indane-based inhibitor in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer. Prepare working solutions of ATCh and DTNB in the assay buffer.
-
Assay Setup (in a 96-well plate):
-
Add 162 µL of 1.5 mM DTNB solution to each well.[6]
-
Add 8 µL of each concentration of the test compound solution to the respective wells. For the positive control (no inhibition), add 8 µL of the solvent.[6]
-
Add 50 µL of AChE enzyme solution (0.5 U/mL) to each well, except for the blank.[6]
-
Pre-incubate the plate for 10 minutes at 23 °C.[6]
-
Initiate the reaction by adding 30 µL of 15 mM ATCh solution to all wells.[6]
-
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals for a defined period.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[5]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
B. Antiviral Therapy: The Impact of Indinavir
The indane scaffold has also made a significant contribution to antiviral therapy, most notably in the form of Indinavir , an HIV-1 protease inhibitor.[1][3] The indane group in Indinavir is critical for its binding to the active site of HIV-1 protease, an enzyme essential for the maturation of the virus.[1] By inhibiting this enzyme, Indinavir prevents the production of infectious viral particles.[1]
C. Anti-Cancer Applications: A Multifaceted Approach
Numerous indane derivatives have demonstrated promising anti-cancer activities through various mechanisms.[2] Some derivatives act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[7][8] Others have been shown to downregulate the expression of key signaling proteins such as NF-κB p65 and Bcl-2.[2]
The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers.[9] Certain indane-based compounds have been shown to exert their anti-inflammatory and anti-cancer effects by inhibiting this pathway.[9]
D. Anti-Inflammatory Potential: Targeting Key Mediators
Indane derivatives have also been explored for their anti-inflammatory properties.[10] Some compounds have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[10][11] Additionally, certain indane derivatives can modulate the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[10][12]
Table 1: In Vitro Activity of Selected Indane-Based Compounds
| Compound Class | Target/Assay | Cell Line/Enzyme | IC50 / % Inhibition | Reference |
| Indanone-Tricyclic Spiroisoxazoline | Apoptosis Induction | Various Cancer Cells | Varies | [1] |
| Indanone-based thiazolyl hydrazone (ITH-6) | Anti-proliferation | HT-29, COLO 205, KM 12 | 0.44 µM, 0.98 µM, 0.41 µM | [2] |
| Indane Dimer (PH46) | 5-LOX Inhibition | Human recombinant 5-LOX | 45.30 ± 5.28% at 10 µM | [10] |
| Donepezil | Acetylcholinesterase Inhibition | Electric Eel AChE | 2.5 - 10 nM | [5] |
III. Indane-Based Compounds in Materials Science: A New Frontier
Beyond their established role in medicinal chemistry, indane derivatives are finding increasing application in the field of materials science, particularly in the development of organic electronics and high-performance polymers.[13][14]
A. Organic Electronics: Building Blocks for a Flexible Future
The rigid and planar structure of the indane core, combined with its tunable electronic properties, makes it an excellent building block for materials used in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).[13][14]
-
Hole Transport and Electron Blocking Materials: Certain indane derivatives have been designed to function as efficient hole transport materials or electron blocking materials in OLEDs, contributing to improved device performance.[13]
-
Electron-Transporting Materials in Solar Cells: Indene-fullerene adducts, such as indene-C60 bisadduct (ICBA), have been successfully employed as electron acceptor materials in bulk heterojunction polymer solar cells, leading to enhanced power conversion efficiencies.[14][15]
B. High-Performance Polymers: Membranes for Gas Separation
Indane-containing polymers have demonstrated exceptional properties for gas separation applications. For instance, polymethylated indane-containing polyacetylenes exhibit extremely high gas permeability, making them promising candidates for the development of advanced gas separation membranes.[16]
Experimental Protocol: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation [17]
This protocol describes a common and scalable method for the synthesis of 1-indanone, a key intermediate for many indane derivatives.
1. Principle: The intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acid chloride leads to the formation of the cyclic ketone, 1-indanone. The reaction is typically catalyzed by a strong acid.[17]
2. Materials:
-
3-Phenylpropionic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or triflic acid
-
Anhydrous dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Hydrochloric acid (HCl), dilute solution
-
Crushed ice
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
3. Procedure:
-
Step 1: Formation of 3-Phenylpropionyl Chloride [17]
-
In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.
-
-
Step 2: Intramolecular Friedel-Crafts Cyclization [17]
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-indanone.
-
IV. Future Perspectives and Conclusion
The indane scaffold has unequivocally established itself as a privileged structural motif with far-reaching applications. In medicinal chemistry, the continued exploration of novel indane derivatives, particularly in the areas of oncology and inflammatory diseases, holds significant promise for the development of next-generation therapeutics.[1] The ability to fine-tune the pharmacological profile of these compounds through targeted substitutions provides a robust platform for addressing complex diseases.
In materials science, the journey of indane-based compounds is just beginning. The unique combination of rigidity, processability, and tunable electronic properties positions them as key players in the future of organic electronics and advanced polymer science. Further research into the design and synthesis of novel indane-containing materials will undoubtedly unlock new functionalities and applications.
This guide has provided a comprehensive overview of the potential research applications of indane-based compounds, grounded in scientific literature and established experimental protocols. It is our hope that this resource will inspire and facilitate further innovation in this exciting and versatile area of chemical science.
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. BenchChem.
-
Chan, K., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Journal of Pharmacy and Pharmacology, 72(8), 1073-1085.
-
WO/2018/206769. (2018). Indane derivatives and their use in organic electronics. World Intellectual Property Organization.
-
BenchChem. (n.d.). The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
-
Patil, S. A., et al. (2019). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 9, 137.
-
Cravotto, G., et al. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 16(4), 3242-3252.
-
BenchChem. (2025). Technical Guide: Binding Affinity of Donepezil to Acetylcholinesterase. BenchChem.
-
Vilums, M., et al. (2015). Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. Medicinal Research Reviews, 35(5), 964-1011.
-
BenchChem. (2025). Application Notes and Protocols for 2H-Indene Derivatives in Organic Electronic Devices. BenchChem.
-
Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 931-946.
-
Priefer, R., et al. (2011). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 16(8), 6606-6618.
-
Bandero-Filho, V. C., et al. (2015). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. ARROW@TU Dublin.
-
Chan, K., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Journal of Pharmacy and Pharmacology, 72(8), 1073-1085.
-
Juthani, V. V., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Pharmaceuticals, 16(3), 374.
-
Nagai, K., et al. (2007). Synthesis and Properties of Indan-Based Polyacetylenes That Feature the Highest Gas Permeability among All the Existing Polymers. Macromolecules, 40(23), 8263-8268.
-
Patil, S. A., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemical and Biophysical Research Communications, 511(4), 863-869.
-
Deng, R., et al. (2007). Nickel-Catalyzed Carboannulation of Alkynes with o-Bromobenzylzinc Bromide. Organic Letters, 9(25), 5207-5210.
-
Chan, K., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Journal of Pharmacy and Pharmacology, 72(8), 1073-1085.
-
Rauf, A., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9789.
-
Kogen, H., et al. (2000). Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples. British Journal of Pharmacology, 131(6), 1124-1130.
-
Rauf, A., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9789.
-
Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal, 22(15), 5144-5170.
-
PubChem. (n.d.). Indane. National Center for Biotechnology Information. Retrieved from [Link]
-
Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal, 22(15), 5144-5170.
-
Jana, S., & Banerjee, S. (2017). Synthesis and characterization of highly soluble poly(ether imide)s containing indane moieties in the main chain. Journal of Applied Polymer Science, 134(30), 45091.
-
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
-
Prakasham, A. P., et al. (2018). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. RSC Advances, 8(23), 12648-12658.
-
Pigot, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976.
-
Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 20(5), 8145-8159.
-
Cheméo. (n.d.). Chemical Properties of Indane (CAS 496-11-7). Retrieved from [Link]
-
Viterisi, A., et al. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. The Journal of Physical Chemistry C, 125(49), 27046-27056.
-
Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 233, 114227.
-
Gatti, T., et al. (2019). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. Polymers, 11(9), 1461.
-
Wessjohann, L. A., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Scientific Reports, 11(1), 2038.
-
BenchChem. (2025). A Comparative Guide to the Efficacy of AChE-IN-15 and Donepezil in Acetylcholinesterase Inhibition. BenchChem.
-
Yakaiah, T., et al. (2007). Synthesis and structure-activity relationships of novel pyrimido[1,2-b]indazoles as potential anticancer agents against A-549 cell lines. Bioorganic & Medicinal Chemistry Letters, 17(12), 3445-3453.
-
Synwell. (n.d.). The Crucial Role of Indacenodithiophene Derivatives in Advancing Organic Electronics. Synwell.
-
BenchChem. (2025). Indacenodithiophene-co-benzothiadiazole Copolymers for High Performance Solar Cells or Transistors via Alkyl Chain Optimization. BenchChem.
-
Aydemir, M., et al. (2019). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. Dyes and Pigments, 170, 107604.
Sources
- 1. Drug Discovery Process [scispace.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 4. researchgate.net [researchgate.net]
- 5. process.st [process.st]
- 6. researchgate.net [researchgate.net]
- 7. Indacenodithiophene-co-benzothiadiazole Copolymers for High Performance Solar Cells or Transistors via Alkyl Chain Optimization | Semantic Scholar [semanticscholar.org]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.tees.ac.uk [research.tees.ac.uk]
- 12. Recent Progress in Indacenodithiophene-Based Acceptor Materials for Non-Fullerene Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. hydrogen.energy.gov [hydrogen.energy.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Evolving Landscape of 2-Aminoindan Derivatives: A Technical Guide for Drug Discovery
Abstract
The 2-aminoindan scaffold, a rigid cyclic analog of phenethylamine, represents a privileged structure in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. This technical guide provides an in-depth review of the synthesis, pharmacology, and therapeutic applications of 2-aminoindan derivatives. We delve into key synthetic methodologies, explore the intricate structure-activity relationships that govern their interactions with monoamine transporters and enzymes, and highlight their clinical significance in the management of neurodegenerative disorders. Furthermore, this guide offers detailed experimental protocols for the synthesis of the 2-aminoindan core and for a representative pharmacological assay, serving as a practical resource for researchers and professionals in the field of drug development.
Introduction: The Structural and Pharmacological Significance of 2-Aminoindans
The 2-aminoindan framework, characterized by an indan moiety with an amino group at the 2-position, has garnered considerable attention in the scientific community. Its structural rigidity, which locks the ethylamine side chain of phenethylamine analogs, provides a unique platform for designing molecules with specific pharmacological profiles. Initially explored for their stimulant properties, the therapeutic potential of 2-aminoindan derivatives has expanded significantly, with applications now spanning neurodegenerative diseases, mood disorders, and beyond.[1] This guide aims to provide a comprehensive overview of this versatile class of compounds, with a focus on the scientific principles and practical methodologies that underpin their development.
Synthesis of the 2-Aminoindan Scaffold: Key Strategies and a Practical Protocol
The synthesis of the 2-aminoindan core is a critical first step in the development of novel derivatives. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and stereochemistry.
Common Synthetic Approaches
One of the most traditional and widely employed methods for synthesizing the 2-aminoindan backbone involves the reduction of a 2-indanone oxime.[2][3] This approach is favored for its relatively straightforward procedure and the ready availability of the starting material, 2-indanone. The oxime is typically formed by reacting 2-indanone with hydroxylamine, followed by reduction using various reagents, such as sodium in ethanol or catalytic hydrogenation.
Another notable method involves the cyclization of a benzaldehyde derivative with acrylamide, followed by a Hofmann degradation and subsequent reduction.[4] This route offers the advantage of constructing the indene ring and introducing the nitrogen functionality in a concerted manner. Additionally, the isomerization of tetrahydroisoquinoline using solid acid catalysts has been reported as a more direct and economically viable process for producing 2-aminoindan.
For the synthesis of chiral 2-aminoindan derivatives, which is often crucial for therapeutic efficacy, enzymatic and chemoenzymatic methods have been developed. For instance, transaminase enzymes have been utilized for the asymmetric amination of indanones, yielding enantiomerically pure aminoindans with high efficiency.
Detailed Experimental Protocol: Synthesis of 2-Aminoindan from 2-Indanone
This protocol details a representative two-step synthesis of racemic 2-aminoindan starting from 2-indanone via the formation and subsequent reduction of 2-indanone oxime.
Step 1: Synthesis of 2-Indanone Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-indanone (1 equivalent) in a suitable solvent such as ethanol or pyridine.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (to neutralize the liberated HCl) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2-indanone oxime. The product can be further purified by recrystallization.
Step 2: Reduction of 2-Indanone Oxime to 2-Aminoindan
-
Reaction Setup: In a suitable reaction vessel (e.g., a hydrogenation apparatus or a round-bottom flask under an inert atmosphere), dissolve the 2-indanone oxime (1 equivalent) in a solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a reducing agent. For catalytic hydrogenation, 10% Palladium on carbon (Pd/C) is a common choice. Alternatively, for a chemical reduction, sodium metal can be used in a refluxing alcohol solvent.
-
Reaction Conditions:
-
Catalytic Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the uptake of hydrogen ceases.
-
Sodium Reduction: If using sodium metal, it is added portion-wise to the refluxing solution of the oxime in a suitable alcohol (e.g., ethanol).
-
-
Work-up and Isolation:
-
Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Sodium Reduction: The reaction is quenched by the careful addition of water after all the sodium has reacted. The solvent is removed in vacuo.
-
-
Purification: The crude 2-aminoindan is typically an oil. It can be purified by dissolving it in an organic solvent, washing with water, and then extracting the aqueous layer with the organic solvent. The combined organic layers are dried and concentrated. For further purification and to obtain a stable solid, the free base can be converted to its hydrochloride salt by treating the ethereal solution with HCl gas or an ethereal HCl solution.
Diagram of the Synthesis of 2-Aminoindan from 2-Indanone:
Caption: General synthetic scheme for 2-aminoindan.
Pharmacology and Mechanism of Action: Modulators of Monoaminergic Systems
The pharmacological effects of 2-aminoindan derivatives are primarily attributed to their interaction with the monoaminergic system, specifically as modulators of monoamine transporters and monoamine oxidase (MAO) enzymes.
Interaction with Monoamine Transporters
Many 2-aminoindan derivatives act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] This interaction can lead to two primary outcomes: reuptake inhibition, where the derivative blocks the transporter from clearing the neurotransmitter from the synapse, and neurotransmitter release, where the derivative is transported into the presynaptic neuron, causing a non-exocytotic efflux of the neurotransmitter.[6]
The selectivity of these derivatives for the different monoamine transporters is highly dependent on the substitution pattern on the indan ring.[5] For example, the parent compound, 2-aminoindan (2-AI), is a selective substrate for NET and DAT, exhibiting stimulant-like properties.[5] In contrast, ring-substituted derivatives such as 5,6-methylenedioxy-2-aminoindan (MDAI) and 5-methoxy-6-methyl-2-aminoindan (MMAI) show increased potency at SERT, leading to more pronounced serotonergic effects, often described as entactogenic.[5][7]
Table 1: Monoamine Release Potency (EC50, nM) of Selected 2-Aminoindan Derivatives
| Compound | DAT | NET | SERT | Reference |
| 2-AI | 439 | 86 | >10,000 | [6] |
| MDAI | 1,334 | 117 | 114 | [5] |
| MMAI | >10,000 | 3,101 | 31 | [5] |
| 5-MeO-AI | 2,646 | 861 | 134 | [5] |
Inhibition of Monoamine Oxidase (MAO)
Certain 2-aminoindan derivatives are potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[8] There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily metabolizes dopamine. Selective inhibitors of MAO-B, such as rasagiline, are particularly valuable in the treatment of Parkinson's disease as they increase the synaptic levels of dopamine.
The propargylamine group is a key pharmacophore for irreversible MAO inhibition. The triple bond of the propargyl moiety forms a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation.
Downstream Signaling Pathways
The modulation of monoamine transporters and MAO by 2-aminoindan derivatives initiates a cascade of downstream signaling events. The increased synaptic concentration of monoamines leads to enhanced activation of their respective postsynaptic receptors. For instance, increased dopamine levels stimulate dopamine receptors (D1-D5), which are G-protein coupled receptors that can either stimulate or inhibit adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA). Similarly, elevated serotonin levels activate a wide range of serotonin receptors, influencing various signaling pathways, including those involving phospholipase C and ion channels. The sustained activation of these pathways can lead to changes in gene expression and synaptic plasticity, which are thought to underlie the therapeutic effects of these compounds.[4][9]
Diagram of the General Mechanism of Action of 2-Aminoindan Derivatives:
Caption: Mechanism of 2-aminoindan derivatives.
Therapeutic Applications: From Neurodegeneration to Mental Health
The diverse pharmacological profiles of 2-aminoindan derivatives have led to their investigation for a range of therapeutic applications, with a primary focus on neurodegenerative and psychiatric disorders.
Neurodegenerative Diseases
Rasagiline , an (R)-N-propargyl-1-aminoindan, is a potent, selective, and irreversible inhibitor of MAO-B. It is approved for the treatment of Parkinson's disease, both as a monotherapy and as an adjunct to levodopa. By inhibiting the breakdown of dopamine, rasagiline helps to alleviate the motor symptoms of the disease.
Ladostigil is a multifunctional drug that combines the MAO-B inhibitory properties of rasagiline with the cholinesterase inhibitory activity of rivastigmine in a single molecule.[10][11] This dual mechanism of action makes it a promising candidate for the treatment of Alzheimer's disease and dementia with Lewy bodies, as it can simultaneously address both the cholinergic and dopaminergic deficits observed in these conditions.[10][11]
Depression and Anxiety
Given their ability to modulate monoaminergic neurotransmission, 2-aminoindan derivatives have been explored for the treatment of depression and anxiety.[12][13][14] By increasing the synaptic levels of serotonin and norepinephrine, these compounds can exert antidepressant and anxiolytic effects. However, the development of 2-aminoindan derivatives specifically for these indications is still in the early stages, and more clinical research is needed to establish their efficacy and safety profiles.
Entactogens and Potential in Psychotherapy
Certain ring-substituted 2-aminoindan derivatives, such as MDAI, exhibit potent serotonin-releasing properties, leading to entactogenic or empathogenic effects.[15][16][17] These compounds are being investigated for their potential use in conjunction with psychotherapy for the treatment of conditions like post-traumatic stress disorder (PTSD) and anxiety disorders.[15] The ability of these substances to enhance emotional openness and connectedness may facilitate the therapeutic process.
Analytical Characterization
The accurate identification and quantification of 2-aminoindan derivatives are crucial for both research and forensic purposes. Several analytical techniques are employed for their characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the analysis of 2-aminoindan derivatives. The compounds are typically derivatized (e.g., by acylation) to improve their chromatographic properties and fragmentation patterns in the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing the underivatized compounds and is particularly useful for more polar derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation of novel 2-aminoindan derivatives, providing detailed information about the molecular framework and the position of substituents.
-
Chiral Chromatography: For enantiomerically pure derivatives, chiral HPLC is essential to determine the enantiomeric excess and confirm the stereochemical purity of the compound.
Experimental Protocols: A Practical Guide for Researchers
Protocol for Monoamine Transporter Uptake Assay
This protocol describes a general method for assessing the ability of a 2-aminoindan derivative to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.[18][19][20][21]
-
Cell Culture: Maintain a cell line stably expressing the monoamine transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT) in appropriate culture medium. Seed the cells into 96-well plates and allow them to grow to confluence.
-
Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM D-glucose.
-
Compound Preparation: Prepare a stock solution of the test compound (2-aminoindan derivative) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the KRH buffer.
-
Assay Procedure: a. Wash the cells twice with KRH buffer. b. Add the different concentrations of the test compound to the wells and pre-incubate for 10-20 minutes at 37 °C. Include a control group with buffer only (for total uptake) and a group with a known potent inhibitor of the transporter (e.g., cocaine for DAT) to determine non-specific uptake. c. Initiate the uptake by adding a solution containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT) to each well. d. Incubate for a short period (e.g., 5-10 minutes) at 37 °C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Quantification: a. Lyse the cells in each well with a scintillation cocktail or a suitable lysis buffer. b. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific uptake from all other values to obtain the specific uptake. b. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
Conclusion and Future Perspectives
The 2-aminoindan scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of this chemical framework allows for the fine-tuning of pharmacological activity, leading to the development of compounds with selective actions on various components of the monoaminergic system. While significant progress has been made, particularly in the treatment of neurodegenerative diseases, the full therapeutic potential of 2-aminoindan derivatives is yet to be realized.
Future research will likely focus on the development of multifunctional ligands with tailored polypharmacology to address complex multifactorial diseases. The exploration of their potential in treating psychiatric disorders, including depression, anxiety, and PTSD, is a rapidly growing area of interest. Furthermore, a deeper understanding of the downstream signaling pathways and the long-term neuroplastic changes induced by these compounds will be crucial for optimizing their therapeutic use and minimizing potential adverse effects. The continued application of advanced synthetic and analytical techniques will undoubtedly pave the way for the next generation of 2-aminoindan-based therapeutics.
References
- WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement - Google P
-
The reduction of 2-indanone oxime to 2-aminoindane. Methods and mechanisms. - The Journal of Organic Chemistry. [Link]
-
2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF - ResearchGate. [Link]
-
2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed. [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. [Link]
-
MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PubMed Central. [Link]
-
Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC - PubMed Central. [Link]
-
2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PubMed Central. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]
-
Reaction pathway of 2-indanone oxime hydrogenation in neutral or basic... - ResearchGate. [Link]
-
Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC. [Link]
-
Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC. [Link]
-
Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211) - PubMed. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. [Link]
-
Modulation of monoamine transporters by common biogenic amines via trace amine-associated receptor 1 and monoamine autoreceptors in human embryonic kidney 293 cells and brain synaptosomes - PubMed. [Link]
-
Entactogen - Wikipedia. [Link]
-
Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment - ResearchGate. [Link]
-
Cholinesterase inhibitors as Alzheimer's therapeutics (Review) - Spandidos Publications. [Link]
-
SYNTHESIS OF TETRAHYDROQUINOLINE - Organic Syntheses. [Link]
-
Serotonin releasing agent - Wikipedia. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. [Link]
-
Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones - Chemical Communications (RSC Publishing). [Link]
-
Cannabinoid-related agents in the treatment of anxiety disorders: current knowledge and future perspectives - PubMed Central. [Link]
-
Ketamine and Other NMDA Antagonists: Early Clinical Trials and Possible Mechanisms in Depression. [Link]
-
2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PubMed Central. [Link]
-
List of investigational hallucinogens and entactogens - Wikipedia. [Link]
-
The neuroprotective mechanism of action of the multimodal drug ladostigil - IMR Press. [Link]
Sources
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
- 10. Ketamine - Wikipedia [en.wikipedia.org]
- 11. Cannabinoid-related agents in the treatment of anxiety disorders: current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shaunlacob.com [shaunlacob.com]
- 13. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement - Google Patents [patents.google.com]
- 15. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Entactogen - Wikipedia [en.wikipedia.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Selective N-Alkylation of (2,3-Dihydro-1H-inden-2-yl)methanamine via Reductive Amination
For: Researchers, scientists, and drug development professionals.
Abstract
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly in the construction of pharmacologically relevant secondary amines.[1] (2,3-Dihydro-1H-inden-2-yl)methanamine is a valuable building block in medicinal chemistry, and its N-alkylated derivatives are of significant interest for generating compound libraries for drug discovery. This document provides a detailed protocol for the selective mono-N-alkylation of this compound using the highly efficient and versatile method of reductive amination.[1][2] This approach circumvents the common issue of overalkylation associated with direct alkylation using alkyl halides.[2][3] The protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that allows for a one-pot reaction with a broad range of aldehydes and ketones.[4][5][6]
Introduction: The Challenge of Selective N-Alkylation
The synthesis of secondary amines from primary amines is a fundamental transformation. However, traditional methods involving direct alkylation with alkyl halides are often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation.[3] This necessitates challenging purification steps and results in lower yields of the desired secondary amine.
Reductive amination has emerged as a superior strategy for the controlled and selective N-alkylation of amines.[7] This method involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1] This one-pot procedure is highly efficient and offers a broad substrate scope.[1][4]
The Principle of Reductive Amination
The reductive amination process can be broken down into two key steps that occur sequentially in the same reaction vessel:
-
Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or Schiff base). This step is often catalyzed by mild acid.
-
In Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the imine C=N double bond to a C-N single bond, yielding the final N-alkylated amine.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should be capable of reducing the imine intermediate much faster than it reduces the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this purpose due to the stabilizing electron-withdrawing effects of the acetoxy groups on the boron-hydrogen bond, making it a milder reducing agent than sodium borohydride.[5][6]
Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Its mild nature ensures that it selectively reduces the iminium ion intermediate over the starting aldehyde or ketone, preventing the formation of alcohol byproducts.[4][5][6] It is also compatible with a wide range of functional groups and is effective under weakly acidic conditions, which are optimal for imine formation.[5]
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.[1][5] They are aprotic, preventing unwanted reactions with the hydride reagent, and effectively solubilize the reactants and intermediates. Tetrahydrofuran (THF) can also be a suitable alternative.[4][8]
-
Stoichiometry: A slight excess of the carbonyl compound (1.0-1.2 equivalents) is often used to ensure complete consumption of the starting amine.[1] An excess of the reducing agent (typically 1.5 equivalents) is necessary to drive the reduction to completion.[1][4]
-
Catalyst: For less reactive ketones or amines, a catalytic amount of acetic acid can be added to accelerate the formation of the imine intermediate by protonating the carbonyl oxygen, making it more electrophilic.[4][5]
Visualizing the Reaction Mechanism and Workflow
Caption: Reaction mechanism for reductive amination.
Caption: Experimental workflow for N-alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Topic: Procedure for Chiral Separation of (2,3-Dihydro-1H-inden-2-yl)methanamine Enantiomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dihydro-1H-inden-2-yl)methanamine is a valuable chiral building block in medicinal chemistry and materials science. Its enantiomers can exhibit significantly different pharmacological, toxicological, and material properties, making their separation and analysis a critical step in research and development. This guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic this compound. Three robust methodologies are presented: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs), classical diastereomeric salt resolution, and enzymatic kinetic resolution. The causality behind experimental choices is explained to empower researchers to adapt and optimize these procedures for their specific needs.
Introduction: The Significance of Chiral this compound
Chirality is a fundamental property in drug discovery and development, as the stereochemistry of a molecule dictates its interaction with the chiral environment of biological systems like enzymes and receptors.[1] The enantiomers of a chiral primary amine can possess distinct therapeutic effects, with one enantiomer providing the desired activity while the other may be inactive or even responsible for adverse effects.[2] Consequently, obtaining enantiomerically pure forms of chiral intermediates like this compound is not merely an academic exercise but a regulatory and scientific necessity.[1]
This document serves as a practical guide, detailing three field-proven methods for separating the enantiomers of this specific primary amine. The choice of method often depends on the scale of separation required, available equipment, and the desired level of enantiomeric purity.
Method 1: Chiral Chromatography (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for the analytical and preparative separation of enantiomers.[2][3][4] The principle relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times.[5]
The Principle of Chromatographic Resolution
For primary amines, polysaccharide-based (e.g., derivatized cellulose or amylose) and cyclofructan-based CSPs are particularly effective.[2][6] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. Mobile phase additives are crucial; basic additives (like diethylamine or triethylamine) are used to suppress deleterious interactions with residual silanol groups on the silica support, improving peak shape, while acidic additives (like trifluoroacetic acid) can enhance enantioselectivity in certain modes.[7][8]
Experimental Protocol: HPLC/SFC Method Development
This protocol outlines a systematic screening approach to identify optimal separation conditions.
Step 1: Column and Mobile Phase Screening
-
Select CSPs: Begin with a set of complementary columns known for broad applicability to primary amines. Recommended columns include those based on amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and a cyclofructan-based CSP.[2][5][6]
-
Prepare Stock Solution: Dissolve racemic this compound in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of ~1 mg/mL.
-
Screen in Multiple Modes: Evaluate column performance in Normal Phase (NP), Polar Organic (PO), and SFC modes.[6][7]
-
Incorporate Additives: For each mobile phase, test the effect of additives. A standard starting point is 0.1% (v/v) of a basic additive (e.g., Diethylamine) for basic compounds or a combination like 0.3% Trifluoroacetic Acid / 0.2% Triethylamine for cyclofructan columns.[7][8]
-
Equilibrate and Inject: Equilibrate the column with the chosen mobile phase for at least 20 column volumes. Inject the sample and monitor the chromatogram.
Step 2: Optimization
-
Once a "hit" (any separation) is identified, optimize the resolution (Rs > 1.5) by adjusting:
-
Solvent Ratio: Fine-tune the ratio of the strong to weak solvent (e.g., increase hexane in NP to increase retention and potentially resolution).
-
Alcohol Modifier: In NP or PO modes, switching the alcohol (e.g., from 2-propanol to ethanol) can significantly alter selectivity.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to improve efficiency and resolution.
-
Data Presentation: Recommended Starting Conditions
| Mode | Chiral Stationary Phase (CSP) Type | Mobile Phase | Additive (v/v) | Flow Rate | Temperature |
| Normal Phase (NP) | Polysaccharide (e.g., Chiralcel® OD-H) | 90:10 n-Hexane / 2-Propanol | 0.1% Diethylamine | 1.0 mL/min | 25 °C |
| Polar Organic (PO) | Polysaccharide (e.g., Chiralpak® IA, IB) | 97:3 Acetonitrile / Isopropanol | 0.1% Butylamine | 1.0 mL/min | 25 °C |
| Polar Organic (PO) | Cyclofructan (e.g., Larihc® CF6-P) | 90:10 Acetonitrile / Methanol | 0.3% TFA / 0.2% TEA | 1.0 mL/min | 25 °C |
| SFC | Polysaccharide or Cyclofructan | 80:20 CO₂ / Methanol | 0.3% TFA / 0.2% TEA in MeOH | 3.0 mL/min | 35 °C |
| Data synthesized from multiple sources for illustrative purposes.[2][6][7][8] |
Visualization: Chromatographic Method Development Workflow
Caption: Workflow for chiral HPLC/SFC method development.
Method 2: Diastereomeric Salt Resolution
This classical chemical resolution technique is one of the most established and cost-effective methods for large-scale separations.[9][10] It leverages the conversion of a pair of enantiomers into diastereomers, which possess different physical properties and can be separated by conventional means like fractional crystallization.[11][12]
The Principle of Diastereomeric Salt Formation
A racemic amine (a 50:50 mixture of R and S enantiomers) is reacted with a single, pure enantiomer of a chiral acid (the resolving agent).[13][14] This acid-base reaction forms a mixture of two diastereomeric salts (e.g., R-amine•R-acid and S-amine•R-acid). Because these salts are diastereomers, they have different solubilities in a given solvent.[9][15] By carefully selecting the solvent, one diastereomer can be selectively crystallized and isolated by filtration, while the other remains in the mother liquor.[16][17] The resolved amine is then liberated from the salt by treatment with a base.
Experimental Protocol: Resolution via Fractional Crystallization
This protocol is adapted from the well-established resolution of primary amines using tartaric acid.[11][16]
Step 1: Diastereomeric Salt Formation
-
In a 250 mL Erlenmeyer flask, dissolve an enantiomerically pure chiral acid (e.g., 1.0 equivalent of (+)-(2R,3R)-Tartaric Acid) in a minimal amount of a suitable solvent (methanol is often a good starting point).[11][17] Gentle heating may be required to achieve full dissolution.
-
In a separate container, dissolve 1.0 equivalent of racemic this compound in the same solvent.
-
Slowly add the amine solution to the chiral acid solution with stirring. The reaction is often exothermic.
-
Allow the solution to cool slowly to room temperature, then let it stand undisturbed for several hours (or overnight) to promote the crystallization of the less soluble diastereomeric salt. Cooling in an ice bath can sometimes improve the yield.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Air-dry the crystals. At this stage, the enantiomeric purity of the crystallized salt can be checked by liberating a small sample and analyzing it via the chiral HPLC method developed in Section 2. If purity is insufficient, recrystallization from the same solvent system can be performed.
Step 3: Liberation of the Free Amine
-
Suspend the dried diastereomeric salt crystals in water.
-
Slowly add a strong base (e.g., 50% NaOH solution or 2M KOH) with stirring until the salt completely dissolves and the solution is strongly basic (test with pH paper).[11][16] This deprotonates the tartaric acid and liberates the free amine, which is typically insoluble in water and may form an organic layer.
-
Transfer the mixture to a separatory funnel and extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Visualization: Diastereomeric Salt Resolution Workflow
Caption: Workflow for diastereomeric salt resolution.
Method 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (KR) is a highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[10][18] This technique is valued for its high enantioselectivity and mild reaction conditions.
The Principle of Kinetic Resolution
In a typical KR of a primary amine, a lipase enzyme (such as Candida antarctica Lipase B, CALB) is used to catalyze the acylation of one enantiomer, converting it into an amide.[18] The other enantiomer does not fit well into the enzyme's active site and remains unreacted. The resulting mixture contains one enantiomer as the unreacted amine and the other as the newly formed amide. These two compounds have different chemical properties and can be easily separated by standard methods like extraction or chromatography. A key limitation of KR is that the maximum theoretical yield for a single enantiomer is 50%.[18][19]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Step 1: Enzymatic Reaction
-
To a solution of racemic this compound (1.0 equivalent) in a suitable organic solvent (e.g., toluene or THF), add an acylating agent (e.g., 0.5-0.6 equivalents of isopropyl acetate or ethyl acetate).
-
Add the lipase catalyst (e.g., immobilized Candida antarctica Lipase B, Novozym® 435) to the mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of both products.
Step 2: Separation and Isolation
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration.
-
The resulting mixture contains the unreacted amine enantiomer and the acylated amide enantiomer. These can be separated by:
-
Acidic Extraction: Add 1M HCl to the mixture. The unreacted amine will form a water-soluble salt and move to the aqueous phase, while the neutral amide remains in the organic phase. Separate the layers.
-
Chromatography: Use standard silica gel column chromatography to separate the more polar amine from the less polar amide.
-
-
Isolation of Unreacted Amine: After acidic extraction, basify the aqueous layer with NaOH and extract the free amine with an organic solvent. Dry and concentrate to obtain one enantiomer.
-
Isolation of Acylated Amine: The organic layer from the extraction (or the collected fractions from chromatography) contains the amide. To recover the other amine enantiomer, the amide must be hydrolyzed (e.g., using strong acid or base), followed by extraction.
Visualization: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
Conclusion
The chiral separation of this compound is achievable through several robust methods. Chiral HPLC/SFC offers a rapid and highly effective analytical tool that can be scaled for preparative purification. Diastereomeric salt resolution remains a powerful and economical choice for large-scale industrial synthesis. Finally, enzymatic resolution provides an elegant, highly selective method under mild conditions, ideal for producing material with very high enantiomeric purity. The optimal choice will depend on the specific project goals, scale, and available resources. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully resolve and analyze the enantiomers of this important chiral building block.
References
- BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
- Blick, M., et al. (2007). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. American Chemical Society.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
- ResearchGate. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
- Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Green Chemistry.
- BenchChem. (n.d.). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). PMC - NIH.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
- The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. (2017). Semantic Scholar.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.
- Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 5. columnex.com [columnex.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Analysis of (2,3-Dihydro-1H-inden-2-yl)methanamine
Abstract
This application note presents a detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2,3-Dihydro-1H-inden-2-yl)methanamine. This primary amine is a crucial intermediate in the synthesis of various pharmaceutical compounds, necessitating a reliable analytical method for quality control and research purposes. The developed method utilizes reversed-phase chromatography with UV detection, addressing common challenges associated with the analysis of primary amines, such as peak tailing and poor retention. This guide provides a comprehensive workflow from initial method development to validation, offering scientifically grounded explanations for experimental choices to aid researchers, scientists, and drug development professionals.
Introduction
This compound is a key building block in medicinal chemistry. Its purity and accurate quantification are critical for ensuring the safety and efficacy of final drug products. The primary amine functional group in its structure presents unique challenges for HPLC analysis. The basic nature of the amine can lead to strong interactions with residual silanol groups on conventional silica-based stationary phases, resulting in asymmetric peak shapes (tailing) and poor reproducibility. Furthermore, while the indane moiety provides a chromophore for UV detection, optimizing the mobile phase to achieve adequate retention and selectivity is paramount.
This application note provides a systematic approach to developing a reliable HPLC-UV method for this compound. We will explore the critical parameters of method development, including column selection, mobile phase optimization (with a focus on pH), and the rationale behind these choices. An alternative derivatization approach for enhanced sensitivity will also be discussed.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | PubChem[1] |
| Molecular Weight | 147.22 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Estimated pKa | ~9.3 | Based on Benzylamine[2][3][4][5][6] |
| UV Absorbance | Expected in the UV region due to the indane chromophore. | Based on Indane[7] |
The estimated pKa of ~9.3 is a critical parameter. At a mobile phase pH below this value, the amine will be protonated (cationic), while at a pH above this value, it will be in its neutral form. This behavior directly influences its retention and interaction with the stationary phase. The indane structure suggests UV absorbance, likely in the lower UV range (around 200-280 nm).
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, from initial screening to final optimization and validation.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: A standard C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Ammonium bicarbonate, analytical grade
-
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 ACN:Water).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Mobile Phase A (Acidic): 0.1% Formic acid in water.
-
Mobile Phase B (Acidic): 0.1% Formic acid in acetonitrile.
-
Mobile Phase A (Basic): 10 mM Ammonium bicarbonate in water, pH adjusted to 10.0.
-
Mobile Phase B (Basic): Acetonitrile.
Chromatographic Conditions: Initial Screening and Optimization
The initial method development will focus on a reversed-phase C18 column due to the moderate hydrophobicity of the analyte (XLogP = 1.5).
Step 1: Initial Column and Mobile Phase Screening
A generic gradient is employed to determine the approximate elution conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 210 nm, 254 nm, 265 nm (or PDA scan 200-400 nm) |
| Injection Volume | 10 µL |
Rationale:
-
A C18 column is a good starting point for moderately polar compounds.
-
Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at low wavelengths.
-
A low pH mobile phase (using formic acid) will ensure the primary amine is protonated. This can improve peak shape by minimizing secondary interactions with silanol groups.[8][9]
Step 2: Mobile Phase pH Optimization
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of basic compounds.[8][9][10][11]
-
Low pH (e.g., pH 3.0 with Formic Acid): At this pH, the analyte is fully protonated. This reduces strong interactions with deprotonated silanols, often leading to improved peak symmetry.
-
High pH (e.g., pH 10.0 with Ammonium Bicarbonate): At a pH above the analyte's pKa, the amine is in its neutral form, which can increase retention on a reversed-phase column. Additionally, at high pH, the residual silanol groups on the silica backbone are fully deprotonated and "shielded" by the mobile phase cations, which can also lead to excellent peak shapes.[10]
A comparison of chromatograms at different pH values should be performed to select the optimal condition that provides good retention, selectivity, and peak shape.
Step 3: Gradient and Temperature Optimization
Once the optimal mobile phase pH is selected, the gradient profile should be optimized to achieve the desired resolution and run time. The column temperature can also be adjusted (e.g., between 25-40 °C) to fine-tune selectivity and improve peak efficiency.
Recommended Final HPLC Method
Based on typical behavior of primary amines, a low pH method often provides a good starting point with robust performance.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B for 1 min, 10-70% B in 8 min, 70-95% B in 2 min, hold at 95% B for 2 min, return to 10% B in 1 min, and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 5 µL |
Addressing Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like primary amines.[12][13] This is often due to secondary interactions between the protonated amine and ionized residual silanol groups on the silica stationary phase.
Caption: Causes and solutions for peak tailing in the analysis of amines.
Alternative Approach: Pre-column Derivatization
For applications requiring higher sensitivity or to overcome severe peak shape issues, pre-column derivatization can be an effective strategy.[14][15][16] This involves reacting the primary amine with a labeling agent to form a derivative with a strong chromophore or fluorophore.
A common derivatizing agent for primary amines is Dansyl Chloride. The reaction results in a stable, highly fluorescent derivative that can be detected with high sensitivity.
Protocol for Dansyl Chloride Derivatization:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 100 µL of 100 mM carbonate-bicarbonate buffer (pH 9.8).
-
Add 200 µL of a 1 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Vortex the mixture and incubate at 60 °C for 30 minutes.
-
Cool the mixture to room temperature and add 50 µL of a quenching solution (e.g., 2% methylamine solution) to react with excess Dansyl Chloride.
-
The sample is now ready for injection onto the HPLC system. The detection wavelength should be adjusted to the absorbance maximum of the dansyl derivative (typically around 340 nm for UV or with fluorescence detection Ex/Em ~340/525 nm).
Conclusion
This application note provides a comprehensive and scientifically-driven guide for the development of a robust HPLC-UV method for the analysis of this compound. By understanding the physicochemical properties of the analyte and systematically optimizing chromatographic parameters, particularly the mobile phase pH, a reliable and reproducible method can be achieved. The provided protocols for both direct UV analysis and a derivatization approach offer flexibility for various analytical needs, from routine quality control to trace-level analysis.
References
-
PubChem. Benzylamine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
-
Excellence in Analytical Chemistry. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Chromatography Forum. Detecting Primary Amines. [Link]
-
MDPI. Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
ResearchGate. Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. [Link]
-
National Institute of Standards and Technology. Indane. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
YouTube. Which molecules absorb UV-Vis light?. [Link]
-
Scribd. Derivatives in HPLC Analysis Techniques. [Link]
Sources
- 1. This compound | C10H13N | CID 22346315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzylamin | 100-46-9 [m.chemicalbook.com]
- 6. Benzylamine | 100-46-9 [chemicalbook.com]
- 7. Indane [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 11. mastelf.com [mastelf.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (2,3-Dihydro-1H-inden-2-yl)methanamine as a Versatile Scaffold in Modern Medicinal Chemistry
Abstract
The quest for novel therapeutic agents is often a search for molecular scaffolds that provide an optimal blend of structural rigidity, synthetic accessibility, and functional group handles for diversification. (2,3-Dihydro-1H-inden-2-yl)methanamine, a conformationally restricted phenethylamine analogue, has emerged as a privileged building block in medicinal chemistry. Its rigid indane core allows for precise spatial positioning of substituents, minimizing entropic penalties upon binding to biological targets, while the primary aminomethyl group serves as a versatile anchor for a myriad of chemical transformations. This document provides an in-depth guide for researchers, covering the core applications, structure-activity relationship (SAR) insights, and detailed, field-proven protocols for leveraging this scaffold in drug discovery programs, with a particular focus on neuroactive compounds.
The this compound Scaffold: A Structural Overview
This compound is characterized by a bicyclic indane system with a primary amine tethered via a methylene bridge to the C2 position. This unique arrangement confers several advantageous properties for drug design:
-
Conformational Rigidity: Unlike flexible alkylamines, the indane nucleus locks the aromatic ring and the aminomethyl group into a well-defined spatial orientation. This pre-organization can lead to enhanced binding affinity and selectivity for the target protein.
-
Pharmacophoric Mimicry: The structure can be viewed as a constrained analogue of phenethylamine, a core motif in many endogenous neurotransmitters and neuromodulators. This makes it an excellent starting point for designing ligands for monoaminergic G-protein coupled receptors (GPCRs) and transporters.
-
Synthetic Tractability: The primary amine is a highly reactive and versatile functional group, readily participating in a wide array of robust chemical reactions, such as amide bond formation and reductive amination, allowing for the rapid generation of diverse compound libraries.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is critical for experimental design, including reaction setup and downstream purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | PubChem[1] |
| Molecular Weight | 147.22 g/mol | PubChem[1] |
| CAS Number | 32441-21-9 | - |
| Appearance | Solid (Hydrochloride salt) | CymitQuimica[2] |
| InChIKey | FBTMKYSIJBFIBH-UHFFFAOYSA-N | CymitQuimica[2] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | PubChem[1] |
Core Applications in Medicinal Chemistry
The indane-based scaffold has found significant utility in the development of agents targeting the central nervous system (CNS).
Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease
Perhaps the most prominent application of the indane scaffold is in the design of selective and potent inhibitors of monoamine oxidase B (MAO-B). Rasagiline, a marketed anti-Parkinson's disease drug, is a propargylamine derivative of 1-aminoindan. While not identical to our title compound, the underlying principle is the same: the indane core acts as a recognition element for the active site of MAO-B.
Recent research has extended this concept by designing novel inhibitors based on the indane framework. For instance, linking the propargylamine motif (a known MAO inhibitor pharmacophore) to an indane-thiol scaffold has produced compounds with excellent hMAO-B inhibitory activity and selectivity over the MAO-A isoform, which is crucial for avoiding certain side effects.[3] These studies underscore the indane ring's role in orienting the key functional groups within the enzyme's active site for optimal interaction.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound are specific to each target, general principles can be inferred from work on related scaffolds.[4][5]
-
N-Substitution: The primary amine is the principal point for diversification. N-alkylation or N-acylation can be used to explore different pockets of a binding site. For example, in the context of MAO-B inhibitors, introducing a propargyl group leads to an irreversible covalent inhibitor, dramatically increasing potency.[3]
-
Indane Ring Substitution: Functionalization of the aromatic portion of the indane ring (e.g., with halogens, methoxy, or hydroxyl groups) can modulate physicochemical properties like lipophilicity and metabolic stability. Furthermore, these substituents can form additional interactions (e.g., hydrogen bonds, halogen bonds) with the target protein, fine-tuning affinity and selectivity.
-
Scaffold Hopping & Isosteres: The indane core itself can be considered a successful pharmacophore. Researchers have explored related structures like 1H-indazoles as bioisosteric replacements to discover novel inhibitors for different targets, such as indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[5]
The logical workflow for exploring the SAR of this scaffold is depicted below.
Caption: A typical SAR exploration workflow starting with the core scaffold.
Validated Synthetic Protocols
The utility of this compound is maximized through its straightforward reactivity in key synthetic transformations. The following protocols are robust, scalable, and employ commonly available reagents.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide coupling is arguably the most common reaction in medicinal chemistry, used to link amine building blocks with carboxylic acids.[6] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, which forms a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[7]
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq, optional but recommended to suppress racemization and improve yield)[8]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.
-
Add EDC (1.2 eq) and HOBt (if used) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution and the base (DIPEA or TEA, 2.0-3.0 eq) to the reaction flask.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: Workflow for EDC-mediated amide coupling.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reducing agent for this transformation as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde or ketone precursor under the reaction conditions.[10]
Objective: To synthesize an N-alkylated derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (AcOH) (Optional, 1-2 eq, can catalyze imine formation)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
If desired, add acetic acid (1.0 eq) and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.3 eq) to the mixture in portions. Note: The reaction may bubble slightly.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent such as DCM or Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: The two-step, one-pot process of reductive amination.
Conclusion
This compound represents a high-value building block for medicinal chemists. Its conformationally constrained structure provides a robust platform for the rational design of selective ligands, particularly for neurological targets. The synthetic protocols detailed herein for amide coupling and reductive amination are foundational transformations that enable the rapid and efficient exploration of chemical space around this privileged scaffold. By combining the structural insights with these reliable synthetic methods, researchers are well-equipped to unlock the full potential of this versatile molecular framework in the pursuit of next-generation therapeutics.
References
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1 H -inden-1-one and benzofuran-3(2 H )-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC - NIH. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Available at: [Link]
-
Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed. Available at: [Link]
-
Reductive Amination - Chemistry LibreTexts. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
-
Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Available at: [Link]
-
Myers Chem 115 - C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... - ResearchGate. Available at: [Link]
-
Application Note – Amide coupling 96-well plate kit - Synple Chem. Available at: [Link]
-
2,3-dihydro-1H-inden-1-ylmethanamine | C10H13N | CID 14348692 - PubChem. Available at: [Link]
-
Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation - PubMed. Available at: [Link]
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents.
-
Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed. Available at: [Link]
-
Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed. Available at: [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC - PubMed Central. Available at: [Link]
Sources
- 1. 2,3-dihydro-1H-inden-1-ylmethanamine | C10H13N | CID 14348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indene-2-methanamine, 2,3-dihydro-, hydrochloride (1:1) [cymitquimica.com]
- 3. Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Synthesis of Novel Derivatives from (2,3-Dihydro-1H-inden-2-yl)methanamine: Application Notes and Protocols
Introduction: The Versatile Scaffold of (2,3-Dihydro-1H-inden-2-yl)methanamine in Medicinal Chemistry
The this compound core represents a privileged scaffold in medicinal chemistry, offering a unique three-dimensional structure that has proven amenable to the development of a diverse array of therapeutic agents. Its rigid bicyclic framework, combined with the reactive primary amine, provides an excellent starting point for the synthesis of novel derivatives with tailored pharmacological profiles. Derivatives of the indane family have demonstrated significant biological activities, including anti-inflammatory properties and potent inhibition of monoamine oxidase (MAO), a key target in the treatment of neurodegenerative diseases.[1][2]
This guide provides detailed application notes and robust protocols for the synthesis of novel derivatives from this compound. We will explore two fundamental and widely applicable synthetic transformations: Reductive Amination for the synthesis of N-alkylated derivatives and Amide Coupling for the generation of N-acylated compounds. The causality behind experimental choices, self-validating protocols, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical applicability for researchers in drug discovery and development.
I. Synthesis of N-Substituted Derivatives via Reductive Amination
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, converting a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted amine.[3] The reaction proceeds through the in situ formation of an imine or Schiff base intermediate, which is then reduced to the corresponding amine.[2][4] This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[5]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations. It is milder and more selective for the imine intermediate over the starting aldehyde or ketone compared to stronger reducing agents like sodium borohydride (NaBH₄). This selectivity minimizes the formation of alcohol byproducts from the reduction of the carbonyl starting material.[5] For reactions where the imine is pre-formed and isolated, the less expensive sodium borohydride can be effectively used for the reduction step.[2]
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are aprotic and effectively solubilize the reactants and intermediates. The use of a small amount of acetic acid can catalyze the formation of the imine intermediate, particularly with less reactive ketones.
-
Stepwise vs. Direct Approach: For aldehydes that are prone to side reactions or for primary amines where dialkylation is a concern, a stepwise procedure involving the initial formation and isolation of the imine followed by reduction can provide cleaner results.[6] However, for most applications, the direct one-pot method is more time-efficient.
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Protocol 1: Synthesis of N-Benzyl-(2,3-dihydro-1H-inden-2-yl)methanamine
This protocol details the synthesis of a representative N-alkylated derivative using benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of this compound (1.0 g, 6.8 mmol) in anhydrous DCM (30 mL) at room temperature, add benzaldehyde (0.79 g, 7.5 mmol).
-
Stir the mixture for 30 minutes to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (2.16 g, 10.2 mmol) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the pure N-benzyl-(2,3-dihydro-1H-inden-2-yl)methanamine.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 147.22 | 1.0 g |
| Benzaldehyde | 1.1 | 106.12 | 0.79 g |
| Sodium triacetoxyborohydride | 1.5 | 211.94 | 2.16 g |
Table 1: Stoichiometry for the synthesis of N-Benzyl-(2,3-dihydro-1H-inden-2-yl)methanamine.
II. Synthesis of N-Acyl Derivatives via Amide Coupling
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally slow and requires harsh conditions. Therefore, coupling reagents are used to activate the carboxylic acid, facilitating its reaction with the amine under mild conditions.[7]
Causality Behind Experimental Choices:
-
Coupling Reagents: A common and effective combination for amide coupling is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[7][8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less susceptible to racemization (if the carboxylic acid is chiral) and reacts efficiently with the amine to form the amide bond.[9][10]
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the hydrochloride salt of EDC and to deprotonate the amine, increasing its nucleophilicity.[9]
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or DCM are commonly used for amide coupling reactions as they effectively dissolve the reactants and reagents.[9]
Experimental Workflow: Amide Coupling
Caption: General workflow for EDC/HOBt mediated amide coupling.
Protocol 2: Synthesis of N-((2,3-Dihydro-1H-inden-2-yl)methyl)benzamide
This protocol describes the synthesis of a representative N-acylated derivative using benzoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of benzoic acid (0.92 g, 7.5 mmol) in anhydrous DMF (20 mL), add this compound (1.0 g, 6.8 mmol), EDC·HCl (1.55 g, 8.1 mmol), and HOBt (1.10 g, 8.1 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.96 mL, 17.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes) to yield the pure N-((2,3-Dihydro-1H-inden-2-yl)methyl)benzamide.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 147.22 | 1.0 g |
| Benzoic acid | 1.1 | 122.12 | 0.92 g |
| EDC·HCl | 1.2 | 191.70 | 1.55 g |
| HOBt | 1.2 | 135.13 | 1.10 g |
| DIPEA | 2.5 | 129.24 | 2.96 mL |
Table 2: Stoichiometry for the synthesis of N-((2,3-Dihydro-1H-inden-2-yl)methyl)benzamide.
Application Notes: Pharmacological Relevance and Future Directions
The synthetic methodologies detailed above provide access to a wide range of novel derivatives of this compound with significant potential for drug discovery.
-
N-Alkylated Derivatives and MAO Inhibition: The N-propargyl derivative of a related indanamine, rasagiline, is a potent and selective inhibitor of monoamine oxidase B (MAO-B) and is used in the treatment of Parkinson's disease.[2] The protocols for reductive amination can be adapted to introduce various alkyl and substituted alkyl groups, including the propargyl moiety, onto the this compound scaffold. This allows for the systematic exploration of the structure-activity relationship (SAR) for MAO inhibition.
-
N-Acylated Derivatives as Bioisosteres and Prodrugs: The amide bond is a key structural feature in many biologically active molecules. N-acylation of this compound with various carboxylic acids can lead to compounds with diverse pharmacological profiles. These derivatives can act as bioisosteres of other functional groups or serve as prodrugs that are metabolized in vivo to release the active amine. The amide coupling protocol is highly versatile and compatible with a wide range of carboxylic acids, including those with heterocyclic or other pharmacophoric fragments.
-
Future Synthetic Explorations: Beyond N-alkylation and N-acylation, the this compound scaffold can be further elaborated. For instance, intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems. The primary amine can also be used as a handle for the introduction of other functional groups, such as sulfonamides or ureas, further expanding the chemical space accessible from this versatile starting material.
Conclusion
This guide has provided a comprehensive overview of the synthesis of novel derivatives from this compound using two fundamental and robust synthetic methodologies: reductive amination and amide coupling. The detailed protocols, supported by an understanding of the underlying chemical principles, are designed to be directly applicable in a research setting. The exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
- Reddy, P. G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152587.
- Katritzky, A. R., et al. (2004). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
Reddy, P. G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
- Sayyed, M., & Mhassn, M. (2018). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Oriental Journal of Chemistry, 34(6), 2823-2829.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Sheridan, H., et al. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 19(20), 5927–5930.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. Retrieved from [Link]
-
Der Pharma Chemica. (2023, September 30). Synthesis and Characterization of New Schiff Bases and Biological Studies. Retrieved from [Link]
- Ejidike, I. P., & Ajibade, P. A. (2023). SYNTHESISAND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM2-THENOYLTRIFLUOROACETONE AND 4-AMINOANTIPYRINE AND ITS METAL COMPLEXES. International Journal of Pharmaceutical Sciences and Research, 14(2), 715-728.
- Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3245.
- Aftab, M., et al. (2022). synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-56.
- Le, T. H., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC advances, 12(20), 12693–12700.
- Cui, X., et al. (2014). Reductive Amination of Aldehydes and Amines with an Efficient Pd/NiO Catalyst.
- P Sena, C., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8856.
-
Yang, H., et al. (2014). Reductive Amination of Aldehydes and Amines with an Efficient Pd/NiO Catalyst. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
- Li, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
- Kuznetsov, M. L., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Lee, D., & Chang, S. (2015). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of organic chemistry, 61(11), 3849–3862.
- Szymański, P., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with d. European Journal of Medicinal Chemistry, 241, 114620.
-
PubChem. (n.d.). 2,3-dihydro-1H-inden-1-ylmethanamine. Retrieved from [Link]
-
ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]
- Bilibin, A. Y., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta crystallographica.
- Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry (Weinheim an der Bergstrasse, Germany), 21(14), 5364–5368.
- Li, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules (Basel, Switzerland), 21(5), 598.
- Bilibin, A. Y., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyl-oxyphen-yl)benzimidazoles.
- Iqbal, M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC medicinal chemistry, 14(8), 1541–1554.
- Bakar, M. A., et al. (2023). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure, 1282, 135198.
- Deshmukh, R., & Kulkarni, A. (2014). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. International Journal of ChemTech Research, 6(1), 444-449.
- Fayed, E. A., et al. (2016). Synthesis and Pharmacological Evaluation of Some New (1H-Benzimidazol-2-yl)-substituted Methyl-1-(6-substituted-2-chloroquinolin-3-yl)Methanimines. International Journal of Pharmaceutical and Clinical Research, 8(10), 1386-1393.
Sources
- 1. Isoindoline synthesis [organic-chemistry.org]
- 2. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: (2,3-Dihydro-1H-inden-2-yl)methanamine in Monoamine Reuptake Inhibitor Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Scientific Imperative for Novel Monoamine Reuptake Inhibitors
Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental regulators of mood, cognition, and executive function within the central nervous system (CNS).[1][2] The synaptic concentrations of these crucial signaling molecules are meticulously controlled by plasma membrane transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters terminate synaptic transmission by reabsorbing their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2]
Dysregulation in monoaminergic systems is a cornerstone of the pathophysiology of numerous psychiatric and neurological disorders, including major depressive disorder (MDD), attention-deficit/hyperactivity disorder (ADHD), anxiety disorders, and substance use disorders.[2][3][4][5][6] Consequently, the monoamine transporters have become primary targets for psychopharmacological intervention.[2] Drugs that inhibit the reuptake of one or more of these monoamines, known as monoamine reuptake inhibitors (MRIs), can increase their synaptic availability, thereby enhancing neurotransmission and alleviating symptoms.[4][5]
The therapeutic landscape is dominated by selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[4][5] However, a significant patient population shows suboptimal response to these treatments, highlighting the need for novel chemical scaffolds with distinct selectivity and potency profiles.[3] The indane scaffold, a rigid bicyclic framework, has emerged as a promising structural template for developing new CNS-active agents.[7] Its constrained conformation offers a unique platform for exploring structure-activity relationships (SAR) to fine-tune interactions with monoamine transporters.
This document provides a detailed technical guide on the application of (2,3-Dihydro-1H-inden-2-yl)methanamine , also known as 2-aminoindane (2-AI) , a foundational compound in this class, for studies focused on monoamine reuptake inhibition. We will detail its pharmacological profile and provide comprehensive, field-proven protocols for its characterization.
Molecular Profile of this compound (2-AI)
This compound (2-AI) is a rigid analog of amphetamine and serves as the parent compound for a class of designer psychostimulants.[8][9] Its rigid structure locks the phenethylamine backbone into a specific conformation, providing a valuable tool for probing the pharmacophore of monoamine transporters.
Recent research has elucidated the functional profile of 2-AI, characterizing it as a potent and selective substrate for the catecholamine transporters (DAT and NET) with minimal interaction at the serotonin transporter (SERT).[8] This profile suggests that 2-AI is likely to produce effects similar to traditional stimulants like (+)-amphetamine.[8]
Quantitative Pharmacological Data
The following table summarizes the functional potency of 2-AI at human monoamine transporters, as determined by monoamine release assays using synaptosomes. Release assays measure the ability of a compound to induce efflux of pre-loaded radiolabeled monoamines, providing a functional measure of transporter interaction (as a substrate).
| Compound | Transporter | Assay Type | Parameter | Value (nM) | Selectivity Ratio | Reference |
| 2-AI | hNET | [³H]MPP⁺ Release | EC₅₀ | 86 | NET vs SERT: >116 | |
| hDAT | [³H]MPP⁺ Release | EC₅₀ | 439 | DAT vs SERT: >22 | ||
| hSERT | [³H]5-HT Release | EC₅₀ | >10,000 | - |
Table 1: Functional potency of this compound (2-AI) at human monoamine transporters.
These data demonstrate that 2-AI is a potent releaser at NET and DAT, while being largely inactive at SERT. This catecholamine-selective profile is critical for interpreting its biological effects and positions it as a valuable research tool for studying the distinct roles of dopamine and norepinephrine systems.
Experimental Workflows and Protocols
The comprehensive evaluation of a novel compound like 2-AI requires a multi-tiered approach, beginning with in vitro characterization of transporter interactions and potentially progressing to in vivo confirmation of neurochemical effects.
Workflow for Characterizing a Novel Indane Analog
Below is a logical workflow for assessing a compound like 2-AI.
Protocol 1: In Vitro Monoamine Uptake Inhibition Assay
This protocol details a cell-based assay to determine the potency (IC₅₀ value) of this compound to inhibit the uptake of radiolabeled monoamines into cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.
Rationale
This functional assay provides a direct measure of a compound's ability to block the primary function of the monoamine transporters. It is a gold standard method for characterizing MRI potency.[10] The use of stably transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, ensures a consistent and reproducible expression of the target transporter, isolated from other neuronal complexities.
Materials
-
Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).
-
Test Compound: this compound hydrochloride, dissolved in assay buffer or DMSO to create a stock solution.
-
Radiolabeled Substrates:
-
[³H]Dopamine for hDAT assays.
-
[³H]Norepinephrine for hNET assays.
-
[³H]Serotonin (5-HT) for hSERT assays.
-
-
Non-specific Uptake Inhibitors:
-
Benztropine or GBR-12909 for hDAT (e.g., 10 µM final concentration).
-
Desipramine or Nisoxetine for hNET (e.g., 10 µM final concentration).
-
Fluoxetine or Citalopram for hSERT (e.g., 10 µM final concentration).
-
-
Reagents: 1% Sodium Dodecyl Sulfate (SDS) for cell lysis, scintillation cocktail.
-
Equipment: 96-well cell culture plates, multi-channel pipette, liquid scintillation counter.
Step-by-Step Methodology
-
Cell Seeding: Seed HEK293-hDAT, -hNET, or -hSERT cells into 96-well plates at an appropriate density to achieve a near-confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C, 5% CO₂.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 1 nM to 100 µM.
-
Prepare the radiolabeled substrate solution in assay buffer. The final concentration should be close to the substrate's Kₘ for its respective transporter (e.g., ~200 nM for [³H]dopamine, ~100 nM for [³H]5-HT).[10]
-
Prepare solutions for "Total Uptake" (assay buffer with vehicle) and "Non-specific Uptake" (assay buffer with a high concentration of a known selective inhibitor).
-
-
Assay Procedure:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of room temperature assay buffer.
-
Add 50 µL of the appropriate test compound dilution, vehicle, or non-specific inhibitor to the wells.
-
Pre-incubate the plate for 5-10 minutes at room temperature.
-
Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to all wells.
-
Incubate for a short, defined period to measure the initial rate of uptake (typically 1-5 minutes for DAT/SERT, and 3-5 minutes for NET).[10]
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the solution from the wells.
-
Immediately wash the cells twice with 100 µL of ice-cold assay buffer to remove unbound radioligand.
-
Add 300 µL of 1% SDS to each well to lyse the cells and solubilize the internalized radioactivity.
-
-
Quantification and Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add 2-3 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate "Specific Uptake" = (Total Uptake CPM) - (Non-specific Uptake CPM).
-
Convert the CPM values for each test compound concentration into a percentage of the maximal specific uptake.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Protocol 2: In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ value) of this compound for the monoamine transporters using a competitive displacement assay with a known high-affinity radioligand.
Rationale
Binding assays measure the direct interaction of a compound with the transporter protein, providing a measure of affinity (Kᵢ). This is distinct from uptake inhibition (IC₅₀), which measures functional blockade. Comparing Kᵢ and IC₅₀ values can provide insights into the mechanism of action (e.g., competitive vs. non-competitive inhibition). This protocol uses cell membranes or synaptosomes, which are rich in the target transporters.
Materials
-
Membrane Preparation: Cell membranes from HEK293 cells expressing hDAT, hNET, or hSERT, or rodent brain synaptosomes.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: this compound hydrochloride.
-
Radioligands:
-
[³H]WIN 35,428 (CFT) for hDAT.
-
[³H]Nisoxetine for hNET.
-
[³H]Citalopram for hSERT.
-
-
Non-specific Binding Inhibitors:
-
Cocaine (10 µM) for hDAT.
-
Desipramine (10 µM) for hNET.
-
Fluoxetine (10 µM) for hSERT.
-
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in binding buffer.
-
Prepare the radioligand solution in binding buffer at a concentration near its Kₔ value to ensure adequate signal and sensitivity.
-
Prepare solutions for "Total Binding" (binding buffer with vehicle) and "Non-specific Binding" (binding buffer with a high concentration of a known inhibitor).
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
150 µL of membrane preparation (protein concentration optimized previously).
-
50 µL of the test compound dilution, vehicle, or non-specific inhibitor.
-
50 µL of the radioligand solution.
-
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a defined temperature (e.g., room temperature or 4°C).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification and Analysis:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Calculate "Specific Binding" = (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 3: Off-Target Liability Assessment
A crucial step in drug development is to assess the selectivity of a compound. Off-target interactions can lead to undesirable side effects.[11][12] For 2-AI, studies have revealed significant affinity for α₂-adrenergic receptors.[8] This protocol outlines a general approach for screening against a broad panel of receptors.
Rationale
Comprehensive safety profiling ensures that the biological effects observed are primarily due to the intended targets. Commercial services (e.g., Eurofins Safety Panel, Evotec INQUIRE) provide an efficient way to screen a compound against a wide array of G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Methodology
-
Compound Submission: Provide a sufficient quantity of this compound at a high purity to a contract research organization (CRO) offering receptor screening services.
-
Panel Selection: Select a standard safety panel, which typically includes dozens of targets known to be associated with adverse drug reactions. This should include, at a minimum:
-
Adrenergic receptors (α₁, α₂, β).
-
Dopamine receptors (D₁-D₅).
-
Serotonin receptors (multiple 5-HT subtypes).
-
Muscarinic receptors.
-
Histamine receptors.
-
Opioid receptors.
-
Key ion channels (e.g., hERG).
-
-
Assay Performance: The CRO will perform radioligand binding assays for the selected panel, typically at a single high concentration of the test compound (e.g., 1 or 10 µM).
-
Data Analysis:
-
The results are reported as the percent inhibition of radioligand binding at the tested concentration.
-
A common threshold for a significant "hit" is >50% inhibition.
-
For any significant hits, follow-up with full concentration-response curves to determine the Kᵢ value at that off-target receptor.
-
Compare the on-target potency (Kᵢ at DAT/NET) with the off-target potency (Kᵢ at α₂-receptors, etc.) to establish a selectivity index.
-
Expected Off-Target Profile for 2-AI
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| α₂ₐ-adrenergic | 134 | |
| α₂ₑ-adrenergic | 211 | |
| α₂ₒ-adrenergic | 41 |
Table 2: Off-target binding affinities for this compound (2-AI).
The data indicate that 2-AI possesses moderate to high affinity for all three α₂-adrenergic receptor subtypes. This interaction is critical to consider when interpreting in vivo data, as α₂-receptors are involved in regulating norepinephrine release and have their own physiological effects (e.g., sedation, hypotension).
In Vivo Application: Microdialysis
To confirm that in vitro transporter inhibition translates to an in vivo neurochemical effect, intracerebral microdialysis is the gold standard technique. It allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following systemic administration of the test compound.[7]
Conceptual Framework of a Microdialysis Experiment
This diagram illustrates the core principle of using microdialysis to validate the mechanism of action of 2-AI.
Protocol Outline
-
Surgical Implantation: Stereotaxically implant a guide cannula targeting a brain region rich in dopaminergic and noradrenergic terminals (e.g., Nucleus Accumbens or Prefrontal Cortex) in an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Basal Level Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).[7] Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular DA, NE, and 5-HT.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of DA, NE, 5-HT, and their metabolites.
-
Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the average baseline concentration and plot over time.
Conclusion
This compound (2-AI) is a valuable pharmacological tool for investigating the structure and function of monoamine transporters. Its rigid structure and selective affinity for the dopamine and norepinephrine transporters make it an excellent lead compound for SAR studies and for probing the differential roles of catecholaminergic versus serotonergic systems in CNS function and disease. The protocols provided herein offer a robust framework for the in vitro and in vivo characterization of 2-AI and its analogs, enabling researchers to rigorously evaluate their potential as novel therapeutic agents. A thorough understanding of both on-target potency and off-target liabilities is essential for the successful progression of any compound in the drug discovery pipeline.
References
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391–1399. [Link]
-
Wang, G. J., Jackson, D., Garris, P. A., & Wu, Q. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(8), 1969-1983. [Link]
-
Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. [Link]
-
Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]
-
Lin, Z., et al. (2011). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 11(6). [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 641. [Link]
-
Wikipedia. (2023). 2-Aminoindane. [Link]
-
Di Trana, A., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. Pharmaceuticals, 16(1), 117. [Link]
-
Chen, N. H., & Reith, M. E. (1995). An affinity-modulating site on neuronal monoamine transport proteins. European Journal of Pharmacology, 289(1), 51-57. [Link]
-
Engel, K., & Wang, J. (2005). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of pharmacology and experimental therapeutics, 313(3), 1251–1260. [Link]
-
Amanote Research. (n.d.). Synthesis and Monoamine Transporter Binding. [Link]
-
Carroll, F. I., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3ß-[4-Methylphenyl- and 4-Chlorophenyl]-2ß-[5-(Substituted Phenyl)Thiazol-2-yl]Tropanes. Journal of Medicinal Chemistry, 50(15), 3686-3695. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Topics in medicinal chemistry, 25, 1-32. [Link]
-
Wikipedia. (2024). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]
-
National Center for Biotechnology Information. (n.d.). Methenamine Hippurate. PubChem Compound Summary for CID 21945. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Overview of Monoamine Transporters. Current protocols in pharmacology, 68, 12.1.1–12.1.13. [Link]
-
Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37–42. [Link]
-
Engel, K., Zhou, M., & Wang, J. (2005). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 313(3), 1251-60. [Link]
-
Gründemann, D., et al. (2001). Activation of the extraneuronal monoamine transporter (EMT) from rat expressed in 293 cells. British journal of pharmacology, 132(4), 910-8. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem Compound Summary for CID 14348692. [Link]
-
Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). [Link]
-
Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. [Link]
-
El Mansari, M., et al. (2010). Relevance of Norepinephrine-Dopamine Interactions in the Treatment of Major Depressive Disorder. CNS neuroscience & therapeutics, 16(1), e1-e17. [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237-44. [Link]
-
Cheng, M. H., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 44(1), 110-20. [Link]
-
Lee, J. K., et al. (2017). Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Clinical and translational science, 10(5), 406-416. [Link]
-
ResearchGate. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
-
de la Torre, R., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Frontiers in pharmacology, 3, 63. [Link]
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Relevance of Norepinephrine–Dopamine Interactions in the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In vitro assay protocol for (2,3-Dihydro-1H-inden-2-yl)methanamine derivatives
Application Notes & Protocols
Topic: In Vitro Assay Protocol for (2,3-Dihydro-1H-inden-2-yl)methanamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a New Class of Neuromodulatory Agents
The this compound scaffold represents a promising chemical framework for the development of novel therapeutic agents targeting the central nervous system. Published research indicates that derivatives of the closely related 2,3-dihydro-1H-inden-1-amine act as potent and selective inhibitors of monoamine oxidase B (MAO-B)[1]. Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the availability of dopamine in the brain[1]. Given this precedent, it is critical to establish a robust in vitro screening cascade to characterize the pharmacological profile of novel this compound derivatives.
This guide provides a comprehensive suite of in vitro protocols designed to assess the primary activity, selectivity, and safety of these novel compounds. As a Senior Application Scientist, the following methodologies have been selected and detailed not just as a series of steps, but as a logical, self-validating workflow. We will first determine the potency of the derivatives against our primary hypothesized target, MAO-B. Subsequently, we will evaluate their selectivity by profiling them against the key monoamine transporters (DAT, NET, and SERT) to understand potential off-target effects that could influence the net neurochemical outcome. Finally, we will assess general cytotoxicity to ensure a preliminary safety profile.
Part 1: Primary Target Engagement - MAO-B Inhibition Assay
The primary hypothesis is that this compound derivatives will inhibit MAO-B. Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines[2]. A fluorometric assay is a sensitive and high-throughput method to determine the inhibitory potential of test compounds on MAO-B activity. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-mediated substrate oxidation[3].
Workflow for MAO-B Inhibition Assay
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Detailed Protocol: Fluorometric MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against human MAO-B.
Materials:
-
Human recombinant MAO-B (e.g., from a commercial supplier)
-
MAO-B substrate (e.g., kynuramine)
-
Fluorescent probe sensitive to H₂O₂ (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Positive control inhibitor (e.g., Selegiline)
-
Test this compound derivatives
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Also, prepare serial dilutions of the positive control, Selegiline.
-
Reagent Preparation:
-
Prepare the MAO-B enzyme solution in assay buffer to the desired concentration.
-
Prepare the reaction mixture containing the MAO-B substrate and the fluorescent probe/HRP in assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the serially diluted test compounds, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells.
-
Add 25 µL of the MAO-B enzyme solution to all wells except the "no enzyme" control wells. Add 25 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 50 µL of the substrate/probe reaction mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a well with a high concentration of a known inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Positive Control | A known MAO-B inhibitor (e.g., Selegiline) used to validate the assay's performance. |
| Vehicle Control | The solvent (e.g., DMSO in buffer) used to dissolve the test compounds, representing 100% enzyme activity. |
Part 2: Selectivity Profiling - Monoamine Transporter Uptake Inhibition Assay
While potent MAO-B inhibition is desired, selectivity is paramount for a clean pharmacological profile. This compound derivatives bear structural resemblance to monoamines and could potentially interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4] Inhibition of these transporters can lead to significant side effects. A fluorescence-based uptake assay offers a safe and efficient alternative to traditional radiolabeled methods for assessing transporter inhibition.[5][6]
Workflow for Monoamine Transporter Uptake Inhibition Assay
Caption: Workflow for the fluorescence-based monoamine transporter uptake inhibition assay.
Detailed Protocol: Fluorescence-Based Transporter Uptake Inhibition
Objective: To determine the IC₅₀ values of the derivatives for the inhibition of dopamine, norepinephrine, and serotonin transporters.
Materials:
-
HEK293 cell lines stably expressing human DAT, NET, or SERT.
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and masking dye).[6]
-
Positive controls: Cocaine (for DAT), Desipramine (for NET), Citalopram (for SERT).
-
Test this compound derivatives.
-
Assay Buffer (e.g., Krebs-Henseleit buffer).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with bottom-read capability and kinetic mode.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to near confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in assay buffer.
-
Assay Execution:
-
On the day of the assay, gently wash the cell monolayers with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds or positive controls for 10-20 minutes at room temperature.
-
Prepare the fluorescent substrate working solution according to the kit manufacturer's instructions.[6]
-
Initiate the uptake by adding the fluorescent substrate to each well.
-
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity from the bottom of the plate every 1-2 minutes for a period of 10-20 minutes.
Data Analysis:
-
For each well, calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value for each transporter using a non-linear regression model.
| Transporter | Positive Control | Typical IC₅₀ (nM) |
| hDAT | Cocaine | ~300 |
| hNET | Desipramine | ~5 |
| hSERT | Citalopram | ~2 |
Part 3: Preliminary Safety Assessment - In Vitro Cytotoxicity Assay
Early assessment of cytotoxicity is a critical step in drug development to flag potentially toxic compounds.[7][8][9] In vitro cytotoxicity assays are rapid, inexpensive, and reduce the need for animal testing.[7] The MTT assay, which measures metabolic activity, is a widely used method to assess cell viability.[9]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Detailed Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of the derivatives.
Materials:
-
A relevant cell line (e.g., SH-SY5Y human neuroblastoma cells or HepG2 human liver cancer cells).
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Absorbance microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀.
Conclusion and Forward Look
This application note details a foundational in vitro screening cascade for the initial characterization of novel this compound derivatives. By systematically evaluating their potency on MAO-B, their selectivity against key monoamine transporters, and their general cytotoxicity, researchers can efficiently identify promising lead candidates for further development. The data generated from these protocols will provide a solid basis for structure-activity relationship (SAR) studies and guide the subsequent stages of preclinical evaluation.
References
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]
- Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
-
IT Medical Team. (n.d.). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.
- Steinkellner, T., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Neuropharmacology, 121, 197-207.
- Schicker, K., et al. (2012). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. British Journal of Pharmacology, 167(4), 867-877.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Charles River Laboratories. (2025, April 4). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
- Lee, K. Y., & Kim, Y. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 1707, pp. 111-120). Humana Press.
- Li, L., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1090-1093.
Sources
- 1. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 4. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 7. kosheeka.com [kosheeka.com]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
Application Note: Characterization of (2,3-Dihydro-1H-inden-2-yl)methanamine as a Ligand for CNS Receptors and Transporters
Abstract
This document provides a comprehensive guide to the characterization of (2,3-Dihydro-1H-inden-2-yl)methanamine, a rigid analog of phenethylamine, as a ligand for key central nervous system (CNS) targets. Based on its structural similarity to known monoamine reuptake inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists, we present detailed protocols for a suite of in vitro binding and functional assays. This guide is designed to provide researchers with the necessary tools to elucidate the pharmacological profile of this and structurally related compounds. The protocols are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible data generation.
Introduction: Scientific Rationale and Target Selection
This compound belongs to the 2-aminoindane class of compounds, which are conformationally constrained analogs of phenethylamines. This structural rigidity can confer enhanced selectivity and potency for specific CNS targets compared to more flexible molecules. The 2-aminoindane scaffold is present in compounds known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1][2][3][4] Furthermore, related arylalkylamines have demonstrated significant affinity for the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and implicated in numerous neurological disorders.[5][6][7][8]
Given this background, a primary screening panel for this compound should include binding assays for SERT, DAT, NET, and the NMDA receptor. This application note provides detailed protocols for these assays, followed by recommendations for secondary functional assays to determine the compound's mode of action (e.g., inhibitor, agonist, or antagonist).
Radioligand Binding Assays: Determining Affinity for Primary CNS Targets
Radioligand binding assays are a foundational technique for characterizing the interaction of a novel compound with its putative target.[9] These assays measure the ability of the test compound, this compound, to displace a radiolabeled ligand with known high affinity and specificity for the target receptor or transporter. The resulting data allow for the determination of the compound's inhibitory constant (Kᵢ), a measure of its binding affinity.
General Principles of Competitive Radioligand Binding
In a competitive binding assay, a fixed concentration of a radiolabeled ligand and a membrane preparation containing the target are incubated with increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[7][10][11][12]
Key Definitions:
-
Total Binding: The total amount of radioligand bound to the membrane preparation.
-
Non-specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as the filter membrane and lipids.[13][14][15] This is determined in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.
-
Specific Binding: The binding of the radioligand to the target receptor. It is calculated as: Specific Binding = Total Binding - Non-specific Binding.
Preparation of Cell Membranes
For these assays, membranes from cell lines stably expressing the human recombinant transporters (hSERT, hDAT, hNET) or from rodent brain tissue (for NMDA receptors) are required.[16][17][18]
Protocol for Cell Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) expressing the target of interest to confluence.
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh homogenization buffer, and repeat the centrifugation.
-
Resuspend the final pellet in a known volume of storage buffer (50 mM Tris-HCl, pH 7.4, 10% sucrose), determine the protein concentration using a BCA or Bradford assay, and store in aliquots at -80°C.
Experimental Workflow for Radioligand Binding Assays
The following diagram illustrates the general workflow for the competitive radioligand binding assays described in this note.
Caption: General workflow for competitive radioligand binding assays.
Protocol for Monoamine Transporter (SERT, DAT, NET) Binding Assays
This protocol is adapted for all three monoamine transporters, with specific radioligands and non-specific binding agents for each.
| Target | Radioligand | Final Concentration | Non-specific Binding Agent | Final Concentration |
| hSERT | [³H]Citalopram | ~1-2 nM | Fluoxetine | 10 µM |
| hDAT | [³H]WIN 35,428 | ~1-2 nM | GBR 12909 | 10 µM |
| hNET | [³H]Nisoxetine | ~1-3 nM | Desipramine | 10 µM |
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[19]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Membranes from cells expressing hSERT, hDAT, or hNET (10-50 µg protein/well).
-
Radioligand and non-specific binding agents as specified in the table.
-
This compound stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and vials.
-
Cell harvester and scintillation counter.
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL Assay Buffer.
-
Non-specific Binding: 25 µL of the respective non-specific binding agent.
-
Test Compound: 25 µL of serial dilutions of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Add 25 µL of the appropriate [³H]-radioligand to all wells.
-
Initiate the reaction by adding 200 µL of the diluted membrane preparation to each well. The final assay volume is 250 µL.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer.[20]
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Protocol for NMDA Receptor Binding Assay
This assay measures binding to the ion channel pore of the NMDA receptor.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Rat forebrain membrane preparation (50-100 µg protein/well).
-
Saturating Ligands: 10 µM Glutamate and 10 µM Glycine (to open the channel).
-
Non-specific Binding Agent: 10 µM MK-801 (unlabeled).
-
This compound stock solution and serial dilutions.
-
Standard equipment as listed for monoamine transporter assays.
Procedure:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL Assay Buffer.
-
Non-specific Binding: 25 µL of 10 µM unlabeled MK-801.
-
Test Compound: 25 µL of serial dilutions of this compound.
-
-
Add 25 µL of a solution containing 10 µM Glutamate and 10 µM Glycine to all wells.
-
Add 25 µL of [³H]MK-801 (final concentration ~1-5 nM) to all wells.
-
Initiate the reaction by adding 175 µL of the rat forebrain membrane preparation. The final assay volume is 250 µL.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Harvest and wash the filters as described in the monoamine transporter assay protocol.
-
Quantify radioactivity using a scintillation counter.
Data Analysis and Interpretation
-
Average the counts per minute (CPM) for each set of triplicates.
-
Calculate specific binding for each concentration of the test compound.
-
Convert the specific binding CPM to percentage inhibition relative to the control (total specific binding in the absence of the test compound).
-
Plot percentage inhibition versus the log concentration of this compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:[7][10][11][12] Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))
-
[L] = concentration of radioligand used in the assay.
-
Kₐ = affinity constant of the radioligand for the receptor.
-
The resulting Kᵢ values will provide a quantitative measure of the affinity of this compound for each of the tested targets.
| Parameter | Description |
| IC₅₀ | Concentration of the test compound that inhibits 50% of specific radioligand binding. |
| Kᵢ | Inhibitory constant; the concentration of competing ligand that would bind to half the binding sites at equilibrium in the absence of radioligand. |
| Kₐ | Equilibrium dissociation constant of the radioligand. |
Secondary Functional Assays: Elucidating the Mechanism of Action
Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an inhibitor, agonist, or antagonist.
Neurotransmitter Uptake Assay for Monoamine Transporters
This assay directly measures the functional inhibition of neurotransmitter reuptake into cells.[23] It can be performed using either radiolabeled neurotransmitters or fluorescent substrates.[24][25][26][27]
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Brief Protocol (Radiolabeled Substrate):
-
Plate cells expressing hSERT, hDAT, or hNET in a 96-well plate.
-
Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes at 37°C.
-
Initiate uptake by adding a radiolabeled substrate (e.g., [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine).
-
Incubate for a short period (5-15 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity via scintillation counting.
-
Calculate the IC₅₀ for uptake inhibition.
Functional Assays for NMDA Receptors
The functional activity of this compound at NMDA receptors can be assessed using electrophysiology or calcium flux assays.
-
Electrophysiology (Patch-Clamp): This is the gold standard for characterizing ion channel modulators. It directly measures the ion flow through the NMDA receptor channel in response to agonists (glutamate and glycine) in the presence and absence of the test compound. This can determine if the compound is a channel blocker, an allosteric modulator, or a competitive antagonist.
-
Calcium Flux Assays: NMDA receptor activation leads to an influx of Ca²⁺. This can be measured using calcium-sensitive fluorescent dyes in a high-throughput format.[4][5][8][28][29] A decrease in the agonist-induced calcium signal in the presence of the test compound would indicate antagonism.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its binding affinity at monoamine transporters and NMDA receptors, and subsequently assessing its functional activity, researchers can build a comprehensive profile of this compound. This information is critical for understanding its potential therapeutic applications and for guiding future drug development efforts.
References
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
-
Westh-Hansen, S. E., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Xia, L., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic signalling, 12(1), 115–126. Retrieved from [Link]
-
Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 399(2), 233–239. Retrieved from [Link]
-
Traynelis, S. F., & Heinemann, S. F. (1995). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.5. Retrieved from [Link]
-
Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology, 746, 135–164. Retrieved from [Link]
-
Bylund, D. B. (2011). Radioligand Binding Methods for Membrane Preparations and Intact Cells. SpringerLink. Retrieved from [Link]
-
Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]
-
GraphPad. (2026). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Cer, R. Z., et al. (n.d.). IC50-to-Ki converter. Bioinformatics and Molecular Analysis Section, NCI. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
-
G. A. M. Wells. (2018). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
De Blasi, A., et al. (1989). Receptor-ligand interaction: a new method for determining binding parameters without a priori assumptions on non-specific binding. Biochemical Journal, 262(3), 735–741. Retrieved from [Link]
-
Carpenter, E. P., et al. (2010). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Retrieved from [Link]
-
Johnson, K. M., & Jones, S. M. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. NMDA Receptor Protocols. Humana Press. Retrieved from [Link]
-
Eglen, R. M. (2005). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Roth Lab, University of North Carolina. (n.d.). Assay buffers. Retrieved from [Link]
-
Alfa Cytology. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Rothman, R. B., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Retrieved from [Link]
-
Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 696. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]
Sources
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. punnettsquare.org [punnettsquare.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. graphpad.com [graphpad.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 16. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 17. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. lecerveau.ca [lecerveau.ca]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. moleculardevices.com [moleculardevices.com]
- 25. moleculardevices.com [moleculardevices.com]
- 26. moleculardevices.com [moleculardevices.com]
- 27. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 28. GPCR Calcium Product Solutions [discoverx.com]
- 29. dda.creative-bioarray.com [dda.creative-bioarray.com]
Derivatization of (2,3-Dihydro-1H-inden-2-yl)methanamine for SAR studies
Application Note & Protocol Guide
Topic: Derivatization of (2,3-Dihydro-1H-inden-2-yl)methanamine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indane Scaffold in Medicinal Chemistry
The indane (2,3-dihydro-1H-indene) framework is recognized as a privileged scaffold in drug discovery.[1] Its rigid bicyclic structure, which fuses a benzene ring with a cyclopentane ring, offers a unique combination of aromatic and aliphatic features. This conformationally restricted core provides a well-defined three-dimensional orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Notable drugs incorporating the indane moiety include Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, and Indinavir, an HIV-1 protease inhibitor, highlighting the scaffold's therapeutic versatility.[2][3]
This compound, in particular, presents a valuable starting point for generating compound libraries for structure-activity relationship (SAR) studies. The primary amine serves as a versatile chemical handle for a multitude of derivatization reactions, allowing for systematic exploration of the chemical space around the core scaffold. By modifying the properties of the amine substituent—such as its size, lipophilicity, hydrogen bonding capacity, and charge—researchers can probe the specific interactions required for potent and selective biological activity. This application note provides a detailed guide to the synthesis, derivatization, and characterization of this compound analogues for SAR exploration.
Part 1: Synthesis of the Core Scaffold
A reliable supply of the starting material is paramount. While this compound may be commercially available, an in-house synthesis route ensures consistency and scalability. A common synthetic approach involves the reduction of a corresponding nitrile or amide precursor, which can be synthesized from 2-indanone.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 2-indanone via a Wittig reaction followed by reduction.
Step A: Synthesis of (2,3-Dihydro-1H-inden-2-ylidene)acetonitrile
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl (cyanomethyl)phosphonate (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of 2-indanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield (2,3-dihydro-1H-inden-2-ylidene)acetonitrile.
Step B: Reduction to this compound
-
Setup: In a high-pressure reaction vessel (Parr shaker), dissolve the nitrile from Step A (1.0 eq) in a suitable solvent such as methanol or ethanol containing ammonia (typically a 7N solution in methanol).
-
Catalyst Addition: Carefully add a hydrogenation catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on carbon (Pd/C, 10%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and shake at room temperature for 16-24 hours.
-
Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization if necessary.
Part 2: Derivatization Strategies for SAR Exploration
The primary amine of the core scaffold is a nucleophilic center that can be readily functionalized. The following protocols detail key derivatization reactions to probe different aspects of the pharmacophore.
Workflow for Derivatization and SAR Analysis
Caption: General workflow for synthesis, derivatization, and SAR analysis.
N-Acylation: Probing H-Bond Acceptors and Steric Bulk
N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and introduce a variety of substituents (R groups) to explore steric and electronic effects.[4][5]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the desired acyl chloride (R-COCl, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by silica gel column chromatography or recrystallization.[6]
N-Sulfonylation: Introducing Tetrahedral H-Bond Acceptors
Sulfonamides are metabolically stable and their tetrahedral geometry and strong hydrogen bond accepting sulfonyl group can significantly influence binding interactions.
-
Setup: Dissolve this compound (1.0 eq) in a solvent mixture such as THF and ethanol.[7][8]
-
Base and Reagent Addition: Add the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq) and a suitable base. A common procedure uses pyridine as both the base and solvent. Alternatively, an inorganic base like sodium carbonate in a biphasic system (e.g., DCM/water) can be used. Some modern methods utilize catalysts like indium or ytterbium triflate for milder conditions.[9]
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: If pyridine is used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash with 1 M copper sulfate (CuSO₄) solution (to remove residual pyridine), followed by water and brine. If an inorganic base was used, separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude sulfonamide by silica gel column chromatography.
N-Alkylation via Reductive Amination: Modulating Basicity and Lipophilicity
Reductive amination is a powerful method to form secondary or tertiary amines, allowing for the introduction of various alkyl or aryl groups.[10][11] This modification directly alters the basicity (pKa) and lipophilicity of the nitrogen atom.
-
Setup: In a single reaction vessel, combine this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a suitable solvent such as methanol, dichloroethane (DCE), or THF.[12]
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.[13] These reagents are selective for the iminium ion over the starting carbonyl.[10]
-
Reaction: Stir at room temperature for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the product with an organic solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting secondary amine by silica gel column chromatography.
Urea and Thiourea Formation: Adding H-Bond Donors and Acceptors
Urea and thiourea moieties introduce rigid linkers with both hydrogen bond donor and acceptor capabilities, which are valuable for establishing strong interactions with biological targets.
-
Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.[14]
-
Reagent Addition: Add the desired isocyanate (R-N=C=O, 1.05 eq) dropwise to the amine solution at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture for 1-3 hours. The reaction is typically very clean and fast.[14][15] Monitor completion by TLC.
-
Work-up: If the product precipitates, it can be collected by filtration and washed with a small amount of cold solvent. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often pure enough for biological testing. If necessary, it can be purified by recrystallization or a short silica gel plug.
Summary of Derivatization Strategies
| Derivatization Reaction | Reagents | Key Structural Change | Potential SAR Insights |
| N-Acylation | Acyl Halides, Carboxylic Acids | Forms an amide bond (-NH-C=O) | Probes H-bond acceptor sites, steric tolerance, electronics. |
| N-Sulfonylation | Sulfonyl Chlorides | Forms a sulfonamide bond (-NH-SO₂-) | Introduces a tetrahedral H-bond acceptor, increases metabolic stability. |
| N-Alkylation | Aldehydes/Ketones + Reducing Agent | Forms secondary/tertiary amine (-NHR, -NR₂) | Modulates basicity (pKa), lipophilicity, and steric bulk. |
| Urea Formation | Isocyanates, Carbamoyl Chlorides | Forms a urea linkage (-NH-C(O)-NH-) | Introduces rigid H-bond donor/acceptor unit. |
Part 3: Characterization and Analysis
Rigorous characterization of all synthesized compounds is essential for establishing a reliable SAR.
Structural Verification and Purity Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compounds.[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds, which should typically be >95% for use in biological assays.[17]
Physicochemical Properties
For a comprehensive SAR, it is often useful to determine key physicochemical properties such as:
-
LogP/LogD: Lipophilicity, which influences membrane permeability and solubility.
-
pKa: The ionization constant, which affects the charge state at physiological pH.
-
Aqueous Solubility: Crucial for bioavailability and formulation.
Logical Flow for SAR Exploration
Caption: Logic for exploring chemical space around the primary amine.
Conclusion
The this compound scaffold provides a robust and versatile starting point for medicinal chemistry campaigns. The derivatization strategies outlined in this application note—N-acylation, N-sulfonylation, N-alkylation, and urea formation—offer a systematic approach to probe key molecular interactions and build a comprehensive structure-activity relationship. By combining these synthetic protocols with rigorous analytical characterization and biological evaluation, research teams can efficiently navigate the chemical space to identify and optimize novel therapeutic candidates.
References
- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- BenchChem. (2025). The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry.
-
Zhang, T., et al. From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. Available from: [Link]
- Unknown Author. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. Available from: [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available from: [Link]
-
Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(9), 15638–15656. Available from: [Link]
- Reddy, K. U. M., et al. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.
- Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(48), 8579-8581.
-
ResearchGate. (2025). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. Available from: [Link]
-
Pasha, M. A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized. Ultrasonics Sonochemistry, 27, 250-254. Available from: [Link]
-
MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Available from: [Link]
-
Arrow@TU Dublin. (n.d.). Drug Discovery: Novel Indane Scaffolds with Anticancer Activity. Available from: [Link]
-
de Graaf, C., et al. (2015). Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. Medicinal research reviews, 35(5), 951–1016. Available from: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available from: [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of N-acylated amines. Available from: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Available from: [Link]
-
Semantic Scholar. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Available from: [Link]
-
Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(12), 2748-2752. Available from: [Link]
-
Premier Analytical Science. (n.d.). Small Molecule Identification & Profiling. Available from: [Link]
-
Taylor, R. D., et al. (2007). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 47(6), 2184–2205. Available from: [Link]
-
Sartorius. (n.d.). Pharmaceutical Analysis for Small Molecules. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]
-
ResearchGate. (2025). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Available from: [Link]
-
Scilit. (2003). Synthesis and QSAR study of the anticancer activity of some novel indane carbocyclic nucleosides. Available from: [Link]
-
ResearchGate. (2025). (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Available from: [Link]
-
ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Available from: [Link]
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
-
PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Available from: [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Available from: [Link]
-
Molecules. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Available from: [Link]
-
Semantic Scholar. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Available from: [Link]
-
PubMed. (2006). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
Sources
- 1. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. gctlc.org [gctlc.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 15. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 16. premieranalytical.com [premieranalytical.com]
- 17. sartorius.com [sartorius.com]
Application Notes and Protocols for the Pharmacological Characterization of Novel Indane Amines
Introduction: The Pharmacological Significance of Indane Amines
The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure provides a well-defined orientation for pharmacophoric groups, making it an attractive backbone for the design of neurologically active compounds. Aminoindanes, a class of indane derivatives, have garnered significant attention for their potent interactions with the central nervous system (CNS).[3] Many of these compounds function as monoamine reuptake inhibitors, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4][5][6][7] By blocking these transporters, indane amines can elevate the synaptic concentrations of key neurotransmitters, leading to a range of psychostimulant, antidepressant, and anxiolytic effects.[8][9][10]
Given their therapeutic potential and risk for abuse, a thorough pharmacological evaluation of novel indane amine derivatives is critical. This guide provides a comprehensive framework for the in vitro and in vivo characterization of these compounds, focusing on assays that elucidate their mechanism of action, potency, selectivity, and behavioral effects. The protocols described herein are designed to be robust and reproducible, providing researchers with the tools to generate high-quality data for drug development and scientific investigation.
Part 1: In Vitro Characterization: Target Engagement and Functional Activity
The initial phase of pharmacological testing involves characterizing the interaction of the indane amine with its primary molecular targets in a controlled, in vitro environment. For this class of compounds, the primary focus is on monoamine transporters and, secondarily, on related G protein-coupled receptors (GPCRs) and metabolizing enzymes like monoamine oxidase (MAO).
Monoamine Transporter Interaction: Binding and Uptake Inhibition Assays
The hallmark of many psychoactive indane amines is their ability to inhibit the reuptake of monoamines.[3][7] To quantify this activity, two key assays are employed: radioligand binding assays to measure the affinity of the compound for the transporter, and uptake inhibition assays to determine its functional potency. These assays can be performed using either recombinant cell lines expressing a single human transporter subtype or synaptosomes, which are resealed nerve terminals isolated from brain tissue that contain the native transporter and associated proteins.[11][12]
Caption: Gs and Gi signaling pathways affecting cAMP levels.
This protocol describes a method to measure changes in intracellular cAMP levels in response to compound treatment, often using a competitive immunoassay format like HTRF or a luciferase-based biosensor. [13][14][15]
-
Cell Culture: Plate cells expressing the GPCR of interest in a suitable microplate and grow to the desired confluency.
-
Compound Addition: Treat the cells with various concentrations of the indane amine.
-
Cell Lysis and Detection (for immunoassays):
-
For Gs-coupled receptors, directly lyse the cells and proceed with the cAMP detection protocol.
-
For Gi-coupled receptors, stimulate the cells with an adenylyl cyclase activator like forskolin to induce a measurable cAMP signal, then co-incubate with the test compound. [16]The inhibitory effect of the compound will be observed as a reduction in the forskolin-stimulated cAMP level.
-
-
Luminescence Reading (for biosensors): For live-cell assays using reporters like GloSensor™, pre-incubate cells with the detection reagent and then measure luminescence kinetically after adding the compound. [13][15]5. Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Monoamine Oxidase (MAO) Inhibition
Indane amines should be screened for their potential to inhibit MAO-A and MAO-B, as this can significantly impact monoamine metabolism and contribute to the overall pharmacological effect. [17][18]
Fluorometric kits are commercially available for assessing MAO-A and MAO-B inhibition. [19]These assays typically measure the production of hydrogen peroxide, a byproduct of MAO activity. [20]
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and their respective preferred substrates.
-
Incubation: In a microplate, incubate the MAO enzyme with various concentrations of the indane amine. Include a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Detection: After a set incubation period, add the detection reagent that reacts with hydrogen peroxide to produce a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each MAO isoform.
Part 2: In Vivo Characterization: Behavioral Pharmacology
In vivo studies are essential to understand how the molecular actions of an indane amine translate into physiological and behavioral effects in a whole organism.
Locomotor Activity
Locomotor activity is a primary indicator of the stimulant or sedative effects of a compound. [21][22]Psychostimulants like cocaine and amphetamine typically increase locomotor activity, and novel indane amines with similar mechanisms are expected to do the same. [8][23][24]
-
Animal Habituation: Acclimate mice or rats to the testing room for at least 60 minutes before the experiment. [25]2. Baseline Activity: Place the animals in open-field chambers (e.g., clear acrylic boxes with infrared beams to detect movement) and allow them to explore for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level. [25]3. Drug Administration: Administer the indane amine or vehicle control via a relevant route (e.g., intraperitoneal, oral).
-
Data Recording: Immediately place the animals back into the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes). [25][26]5. Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the total activity between drug-treated and vehicle-treated groups.
| Expected Outcome | Pharmacological Implication |
| Increased Locomotion | CNS stimulant effect |
| Decreased Locomotion | CNS depressant or sedative effect |
| No Change | Lack of significant stimulant/sedative effect at the tested dose |
Drug Discrimination
The drug discrimination paradigm is a sophisticated behavioral assay that assesses the subjective effects of a drug. [27][28]It is highly valuable for predicting the abuse liability of a novel compound by determining if it produces interoceptive cues similar to a known drug of abuse. [29][30]
Caption: Workflow for a drug discrimination study.
-
Apparatus: Use standard two-lever operant conditioning chambers.
-
Training Phase:
-
Train food-restricted animals to press levers for reinforcement (e.g., food pellets).
-
On a rotating schedule, administer either the training drug (e.g., 10 mg/kg cocaine) or vehicle before placing the animal in the chamber. [29] * When the training drug is given, only presses on the "drug-appropriate" lever are reinforced.
-
When the vehicle is given, only presses on the "vehicle-appropriate" lever are reinforced.
-
Continue training until animals reliably press the correct lever (>80% accuracy) based on the injection they received. [27]3. Testing Phase (Generalization):
-
Once trained, administer various doses of the novel indane amine.
-
During test sessions, presses on either lever are reinforced to avoid biasing the response. [30] * Record the percentage of responses on the drug-appropriate lever.
-
-
Data Analysis:
-
Full Generalization: If a dose of the indane amine results in >80% of responses on the drug-appropriate lever, it is considered to have subjective effects similar to the training drug.
-
Partial Generalization: 20-80% responding on the drug-appropriate lever.
-
No Generalization: <20% responding on the drug-appropriate lever.
-
Conclusion
The systematic application of the in vitro and in vivo protocols detailed in this guide will enable a comprehensive pharmacological characterization of novel indane amines. By integrating data on transporter affinity and potency, off-target receptor activity, and behavioral outcomes, researchers can build a robust profile of a compound's mechanism of action, selectivity, and potential therapeutic utility or abuse liability. This multi-faceted approach is fundamental to advancing the development of safer and more effective CNS-active agents based on the versatile indane scaffold.
References
-
Breyhan, H., Wirths, O., & Saul, A. (2018). Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords. bio-protocol, 8(22), e3088. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
protocols.io. (2020). Striatal synaptosome preparation. [Link]
-
Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). Synaptosome Preparations: Which Procedure Should I Use? In The Synapse (pp. 1-20). Springer. [Link]
-
Maze Engineers. (n.d.). Drug discrimination test box. [Link]
-
National Center for Biotechnology Information. (2009). Drug Discrimination - Methods of Behavior Analysis in Neuroscience. [Link]
-
Aday, S., & Kavalali, E. T. (2011). Preparation of Synaptoneurosomes from Mouse Cortex using a Discontinuous Percoll-Sucrose Density Gradient. Journal of Visualized Experiments, (49), 2587. [Link]
-
National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. [Link]
-
Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 691. [Link]
-
Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1677, 225-245. [Link]
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
-
Ace Therapeutics. (n.d.). Drug Discrimination Test of Antipsychotics. [Link]
-
Slideshare. (2016). Expt 11 Effect of drugs on locomotor activity using actophotometer. [Link]
-
Devilbiss, D. M., & Waterhouse, B. D. (2011). EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. Journal of neuroscience methods, 202(2), 10.1016/j.jneumeth.2011.08.017. [Link]
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]
-
Wikipedia. (n.d.). Locomotor activity. [Link]
-
Creative Biolabs. (n.d.). Drug Discrimination. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11. [Link]
-
Niello, M., et al. (2019). Overview of Monoamine Transporters. Current protocols in pharmacology, 85(1), e55. [Link]
-
Wikipedia. (n.d.). Drug discrimination. [Link]
-
Melior Discovery. (n.d.). Locomotor Sensitization Study. [Link]
-
Charles River Laboratories. (2023). MAO Inhibition in Drug Discovery and Development. [Link]
-
Todaka, H., & Kitaichi, K. (2002). [Pharmacology of monoamine neurotransmitter transporters]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 120(5), 315–326. [Link]
-
Andersen, S. L., et al. (2002). Age-specific behavioral responses to psychostimulants in mice. Psychopharmacology, 161(3), 235–242. [Link]
-
ResearchGate. (n.d.). Locomotor activity in a novel test environment, without vehicle or drug... [Link]
-
Eburon Organics. (n.d.). Indane. [Link]
-
Semantic Scholar. (n.d.). Overview of Monoamine Transporters. [Link]
-
Spencer, R. C., Devilbiss, D. M., & Berridge, C. W. (2015). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological psychiatry, 77(11), 980–991. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
ResearchGate. (n.d.). Psychostimulant responses in wild-type mice. (A) Open-field activity... [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–5. [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
-
Hussain, Z., et al. (2015). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. The Scientific World Journal, 2015, 419035. [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]
-
ResearchGate. (2003). (PDF) Monoamine Transporters: From Genes To Behavior. [Link]
-
Eburon Organics. (n.d.). Indane Derivatives. [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237–244. [Link]
-
Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. Current medicinal chemistry, 24(27), 3005–3030. [Link]
-
Berridge, C. W., Devilbiss, D. M., & Spencer, R. C. (2012). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(26), 8831–8841. [Link]
-
Kim, Y., et al. (2020). Discovery of indane propanamides as potent and selective TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 30(3), 126838. [Link]
-
National Center for Biotechnology Information. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. [Link]
Sources
- 1. eburon-organics.com [eburon-organics.com]
- 2. Indane Derivatives | Eburon [eburon-organics.com]
- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacology of monoamine neurotransmitter transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Monoamine Transporters | Semantic Scholar [semanticscholar.org]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hamamatsu.com [hamamatsu.com]
- 14. researchgate.net [researchgate.net]
- 15. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 19. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 22. Locomotor activity - Wikipedia [en.wikipedia.org]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. Age-specific behavioral responses to psychostimulants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. va.gov [va.gov]
- 26. researchgate.net [researchgate.net]
- 27. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Drug discrimination - Wikipedia [en.wikipedia.org]
- 29. maze.conductscience.com [maze.conductscience.com]
- 30. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine
Welcome to the technical support center for the synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.
Introduction: Navigating the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through a two-step process: the formylation of indene to produce 2,3-dihydro-1H-indene-2-carbaldehyde, followed by the reductive amination of this aldehyde. While seemingly straightforward, each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these potential pitfalls and provide scientifically-grounded solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Synthesis of the Aldehyde Precursor (2,3-Dihydro-1H-indene-2-carbaldehyde)
Question 1: My Vilsmeier-Haack formylation of indene is giving a low yield of 2,3-dihydro-1H-indene-2-carbaldehyde. What are the critical parameters to control?
Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds like indene, but its success is highly dependent on several factors. Low yields often stem from suboptimal temperature control, incorrect stoichiometry, or inefficient work-up.
-
Temperature Control is Crucial: The initial formation of the Vilsmeier reagent (from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) is an exothermic process. It is imperative to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to DMF to prevent degradation of the reagent. Subsequently, the reaction with indene should be conducted at a controlled temperature, often starting low and gradually warming to room temperature or slightly above to ensure complete reaction without promoting side reactions.
-
Stoichiometry of Reagents: An excess of the Vilsmeier reagent is generally used to drive the reaction to completion. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent relative to indene is a good starting point. However, a large excess can complicate the purification process.
-
Hydrolysis and Work-up: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by adding the reaction mixture to ice-cold water or a basic solution (e.g., sodium acetate or sodium carbonate solution) to neutralize the acidic conditions and facilitate the release of the aldehyde. A vigorous stirring during hydrolysis is essential for efficient conversion. Inadequate hydrolysis can lead to the isolation of the iminium salt or other byproducts, thus reducing the aldehyde yield.
Troubleshooting Workflow for Vilsmeier-Haack Formylation
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.
Part 2: Reductive Amination of 2,3-Dihydro-1H-indene-2-carbaldehyde
Question 2: I am observing significant formation of the corresponding alcohol, (2,3-dihydro-1H-inden-2-yl)methanol, during the reductive amination of the aldehyde. How can I favor the formation of the primary amine?
Answer: The formation of the alcohol is a common side reaction in reductive amination and occurs when the reducing agent directly reduces the starting aldehyde before it can form the intermediate imine with the ammonia source.[1] To minimize this, the choice of reducing agent and reaction conditions are critical.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is less reactive towards aldehydes and ketones compared to other borohydrides like sodium borohydride (NaBH₄).[2] NaBH(OAc)₃ is particularly effective at reducing the protonated imine intermediate, which is more electrophilic than the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another suitable option, especially under mildly acidic conditions which favor imine formation.
-
Reaction Conditions to Favor Imine Formation:
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can catalyze the formation of the imine intermediate. This can be achieved by using an ammonium salt like ammonium acetate as the ammonia source.
-
Stepwise vs. One-Pot: Consider a stepwise procedure. First, form the imine by reacting the aldehyde with the ammonia source (e.g., ammonium acetate in methanol) for a period before adding the reducing agent. This allows the imine concentration to build up, favoring its reduction over the reduction of the remaining aldehyde.
-
Ammonia Source: Using a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) can push the equilibrium towards the formation of the imine.
-
Comparative Data for Reducing Agents
| Reducing Agent | Typical Reaction Conditions | Propensity for Aldehyde Reduction | Recommended for Primary Amine Synthesis? |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High | Less ideal, risk of alcohol byproduct |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, mildly acidic (pH 5-6) | Moderate | Good, especially with pH control |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Low | Excellent, highly selective |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol, Ethyl Acetate | Moderate to High | Effective, but may require pressure |
Question 3: My main impurity is the secondary amine, bis((2,3-dihydro-1H-inden-2-yl)methyl)amine. How can I suppress its formation?
Answer: The formation of the secondary amine is a result of the initially formed primary amine acting as a nucleophile and reacting with another molecule of the starting aldehyde, followed by reduction. This is a common issue when synthesizing primary amines via reductive amination.
-
Excess Ammonia Source: The most effective way to minimize the formation of the secondary amine is to use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).[3] This increases the probability of the aldehyde reacting with ammonia rather than the desired primary amine product. A 10 to 20-fold excess of the ammonia source is often employed.
-
Slow Addition of the Aldehyde: If practical, a slow, controlled addition of the aldehyde to the reaction mixture containing the ammonia source and the reducing agent can help maintain a low concentration of the aldehyde, further disfavoring the reaction with the primary amine product.
-
Leuckart-Wallach Reaction Conditions: The Leuckart-Wallach reaction, which uses ammonium formate or formamide at high temperatures, is a classic method for producing primary amines and can be effective in minimizing secondary amine formation due to the high concentration of the ammonia equivalent.[4][5]
Question 4: I am struggling with the purification of the final product, this compound. What is an effective purification strategy?
Answer: Primary amines can be challenging to purify by chromatography due to their basicity, which can lead to tailing on silica gel. A combination of acid-base extraction and crystallization of the hydrochloride salt is a robust method for obtaining a pure product.
Detailed Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench any remaining reducing agent by carefully adding water or a dilute acid.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic components.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities (like the starting aldehyde and the alcohol byproduct) in the organic layer.
-
Separate the aqueous layer and wash it once more with the organic solvent to remove any remaining impurities.
-
-
Liberation and Isolation of the Free Amine:
-
Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the dropwise addition of a concentrated base solution (e.g., 10 M NaOH).
-
Extract the liberated free amine into a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.
-
-
Formation and Crystallization of the Hydrochloride Salt:
-
Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of HCl in a solvent (e.g., HCl in diethyl ether or concentrated HCl) dropwise with stirring. The hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure this compound hydrochloride salt.
-
Purification Strategy Flowchart
Caption: A typical purification workflow for isolating a primary amine.
Conclusion
The successful synthesis of this compound with a high yield hinges on a careful consideration of the reaction parameters at each stage. By understanding the underlying chemical principles and anticipating potential side reactions, researchers can proactively address challenges and streamline their synthetic efforts. This guide provides a framework for troubleshooting common issues, but as with any chemical synthesis, meticulous experimental technique and analytical monitoring are paramount to achieving the desired outcome.
References
- Chen, C.-T., et al. (2005). J. Org. Chem., 70, 1188.
-
Abdel-Magid, A. F., et al. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reddit (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
- CoLab (n.d.).
-
Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). [Link]
-
Wikipedia (n.d.). Leuckart reaction. [Link]
-
MDPI (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
-
JoVE (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
YouTube (2021). Preparation of amines by reductive amination of aldehydes and Ketones. [Link]
-
XMB 1.9.11 (2012). reductive amination using ammonium acetate/NaBH4. [Link]
-
PMC (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]
-
MDPI (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
MDPI (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
Sources
Technical Support Center: Purification of (2,3-Dihydro-1H-inden-2-yl)methanamine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of (2,3-Dihydro-1H-inden-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound and other primary amines.
Question 1: Why is my product, this compound, exhibiting severe peak tailing or streaking on my silica gel column?
Answer: This is the most common issue when purifying basic compounds like primary amines on standard silica gel. The root cause is a strong acid-base interaction between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to:
-
Non-uniform binding: Instead of a smooth equilibrium between the mobile and stationary phases, some of your amine molecules bind very strongly (are protonated by the silica) and are slow to elute.
-
Poor elution kinetics: This strong, sometimes irreversible, binding prevents the formation of a compact band as it moves down the column, resulting in a "streak" or "tail."[1][3]
This phenomenon is illustrated in the diagram below, showing how the lone pair on the nitrogen interacts with the acidic proton of the silanol group.
Question 2: I'm experiencing very low recovery of my amine after the column. It seems to have disappeared. What is the likely cause?
Answer: Low recovery is a direct and severe consequence of the acid-base interaction described in the previous point. When the interaction with the acidic silanol groups is particularly strong, your amine can become irreversibly adsorbed onto the silica gel.[1] Essentially, the compound binds so tightly that the mobile phase is not strong enough to elute it from the column, leading to significant product loss. This is especially problematic if you are working with small quantities of material.
Question 3: My TLC analysis showed a good separation, but the column chromatography resulted in poor separation and streaking. Why is there a discrepancy?
Answer: This common problem arises when the conditions used for the analytical TLC plate do not precisely match the conditions of the preparative column. Silica gel on TLC plates is also acidic. If you did not modify your TLC mobile phase to account for the basicity of your amine, you may have observed streaking on the plate as well.
To ensure your TLC is predictive of the column's performance, you must develop your TLC plates using the exact same solvent system you plan to use for the column, including any basic additives. For example, if you plan to use a mobile phase of 95:4.5:0.5 Dichloromethane:Methanol:Triethylamine for your column, you must use that same mixture for your TLC analysis.[4][5]
Question 4: What are the most effective strategies to prevent peak tailing and improve the separation and recovery of my amine?
Answer: To achieve a successful purification, you must mitigate the interaction between your basic amine and the acidic stationary phase. There are two primary strategies: modifying the mobile phase or choosing a different stationary phase.
Strategy 1: Mobile Phase Modification (Deactivating the Silica in-situ) The most common and cost-effective method is to add a small amount of a competing, volatile base to your mobile phase.[6] This base, typically triethylamine (TEA) or ammonium hydroxide, will preferentially interact with the acidic silanol sites, effectively "deactivating" them and allowing your target amine to elute symmetrically.[1][7]
| Mobile Phase Component | Typical Ratio/Concentration | Rationale & Use Case |
| Dichloromethane / Methanol / Triethylamine (TEA) | 98:1.9:0.1 to 90:9:1 | A standard system for moderately polar amines. The TEA (0.1% to 2% v/v) deactivates the silica.[8][9] |
| Ethyl Acetate / Hexane / Triethylamine (TEA) | Varies based on polarity | Good for less polar amines. The TEA serves the same deactivating purpose. |
| Dichloromethane / Methanol / Ammonium Hydroxide | e.g., 90:10 with 1-2% NH4OH in the MeOH | A stronger basic modifier. The ammonia gradient can sometimes improve separation.[7][10] |
Strategy 2: Alternative Stationary Phases If mobile phase modification is insufficient, or if your compound is particularly sensitive, using an alternative stationary phase is a highly effective solution.
-
Amine-Functionalized Silica: This is an excellent choice. The silica surface is bonded with propyl-amine groups, creating a more alkaline environment that repels the basic analyte and eliminates the need for mobile phase modifiers.[2][11] This often allows for the use of simpler, less toxic solvent systems like hexane/ethyl acetate.[4]
-
Alumina (Basic or Neutral): Alumina is a naturally basic or neutral adsorbent and is a classic choice for the purification of amines.[12][13]
-
Reversed-Phase Silica (C18): For polar amines, reversed-phase chromatography can be very effective. The mobile phase is typically a mixture of water and acetonitrile or methanol. It is often necessary to add a basic modifier (e.g., 0.1% TEA) to the mobile phase to maintain the amine in its neutral, free-base form, which improves retention and peak shape.[6][14]
The following workflow provides a decision-making process for troubleshooting your purification.
Caption: Troubleshooting workflow for amine purification.
Frequently Asked Questions (FAQs)
Question 1: How should I prepare and load my crude this compound sample onto the column?
Answer: Proper sample loading is critical for a good separation. You have two main options: wet loading and dry loading.
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of the initial mobile phase solvent (or a slightly stronger solvent like dichloromethane if necessary).[15] Carefully pipette this concentrated solution onto the top of the column bed, ensuring not to disturb the surface. This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading (Recommended for Amines): This method often gives superior results, especially if your compound has limited solubility in the mobile phase.[15]
-
Dissolve your crude product in a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (or Celite) to the solution, roughly 2-4 times the mass of your crude product.
-
Thoroughly mix and remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This ensures that your compound is introduced to the column in a very narrow, concentrated band.
-
Question 2: What is a good starting solvent system for method development on TLC?
Answer: For a primary amine like this compound, a good starting point is a moderately polar system. Begin with a mobile phase of 95:5 Dichloromethane:Methanol with 0.5% Triethylamine (TEA) added .
Run TLCs by spotting your crude mixture and varying the methanol concentration (e.g., 2%, 5%, 10%) while keeping the TEA percentage constant. The ideal solvent system should place your desired product at an Rf (retention factor) of approximately 0.2-0.35 .[16] This Rf value provides a good balance, ensuring the compound interacts sufficiently with the stationary phase for separation to occur without requiring an excessive volume of solvent for elution.
Question 3: How can I detect the amine in the collected fractions if it's not visible under UV light?
Answer: Many amines are not strongly UV-active. After collecting fractions, you will need to analyze them by TLC and use a chemical stain for visualization.
-
Spot Fractions: Spot a small amount from each collected fraction onto a TLC plate.
-
Develop Plate: Run the TLC plate in your chosen mobile phase.
-
Visualize with a Stain: After drying the plate, dip it into a staining solution. Good choices for primary amines include:
-
Ninhydrin Stain: Specific for primary and secondary amines, typically producing a purple or pink spot upon heating.
-
Potassium Permanganate (KMnO4) Stain: A general-purpose stain that reacts with many functional groups that can be oxidized, including amines. It produces yellow/brown spots on a purple background.
-
Experimental Protocol: Standard Purification
This protocol describes a standard flash column chromatography procedure for purifying ~500 mg of crude this compound using silica gel with a TEA-modified mobile phase.
1. Materials & Setup
-
Stationary Phase: ~25 g of flash-grade silica gel (230-400 mesh).
-
Mobile Phase: Prepare 500 mL of a Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) mixture based on your optimized TLC results (e.g., 95:4.5:0.5 v/v/v).
-
Column: Glass column with a diameter of ~2-3 cm.
-
Sample: ~500 mg of crude this compound.
2. Column Packing (Slurry Method)
-
Place a small cotton or glass wool plug at the bottom of the column, followed by a thin (~0.5 cm) layer of sand.
-
In a beaker, mix the 25 g of silica gel with ~100 mL of the mobile phase to form a uniform slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand (~0.5 cm) on top of the silica bed to protect the surface during solvent and sample addition.
3. Sample Loading (Dry Method)
-
Dissolve the 500 mg of crude product in ~5 mL of DCM or MeOH.
-
Add ~1.5 g of silica gel to this solution.
-
Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in the packed column, creating an even layer.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, filling the space above the packed bed.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (eluent should drip at a rate of about 1-2 drops per second).
-
Begin collecting fractions (e.g., 10-15 mL per fraction) as soon as the solvent front reaches the bottom of the column.
-
Continuously monitor the elution process by TLC using a suitable stain (e.g., ninhydrin) to identify the fractions containing your pure product.
5. Product Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator. Note that removing the last traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
The following diagram illustrates the fundamental difference in interaction at the stationary phase surface, which is the core principle of this purification.
Caption: Amine interaction with standard vs. modified silica surfaces.
References
-
Brainly. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Available at: [Link]
-
Reddit. (2019). What causes streaking in silica gel column chromatography? Available at: [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Available at: [Link]
-
WordPress.com. (2006). Purifying amines on silica | Org Prep Daily. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Available at: [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Available at: [Link]
-
Reddit. (2022). Chromotography with free amines? Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification? Available at: [Link]
-
YouTube. (2025). How To Neutralize Silica Gel? Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. brainly.com [brainly.com]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. biotage.com [biotage.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Chromatography [chem.rochester.edu]
- 14. teledyneisco.com [teledyneisco.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride
An in-depth guide to the recrystallization of (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride, designed for researchers and drug development professionals. This technical support document provides detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful purification.
As Senior Application Scientists, we understand that the purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step where precision and deep procedural knowledge are paramount. This guide provides a comprehensive, experience-driven approach to the recrystallization of this compound hydrochloride, moving beyond simple steps to explain the underlying chemical principles that ensure a robust and reproducible process.
Physicochemical Profile
A foundational understanding of the compound's properties is essential before designing a purification protocol.
| Property | Data | Source(s) |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonyms | 2-Indanmethanamine hydrochloride | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound hydrochloride?
The primary goal is purification. Recrystallization is a technique used to remove impurities that may be present from the synthesis, such as starting materials, byproducts, or colored matter.[2] The process relies on the principle that the desired compound and its impurities have different solubility profiles in a chosen solvent system.[2][3] By dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities behind in the solution (mother liquor).[3]
Q2: How do I select an appropriate solvent system?
Solvent selection is the most critical step.[3] For amine hydrochloride salts, which are polar, a polar solvent is generally required. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[2]
-
Single Solvents: Alcohols like 2-Propanol (IPA) or ethanol are often excellent starting points for amine hydrochlorides as they typically provide the required solubility differential with temperature.[4]
-
Mixed Solvents (Co-solvents): A mixed-solvent system is often more effective. This involves a primary solvent in which the compound is soluble (e.g., methanol, ethanol, or water) and an "anti-solvent" in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexane).[4] The process involves dissolving the compound in a minimum amount of the hot primary solvent and then slowly adding the anti-solvent until the solution becomes slightly cloudy (turbid). This indicates the solution is saturated.
Q3: Why is slow cooling essential for obtaining pure crystals?
Rapid cooling can cause the compound to precipitate out of solution as a powder or an oil, trapping impurities within the solid matrix.[5] Slow, undisturbed cooling allows for the formation of a well-ordered crystal lattice. This lattice is highly selective and tends to exclude molecules that do not fit perfectly, i.e., the impurities. This methodical growth is the basis of the purification process.[6]
Q4: Is this compound hydrochloride susceptible to hygroscopicity?
Yes, hydrochloride salts of amines are often hygroscopic. The electronegative chlorine atom can act as a hydrogen bond acceptor, attracting atmospheric moisture.[7] This can make the compound difficult to handle and may lead to it appearing as a "goo" or oil instead of a free-flowing solid.[8] Therefore, all recrystallization procedures should be conducted using dry solvents and, if possible, under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol uses a 2-Propanol and Diethyl Ether system, a common and effective choice for amine hydrochlorides.[4]
Materials:
-
Crude this compound hydrochloride
-
2-Propanol (IPA), anhydrous
-
Diethyl Ether, anhydrous
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Büchner funnel and filter flask
-
Filter paper
Workflow Diagram:
Caption: A step-by-step workflow for the recrystallization process.
Procedure:
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot 2-Propanol and stir until the solid is fully dissolved. Use the smallest volume of solvent necessary to achieve complete dissolution.[2]
-
Induce Saturation: While the solution is still hot, slowly add anhydrous diethyl ether dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated.
-
Clarification: Gently warm the solution until it becomes clear again. This ensures you are starting from a perfectly saturated solution at a high temperature.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This guide addresses common issues in a question-and-answer format.
Q: I've cooled the solution, but no crystals have formed. What should I do?
-
Potential Cause: The solution is not sufficiently saturated, likely due to using too much solvent.[5]
-
Suggested Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the 2-Propanol, then allow it to cool again.[5]
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[6]
-
Seed the Solution: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a template for crystallization.[6]
-
Q: My compound has separated as an oil, not crystals. How can I fix this?
-
Potential Cause: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the solvent's boiling point, or when high levels of impurities are present.[5][6]
-
Suggested Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount more of the primary solvent (2-Propanol) to lower the saturation point slightly.[5]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to ensure a very gradual temperature drop, which favors crystal formation over oiling.[6]
-
Q: The purity of my recrystallized product is still low. What went wrong?
-
Potential Cause: Impurities may have been trapped (occluded) within the crystals due to rapid cooling, or the chosen solvent system may not be effective for the specific impurities present.
-
Suggested Solutions:
-
Perform a Second Recrystallization: A second pass through the recrystallization protocol will often significantly improve purity.
-
Consider a Solvent Wash: If you have an idea of the impurity's nature (e.g., non-polar), you can wash the crude salt with a solvent in which the desired compound is insoluble but the impurity is soluble (e.g., hexane or ethyl acetate).[4]
-
Use Activated Charcoal: If the product has a color, it may be due to high molecular weight colored impurities. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities.[2]
-
Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved January 14, 2026, from [Link]
- Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Google Patents.
-
Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Goyal, A., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. Retrieved January 14, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved January 14, 2026, from [Link]
-
Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved January 14, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved January 14, 2026, from [Link]
Sources
- 1. 1H-Indene-2-methanamine, 2,3-dihydro-, hydrochloride (1:1) [cymitquimica.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2,3-dihydro-1H-indene Derivatives
Welcome to the technical support center for synthetic strategies targeting 2,3-dihydro-1H-indene (indane) derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will move beyond simple protocols to address the common and often frustrating challenges encountered in the lab, providing explanations grounded in chemical principles to empower your experimental design and troubleshooting efforts.
The most prevalent and versatile route to the indane scaffold involves a two-step sequence: an intramolecular Friedel-Crafts acylation to form a substituted 1-indanone, followed by reduction of the ketone to the corresponding methylene group. Our guide will be structured around this core pathway, addressing specific issues you may face at each critical stage.
Part 1: The Critical Ring-Forming Step - Intramolecular Friedel-Crafts Acylation
The formation of the 1-indanone intermediate via intramolecular Friedel-Crafts acylation is arguably the most crucial step, as its success dictates the overall efficiency of your synthesis. This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Question 1: My Friedel-Crafts cyclization is yielding a mixture of regioisomers. How can I control the regioselectivity?
Answer: This is a classic challenge, especially when the aromatic ring of your 3-arylpropanoic acid precursor has meta-directing or weakly-directing substituents. The choice of acid catalyst is the most powerful tool for controlling the outcome.
The underlying cause of regioisomer formation is the competition between different positions on the aromatic ring for electrophilic attack by the acylium ion. For instance, with a substrate like 3-(m-methoxyphenyl)propionic acid, cyclization can occur at either the C2 or C6 position relative to the alkyl chain, leading to 6-methoxy-1-indanone or 4-methoxy-1-indanone, or at the C4 position, leading to 5-methoxy-1-indanone.
-
Controlling Factor - Catalyst Choice:
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These strong catalysts often operate under kinetic control, favoring the most sterically accessible position. However, they can sometimes lead to mixtures if electronic factors at multiple positions are comparable.
-
Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA)): These are often the key to selectivity. The composition of PPA, specifically its phosphorus pentoxide (P₂O₅) content, can be tuned to favor one regioisomer over another. It has been observed that PPA with a lower P₂O₅ content can favor one isomer, while a higher P₂O₅ content can favor another, likely due to changes in the reaction mechanism and the stability of the intermediates.[1]
-
dot
Caption: Decision workflow for addressing regioisomer formation.
Question 2: My reaction is not going to completion, and I'm recovering a significant amount of starting material. How can I improve the yield?
Answer: Incomplete cyclization points to several potential issues: insufficient catalyst activity, catalyst deactivation, or suboptimal reaction conditions.[1]
-
Catalyst Activity: Ensure your Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Lewis acids are highly hygroscopic and will be quenched by moisture. For Brønsted acids like PPA, ensure the temperature is high enough to promote the reaction; PPA is often highly viscous at room temperature and requires heating (typically 80-100°C) to be effective.[2]
-
Stoichiometry: Friedel-Crafts acylations often require a stoichiometric amount, or even an excess, of the Lewis acid catalyst. The catalyst complexes with the carbonyl oxygen of both the starting material and the product, meaning it is not truly catalytic in the classical sense.[3] Insufficient catalyst will lead to an incomplete reaction.
-
Reaction Time & Temperature: Monitor the reaction over time using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some cyclizations are rapid (30 minutes), while others may require several hours.[2] Excessively high temperatures can promote side reactions, so a temperature screening study is advisable.[4]
Question 3: I am observing high molecular weight byproducts and polymer formation. What is the cause?
Answer: This issue strongly suggests that intermolecular Friedel-Crafts reactions are outcompeting your desired intramolecular cyclization. This is especially prevalent at high concentrations of the starting material.[1]
The solution is rooted in Le Chatelier's principle and reaction kinetics. The intramolecular pathway is a first-order process, while the intermolecular pathway is second-order. Therefore, the rate of the desired intramolecular reaction is less dependent on concentration than the undesired intermolecular one.
-
High Dilution: Performing the reaction under high dilution conditions will significantly favor the intramolecular pathway.
-
Slow Addition: A slow, controlled addition of the substrate to the reaction mixture (e.g., via a syringe pump) can maintain a very low instantaneous concentration, further promoting the formation of the desired 5-membered ring.
| Catalyst Type | Common Examples | Key Advantages | Common Issues |
| Brønsted Acids | Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA) | Good for activated rings; can offer high regioselectivity.[2] | High viscosity (PPA); requires high temperatures; can be difficult to remove during workup. |
| Lewis Acids | AlCl₃, FeCl₃, SnCl₄ | Highly reactive; effective for less activated rings.[3] | Requires stoichiometric amounts; moisture sensitive; can promote rearrangements; often lower regioselectivity.[5] |
Part 2: Reduction of the 1-Indanone Ketone
Once you have successfully synthesized your 1-indanone intermediate, the final step is the reduction of the carbonyl group to a methylene (CH₂) group. The two most common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice is entirely dependent on the functional groups present elsewhere in your molecule.[6]
Frequently Asked Questions (FAQs): Indanone Reduction
Question 4: How do I choose between the Clemmensen and Wolff-Kishner reduction?
Answer: The decision rests on the stability of your substrate.
-
Choose Clemmensen Reduction if: Your molecule is stable to strong, hot acid. This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[7][8] It is particularly effective for aryl-alkyl ketones like indanones.[9]
-
Choose Wolff-Kishner Reduction if: Your molecule contains acid-sensitive functional groups (e.g., acetals, certain esters, or pyrroles). This reaction is performed under strongly basic conditions, using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[10]
dot
Caption: Decision tree for selecting an indanone reduction method.
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zinc Amalgam (Zn(Hg)), conc. HCl[7] | Hydrazine (N₂H₄), KOH or NaOH |
| Conditions | Strongly Acidic, Reflux | Strongly Basic, High Temp. (~200 °C)[11] |
| Ideal Substrates | Acid-stable compounds, aryl-alkyl ketones.[9] | Base-stable, acid-sensitive compounds.[12] |
| Common Issues | Formation of alcohol byproducts, dimerization (pinacols).[13] | Incomplete reaction with sterically hindered ketones, potential for azine formation.[10][11] |
| Modifications | Anhydrous HCl in ether for milder conditions.[7] | Huang-Minlon modification (one-pot).[11] |
Question 5: My Wolff-Kishner reduction is slow and gives low yields. What can I do?
Answer: This is a frequent problem, often related to temperature control. The mechanism involves the initial formation of a hydrazone, followed by deprotonation and elimination of N₂ gas at high temperatures.
-
The Huang-Minlon Modification: This is the most common and practical variant of the Wolff-Kishner reduction. The reaction is performed in a high-boiling solvent like diethylene glycol. Initially, the mixture is heated to ~130-140 °C to form the hydrazone, allowing the water byproduct to distill off. Once the water is removed, the reaction temperature can rise to ~190-200 °C, which is necessary for the final reduction step to proceed efficiently.[11] Failure to remove the water will keep the reaction temperature too low, resulting in a stalled reaction.
-
Steric Hindrance: Very sterically hindered ketones can be slow to react or may fail to form the necessary hydrazone intermediate. In these cases, higher temperatures or alternative methods may be required.[10][12]
Part 3: Purification and Characterization
Question 6: What are the best practices for purifying my final 2,3-dihydro-1H-indene derivative?
Answer: The purification strategy will depend on the physical properties of your compound and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for purifying indane derivatives, especially if regioisomers were formed or if minor byproducts are present.[14] A typical mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Distillation: If your product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale, effectively removing non-volatile impurities.
-
Recrystallization: If your final compound is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using PPA
-
Place 3-phenylpropanoic acid (1 equivalent) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
-
Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
-
Allow the reaction to cool to room temperature, then very carefully pour the viscous mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-indanone.
Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
To a round-bottom flask fitted with a distillation head and condenser, add the 1-indanone (1 equivalent), diethylene glycol (as solvent), potassium hydroxide (4-5 equivalents), and hydrazine hydrate (3-4 equivalents).[11]
-
Heat the mixture to ~140 °C, allowing water and excess hydrazine to distill off.
-
Once water collection ceases, remove the distillation head and replace it with a reflux condenser.
-
Increase the temperature to ~190-200 °C and maintain at reflux for 3-6 hours.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., toluene or ether).
-
Wash the combined organic layers with dilute HCl and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dihydro-1H-indene derivative.
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Catalytic Systems for Indan Synthesis.
-
Li, X., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Available from: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation.
-
Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer.
-
Grokipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Juniper Publishers. (2024). The Clemmensen Reduction. Retrieved from [Link]
-
SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
MDPI. (2015). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
University of Waterloo. (n.d.). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Retrieved from [Link]
-
Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation of (2,3-Dihydro-1H-inden-2-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for (2,3-Dihydro-1H-inden-2-yl)methanamine (CAS No: 223463-15-2). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and degradation phenomena encountered during experimental workflows. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior to ensure the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and inherent stability of this compound.
Q1: What is the recommended procedure for long-term storage of this compound?
A1: Proper storage is the most critical factor in preventing degradation. This compound, as a primary arylalkylamine, is susceptible to environmental factors. For optimal long-term stability, we recommend the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine moiety is susceptible to oxidation by atmospheric oxygen and reaction with carbon dioxide.[1][2] An inert atmosphere displaces these reactive gases. |
| Container | Amber glass vial with a PTFE-lined cap | Protects the compound from light, which can induce photo-oxidation.[3][4] The inert liner prevents leaching and reaction with the cap material. |
| Form | Solid (as hydrochloride salt, if available) or neat oil | The hydrochloride salt is generally more crystalline and less hygroscopic than the free base, offering enhanced stability.[5][6] If using the free base, ensure it is free of residual solvents. |
| Aliquoting | Aliquot into single-use quantities | Minimizes repeated freeze-thaw cycles and limits exposure of the bulk material to the atmosphere each time a sample is drawn.[7] |
Causality Insight: The primary amine is a nucleophilic and easily oxidizable functional group. Exposure to air not only presents an oxidation risk but also allows for a reversible reaction with atmospheric CO2 to form a carbamic acid derivative.[2] While reversible, this can lead to impurities and inaccurate quantitation. Storing under inert gas is the most effective preventative measure.
Q2: I've noticed a gradual discoloration (yellowing) of my sample. What is the likely cause?
A2: The yellowing of amine samples is a classic indicator of oxidation. The initial step in the oxidation of a primary amine like this one often involves the formation of an imine, which can then be hydrolyzed to an aldehyde and ammonia or participate in further condensation reactions.[8][9] These subsequent products and polymers are often colored.
This process is accelerated by:
-
Exposure to Air (Oxygen): The primary driver of the oxidation.
-
Exposure to Light: Light provides the energy to initiate and propagate oxidative reactions (photo-oxidation).[3]
-
Presence of Metal Ions: Trace metal contaminants can catalyze oxidation reactions.
To prevent this, strictly adhere to the storage recommendations in Q1 , particularly storage under inert gas and in light-protected containers.[4]
Q3: Can I store solutions of this compound? If so, what is the best solvent and what are the stability concerns?
A3: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which accelerates degradation. If short-term storage is necessary (e.g., for stock solutions), the choice of solvent is critical.
-
Recommended Solvents: Aprotic, anhydrous solvents such as Acetonitrile (ACN) or Tetrahydrofuran (THF) are preferable.
-
Solvents to Avoid:
-
Protic Solvents (Methanol, Ethanol): Can participate in reactions, particularly if aldehydes form as a degradation product.
-
Chlorinated Solvents (DCM, Chloroform): May contain acidic impurities (HCl) that can protonate the amine, but can also degrade over time to produce radicals.
-
Aqueous Buffers: Highly pH-dependent stability. The amine group's reactivity is sensitive to pH.[10][11] Degradation is often accelerated at both highly acidic and basic pH values.
-
If you must use a buffer, prepare it fresh and use the solution immediately. For any solution, degas the solvent with an inert gas before dissolving the compound and store the headspace under argon or nitrogen.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Problem 1: Unexpected Peaks in LC-MS/HPLC Analysis
Scenario: "My chromatogram shows a new, significant peak that was not present when the sample was fresh. How do I identify it and prevent its formation?"
Diagnostic Workflow
This workflow will help you systematically identify the unknown impurity.
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Potential Degradation Pathways & Products
Understanding the likely chemical transformations is key to identification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. q1scientific.com [q1scientific.com]
- 5. 178955-07-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. 1H-Indene-2-methanamine, 2,3-dihydro-, hydrochloride (1:1) [cymitquimica.com]
- 7. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Benzylamine - Wikipedia [en.wikipedia.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove impurities from (2,3-Dihydro-1H-inden-2-yl)methanamine reactions
Technical Support Center: Purifying (2,3-Dihydro-1H-inden-2-yl)methanamine
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this valuable amine intermediate. Achieving high purity is critical for downstream applications, ensuring reproducibility and preventing unforeseen side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot common impurity issues encountered during synthesis and workup.
Section 1: Troubleshooting Common Impurities & Purification Challenges
This section addresses the most frequently encountered issues during the purification of this compound. The advice provided is based on common synthetic routes, such as the reduction of 2-indanecarbonitrile or the reductive amination of 2-indanone.
Q1: My crude product is a dark, viscous oil that is difficult to handle. How can I improve its physical form for purification?
Answer: Primary amines, especially free bases, are often oils or low-melting solids that can be challenging to purify directly. The most robust strategy is to convert the amine into a crystalline salt.
Causality: Converting the basic amine to a salt by reacting it with an acid dramatically increases its melting point and crystallinity by forming an ordered ionic lattice. This makes purification by recrystallization feasible. The hydrochloride salt is the most common choice.[1][2]
Recommended Action:
-
Dissolve your crude amine oil in a suitable organic solvent like diethyl ether, ethyl acetate, or 2-propanol.[3]
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether or gaseous HCl) while stirring until the solution is acidic to pH paper.
-
The amine hydrochloride salt will typically precipitate as a white or off-white solid.
-
Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether) to remove non-basic impurities, and dry under vacuum.[3][4]
This solid is now an excellent candidate for recrystallization.
Q2: My ¹H NMR spectrum shows a significant amount of unreacted starting material (e.g., 2-indanecarbonitrile or 2-indanone). What is the most efficient removal method?
Answer: The most effective way to separate the basic amine product from neutral or acidic starting materials and byproducts is through a liquid-liquid acid-base extraction.[5][6][7][8]
Causality: This technique exploits the difference in the solubility of the amine in acidic versus basic aqueous solutions. In an acidic solution (pH < 2), the amine is protonated to form a water-soluble ammonium salt (R-NH3⁺Cl⁻).[7] Neutral organic compounds, like 2-indanone or the nitrile precursor, remain in the organic layer and can be separated.[6][9]
Recommended Action: An acid-base extraction should be your first purification step after the initial reaction quench. See Protocol A for a detailed, step-by-step workflow.
Q3: I performed a reductive amination of 2-indanone, and I suspect I have a significant imine intermediate impurity. How can I identify and remove it?
Answer: The imine intermediate is a common impurity in reductive aminations, arising from incomplete reduction.[10][11] It can be difficult to separate from the desired amine because it is also basic and may co-extract.
Identification:
-
¹H NMR: Look for a characteristic signal for the imine proton (C=N-H) downfield, though it may be broad or exchangeable.
-
TLC: The imine is typically less polar than the amine. Use a visualization stain like potassium permanganate, which will react with the C=N bond.
Removal Strategies:
-
Drive the Reaction to Completion: The best strategy is prevention. Ensure you are using a sufficient excess of the reducing agent (e.g., NaBH₄, NaBH(OAc)₃) and adequate reaction time.[12]
-
Hydrolysis during Workup: Many imines are prone to hydrolysis back to the aldehyde/ketone and amine, especially under acidic conditions.[10] An acidic wash during the workup (as described in Q2) can help hydrolyze the imine. The resulting 2-indanone can then be separated with the organic layer.
-
Chromatography: If the imine persists, flash column chromatography is the final option. See Q5 for specific guidance.
Q4: My synthesis involved a Lithium Aluminum Hydride (LiAlH₄) reduction. How do I effectively remove the resulting aluminum salts?
Answer: A proper quenching and workup procedure is essential to remove inorganic salts from LiAlH₄ reactions.[13][14] Improper quenching can lead to the formation of gelatinous aluminum hydroxides that trap the product and make filtration difficult.
Causality: LiAlH₄ reacts violently with water. A controlled, sequential addition of water and then a base (like NaOH) results in the formation of granular, easily filterable aluminum salts. This is often referred to as the Fieser workup.
Recommended Action:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 'X' mL of water, where 'X' is the mass in grams of LiAlH₄ used.
-
Add 'X' mL of 15% aqueous NaOH solution.
-
Add '3X' mL of water.
-
Stir the resulting mixture vigorously for 15-30 minutes. A granular white precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an organic solvent (e.g., ethyl acetate or THF).
-
The desired amine will be in the filtrate.
Q5: My product is still impure after acid-base extraction and salt formation/recrystallization. How should I approach flash column chromatography for this basic amine?
Answer: Purifying basic amines on standard silica gel can be challenging due to strong interactions between the amine's lone pair and the acidic silanol groups (Si-OH) on the silica surface.[15][16] This interaction often leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product.[17]
Causality: The acidic nature of silica gel can protonate the basic amine, causing it to bind strongly to the stationary phase.[16] To achieve good chromatography, this interaction must be mitigated.
Recommended Actions (Choose one):
-
Mobile Phase Modifier: Add a small amount of a competing base to your eluent system. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in a solvent system like dichloromethane/methanol or ethyl acetate/hexanes.[18] The modifier competes for the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Use Amino-Functionalized Silica: A superior but more costly option is to use a pre-packed column with aminopropyl-modified silica gel.[17][18][19] This stationary phase has a basic surface that repels basic compounds, leading to excellent peak shape without needing a mobile phase modifier.[16][18]
| Method | Advantages | Disadvantages |
| Standard Silica + TEA | Inexpensive; uses standard materials. | TEA must be removed from fractions; can alter compound retention.[18] |
| Amino-Functionalized Silica | Excellent peak shape; no modifier needed; reproducible.[18] | Higher cost for columns. |
Section 2: Visualized Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Section 3: Detailed Experimental Protocols
Protocol A: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to separate the basic amine product from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl).[6][7] Combine the aqueous (acidic) layers. The desired amine is now in the aqueous phase as its hydrochloride salt.
-
Isolate Neutral/Acidic Impurities: The organic layer contains neutral and acidic impurities. It can be set aside or discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) with stirring until the pH is >12, as confirmed by pH paper. The amine hydrochloride salt will be deprotonated back to the water-insoluble free base, which may appear as an oil or a precipitate.[5][9]
-
Re-extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine free base.
Protocol B: Recrystallization of this compound Hydrochloride
This protocol is for purifying the amine after it has been converted to its hydrochloride salt.
-
Solvent Screening: The key is to find a solvent or solvent system in which the salt is soluble when hot but poorly soluble when cold. Common choices for amine hydrochlorides include isopropanol, ethanol, methanol/diethyl ether, or ethanol/ethyl acetate mixtures.[3]
-
Dissolution: Place the crude amine hydrochloride salt in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol C: Flash Chromatography on Silica Gel (with Modifier)
This protocol is for high-resolution purification of the amine free base.
-
Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 95:5 dichloromethane/methanol). To this system, add 1% triethylamine (v/v) to act as a modifier.
-
Pack the Column: Pack a silica gel column with the prepared eluent.
-
Load the Sample: Dissolve the amine in a minimal amount of the eluent (or dichloromethane) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the amine onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure. To remove the residual triethylamine, which is volatile, co-evaporation with a solvent like dichloromethane may be necessary.
References
-
Kinesis Inc. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available at: [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Available at: [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Available at: [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Studylib. (n.d.). Acid-Base Extraction: Organic Chemistry Lab. Available at: [Link]
-
Nassif, G. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available at: [Link]
-
University of Arizona. (n.d.). Liquid/liquid Extraction. Available at: [Link]
-
Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Sorbent Technologies, Inc. (n.d.). Amino Flash. Available at: [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available at: [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Available at: [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Available at: [Link]
-
Zaworotko, M. J., et al. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]
-
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts. Available at: [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
- Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
ResearchGate. (2009). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Available at: [Link]
-
ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Available at: [Link]
-
National Institutes of Health. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Available at: [Link]
-
PubChem. (n.d.). 2,3-dihydro-1H-inden-1-ylmethanamine. Available at: [Link]
-
PubChem. (n.d.). 2,3-dihydro-1H-inden-1-yl(furan-3-yl)methanamine. Available at: [Link]
-
ResearchGate. (2022). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. Available at: [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studylib.net [studylib.net]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. sorbtech.com [sorbtech.com]
- 18. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 19. silicycle.com [silicycle.com]
Optimizing reaction conditions for synthesizing (2,3-Dihydro-1H-inden-2-yl)methanamine analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2,3-dihydro-1H-inden-2-yl)methanamine and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals. We will address common challenges and provide practical, field-tested solutions to help you optimize your synthetic routes, improve yields, and ensure high product purity.
The primary route to this class of compounds is the reductive amination of a 2-indanone precursor. While conceptually straightforward, this transformation is fraught with potential pitfalls, including low conversion, competitive side reactions, and purification difficulties. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of this compound analogs.
Q1: What is the most reliable method for synthesizing these primary amine analogs?
The most versatile and widely used method is the reductive amination of the corresponding 2-indanone derivative with an ammonia source.[1] This reaction involves the condensation of the ketone with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.[2] Alternative routes, such as the reduction of 2-cyano-2,3-dihydro-1H-indene, are also possible but may involve more hazardous reagents or harsher conditions.[3]
Q2: Which reducing agent is best for this reductive amination?
The choice of reducing agent is critical and depends on the specific substrate and desired reaction conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is often the reagent of choice.[4] It is a mild and selective reducing agent that is particularly effective for one-pot reactions, as it does not readily reduce the starting ketone.[4][5] It performs well in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6]
-
Sodium Cyanoborohydride (NaBH₃CN) : Historically popular, this reagent is highly selective for reducing imines in the presence of carbonyls.[7] However, its high toxicity and the potential for cyanide in the waste stream have led to its replacement by NaBH(OAc)₃ in many applications.[4][8]
-
Sodium Borohydride (NaBH₄) : A powerful and inexpensive reducing agent, but it can readily reduce the starting 2-indanone to the corresponding alcohol, leading to a significant byproduct.[6][7] To mitigate this, a stepwise (indirect) procedure is recommended, where the imine is allowed to form completely before the NaBH₄ is added.[4][9]
-
Catalytic Hydrogenation (H₂/Catalyst) : Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with H₂ gas is a green and effective method.[1][10] However, it requires specialized high-pressure equipment and may not be suitable for substrates with other reducible functional groups (e.g., alkenes, benzyl groups).[10]
Q3: How can I prevent the formation of secondary and tertiary amine byproducts?
Over-alkylation is a common challenge in the synthesis of primary amines.[1][11] The newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine, and so on. To minimize this:
-
Use a large excess of the ammonia source : Employing a high concentration of ammonia (e.g., using a solution of ammonia in methanol or aqueous ammonia) shifts the equilibrium to favor the formation of the primary amine.[11][12]
-
Control stoichiometry : If a stepwise procedure is used, carefully controlling the stoichiometry of the reactants is crucial.
Q4: My reaction is sluggish or stalls completely. What should I check first?
If you observe low conversion, consider the following:
-
Imine Formation : The rate-limiting step is often the formation of the imine intermediate, which involves the dehydration of a hemiaminal.[2]
-
Catalyst (if applicable) : Ensure your catalyst is active and the reaction is free from poisons.[13]
-
Reducing Agent Quality : Borohydride reagents can degrade upon storage. Test your reducing agent on a simple ketone to confirm its activity.[14]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Yield of the Desired Product
A low yield is the most common issue, often stemming from inefficient imine formation or premature reduction of the starting material.
Potential Cause A: Inefficient Imine Formation
The equilibrium between the ketone/ammonia and the imine may not favor the product. This is especially true for sterically hindered 2-indanone analogs.
Solutions:
-
Add a Dehydrating Agent : To drive the equilibrium toward the imine, add an anhydrous dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[9][15]
-
Use a Catalytic Amount of Acid : A weak acid, such as acetic acid, can catalyze the dehydration step.[5][9] This protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).
-
Optimize pH : The reaction is typically best performed under weakly acidic conditions (pH 4-6).[8] At low pH, the amine nucleophile is protonated and non-reactive. At high pH, the acid-catalyzed dehydration step is inefficient.
Potential Cause B: Competing Reduction of the Starting Ketone
If you are using a strong reducing agent like NaBH₄, it can reduce the 2-indanone to 2-indanol faster than the imine is formed and reduced.
Solutions:
-
Switch to a Milder Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal choice to avoid this side reaction, as it reduces imines much faster than ketones.[4]
-
Implement a Stepwise (Indirect) Procedure : If you must use NaBH₄, adopt a two-step, one-pot approach. First, stir the 2-indanone with the ammonia source (e.g., NH₄OAc in methanol) for a period (e.g., 1-4 hours) to allow for imine formation. Monitor by TLC or LCMS. Once the ketone is consumed, then add the NaBH₄.[4][9]
Problem 2: Significant Formation of Byproducts
The presence of multiple spots on a TLC plate can make purification a nightmare. Identifying the likely byproducts is the first step to eliminating them.
Byproduct A: Over-alkylation Products (Secondary/Tertiary Amines)
The desired primary amine product is nucleophilic and can react with the remaining 2-indanone to form a secondary amine.
Solutions:
-
Increase Ammonia Concentration : Use a saturated solution of ammonia in an alcohol (e.g., 7N NH₃ in MeOH) or use ammonium acetate as the ammonia source in large excess. This ensures the ketone is more likely to react with ammonia than with the product amine.[11]
-
Control Temperature : Lowering the reaction temperature can sometimes reduce the rate of the secondary amine formation relative to the primary amine formation.
Byproduct B: 2-Indanol
This alcohol arises from the direct reduction of the starting 2-indanone, as discussed in Problem 1B.
Solutions:
-
The most effective solution is to use a milder reducing agent like NaBH(OAc)₃.[4]
-
If using NaBH₄, ensure imine formation is complete before its addition.[9]
Problem 3: Difficult Product Isolation & Purification
Amines can be challenging to isolate due to their basicity and polarity.
Issue A: Product is Difficult to Separate from Unreacted Imine
Even small amounts of the imine impurity can be difficult to remove, as its polarity can be similar to the amine product.
Solutions:
-
Drive the Reduction to Completion : The best strategy is to avoid the problem in the first place. Add a slight excess of the reducing agent and extend the reaction time. Monitor carefully by LCMS until no imine is detected.[16]
-
Acid-Base Extraction : Exploit the basicity of the amine. The imine is a much weaker base. During workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt, while the imine and other neutral impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine back into an organic solvent.[17]
Issue B: Product is a Low-Melting Solid or Oil
Many primary amines are not crystalline at room temperature, making them difficult to handle and purify by recrystallization.
Solutions:
-
Salt Formation : Convert the freebase amine into a crystalline salt, most commonly the hydrochloride (HCl) salt. This is achieved by dissolving the purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through it, or by adding a solution of HCl in a solvent like dioxane. The salt often precipitates as a stable, crystalline solid that is easy to filter and dry.[17]
Data Summary & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, THF, DCM | Mild, highly selective for imines over ketones, great for one-pot reactions.[4] | Water-sensitive, more expensive than NaBH₄.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Highly selective for imines, not water-sensitive.[7] | Highly toxic (releases HCN gas in strong acid).[14] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive, powerful reducing agent.[18] | Reduces ketones and aldehydes, often requiring a stepwise procedure.[6][9] |
| Hydrogen Gas / Catalyst | H₂ / Pd/C, Ra-Ni | MeOH, EtOH, EtOAc | "Green" method, high yielding.[1] | Requires pressure equipment, can reduce other functional groups.[10] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
-
To a stirred solution of the 2-indanone analog (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.2 M), add ammonium acetate (5-10 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise over 15 minutes. Note: The reaction can be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LCMS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude product from Protocol 1 in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M HCl (3x).
-
Combine the aqueous (acidic) layers. This layer now contains your product as the ammonium salt.
-
Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is >12.
-
Extract the now basic aqueous layer with ethyl acetate or DCM (3x).
-
Combine these final organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified freebase amine.
Visualized Workflows and Mechanisms
Diagram 1: General Mechanism of Reductive Amination
Caption: The two-stage process of reductive amination.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for diagnosing low-yield reactions.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Green Chemistry. (2024). Hydrogenation of amides to amines by heterogeneous catalysis: a review. [Link]
-
Taibakhsh, M., et al. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of Sulfur Chemistry, 32(3), 245-251. [Link]
-
ACS Green Chemistry Institute. Catalytic Hydrogenation. [Link]
-
Jagadeesh, R. V., et al. (2017). Optimization of the reaction conditions for the reductive amination of... ResearchGate. [Link]
-
Osaka University. (2017, June 25). Sustainable Amine Production through Hydrogenation of Amides under Mild Conditions. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
Nature Communications. (2025, April 11). Low pressure amide hydrogenation enabled by magnetocatalysis. [Link]
- Google Patents. (n.d.).
-
Fengchen Group. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
Wikipedia. Reductive amination. [Link]
-
PubMed. (2022, September 14). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
Encyclopedia.pub. (2022, September 29). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]
-
MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
-
ResearchGate. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
ResearchGate. (n.d.). The synthesis of indane derivatives and antioxidant effects. [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
PubMed Central. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. tandfonline.com [tandfonline.com]
Side reactions to avoid during the synthesis of indane derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of indane derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, moving beyond simple protocols to explain the "why" behind experimental choices. This resource is structured in a question-and-answer format to directly address the common challenges and side reactions encountered during the synthesis of these valuable scaffolds. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Friedel-Crafts reaction to synthesize an indanone. What are the most common pitfalls I should be aware of?
The Friedel-Crafts reaction is a cornerstone for constructing the indane framework, but it's not without its challenges. The most common side reactions include:
-
Polyalkylation/Polyacylation: Since the product of a Friedel-Crafts alkylation is often more reactive than the starting material, multiple alkyl groups can be added to the aromatic ring. While less common in acylation due to the deactivating nature of the acyl group, it can still occur with highly activated substrates.
-
Carbocation Rearrangement: In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable form, leading to a mixture of constitutional isomers.
-
Regioselectivity Issues: The incoming electrophile can add to different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers, which can be difficult to separate.
-
Deactivation of the Catalyst: The Lewis acid catalyst can be deactivated by moisture or by complexation with functional groups on the substrate, such as amines or carbonyls.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of indane derivatives.
Issue 1: Low Yield and Multiple Products in Friedel-Crafts Acylation for Indanone Synthesis
"I performed an intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid to synthesize 1-indanone, but I obtained a low yield of the desired product along with several unidentified byproducts."
This is a common issue that can often be traced back to the choice of Lewis acid, reaction conditions, or the presence of impurities.
Root Cause Analysis:
-
Insufficiently Active Catalyst: The Lewis acid may not be potent enough to promote the cyclization efficiently, leading to incomplete conversion and the formation of side products from competing reactions.
-
Harsh Reaction Conditions: High temperatures can lead to thermal decomposition of the starting material or product, as well as promote side reactions like polymerization or intermolecular condensation.
-
Catalyst Deactivation: Traces of water in the solvent or on the glassware can hydrolyze and deactivate the Lewis acid catalyst.
-
Substrate-Related Issues: If the aromatic ring of your 3-arylpropanoic acid is substituted with strongly deactivating groups, the intramolecular acylation will be significantly more challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Experimental Protocols:
Protocol 1: Optimization of Lewis Acid and Reaction Conditions
-
Drying: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 3-arylpropanoic acid in an anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the solution to 0 °C and slowly add the Lewis acid (e.g., AlCl₃, TfOH, or NbCl₅). The number of equivalents of the Lewis acid may need to be optimized; for less reactive substrates, a stoichiometric amount or even an excess may be required.[1]
-
Reaction Monitoring: Allow the reaction to stir at the optimized temperature (ranging from 0 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench it by slowly pouring the reaction mixture into a flask containing ice and a dilute acid (e.g., 1 M HCl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary:
| Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) of 1-indanone | Reference |
| AlCl₃ | 1.1 | 25 | 4 | 75 | [2] |
| Polyphosphoric Acid (PPA) | - | 100 | 1 | ~90 | [3] |
| Triflic Acid (TfOH) | 3.0 | 80 (MW) | 1 | >95 | [1] |
| NbCl₅ | 1.1 | 25 | 2 | 85 | [2] |
Issue 2: Intermolecular vs. Intramolecular Pathways in Palladium-Catalyzed Cyclizations
"I am attempting an intramolecular Heck reaction to form an indane derivative, but I am observing significant amounts of intermolecular coupling and dimerization byproducts."
This issue arises when the rate of the desired intramolecular reaction is comparable to or slower than the rate of intermolecular side reactions. The choice of ligand, base, and reaction concentration are critical in tipping the balance in favor of the intramolecular pathway.
Root Cause Analysis:
-
Slow Intramolecular Cyclization: The tether connecting the aryl halide and the alkene may be too long, too short, or too rigid, disfavoring the conformation required for intramolecular cyclization.
-
High Reaction Concentration: At high concentrations, the probability of intermolecular interactions increases, leading to dimerization and polymerization.
-
Inappropriate Ligand: The ligand on the palladium catalyst plays a crucial role in the rates of the various steps in the catalytic cycle. A poorly chosen ligand may not sufficiently promote the intramolecular cyclization.
-
Base Effects: The base can influence the regeneration of the active Pd(0) catalyst and can also affect the stability of key intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for competing inter- and intramolecular Heck reactions.
Experimental Protocols:
Protocol 2: Optimizing for Intramolecular Heck Cyclization
-
High Dilution Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel (or syringe pump), add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the chosen ligand (e.g., a bulky phosphine or an NHC precursor) to a large volume of anhydrous solvent (e.g., toluene, DMF).
-
Slow Addition: Dissolve the aryl halide-alkene substrate and the base in the same anhydrous solvent and add this solution to the dropping funnel or syringe pump.
-
Reaction: Heat the catalyst solution to the desired temperature and add the substrate/base solution dropwise over several hours to maintain a low concentration of the reactive species.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, cool the reaction, filter off the catalyst if necessary, and perform a standard aqueous work-up followed by purification.
Key Mechanistic Insight:
Bulky electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are often effective in promoting the desired intramolecular reaction.[4][5] These ligands stabilize the palladium center and can accelerate the rate-determining oxidative addition and reductive elimination steps of the catalytic cycle, favoring the formation of the cyclic product.[6]
Issue 3: Competing Nazarov Cyclization vs. Friedel-Crafts Reaction
"I am trying to synthesize a substituted indanone from a divinyl ketone precursor under acidic conditions, but I am getting a mixture of the desired indanone (from a Nazarov-type cyclization) and a dihydronaphthalene derivative (from a Friedel-Crafts type reaction)."
This is a classic example of competing pericyclic and electrophilic aromatic substitution pathways. The outcome is highly dependent on the electronic nature of the substituents on your divinyl ketone.
Root Cause Analysis:
-
Electron-Rich Aryl Substituents: If the aryl group at the α-position to the carbonyl is electron-rich, it can act as a nucleophile and attack the carbocation intermediate, leading to an intramolecular Friedel-Crafts reaction and the formation of a six-membered ring.[7]
-
Electron-Deficient Aryl Substituents: Conversely, an electron-deficient aryl group at the α-position will disfavor the Friedel-Crafts pathway, making the 4π-conrotatory electrocyclization of the Nazarov reaction the more favorable pathway, leading to the five-membered indanone ring.[7]
Controlling the Reaction Pathway:
Caption: Decision tree for predicting the outcome of divinyl ketone cyclization.
Strategic Considerations:
-
Substrate Design: The most effective way to control this competition is through the electronic tuning of your substrate. If the indanone is the desired product, an electron-withdrawing group on the α-aryl substituent is recommended.
-
Lewis Acid Choice: While substrate electronics are the primary driver, the choice of Lewis acid can also play a role. Stronger Lewis acids may favor the formation of the more stable carbocation, which could influence the reaction pathway. However, this is often a secondary effect compared to the electronics of the substrate.
References
-
Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link][8][9]
-
Cravotto, G., Boffa, L., Estevam, I. H., Pereira, C. M., & Turello, M. (2010). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 15(4), 2729–2739. [Link][1]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449-7476.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic carbenes in palladium catalysis.
-
Diez-Gonzalez, S., Marion, N., & Nolan, S. P. (2009). N-heterocyclic carbenes in late transition metal catalysis. Chemical Reviews, 109(8), 3612-3676.[4]
- Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Chemical Society Reviews, 30(4), 251-260.
- de Meijere, A., & Meyer, F. E. (1994). Fine feathers make fine birds: the Heck reaction in modern dress. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Nazarov, I. N., & Torgov, I. V. (1949). Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 1, 82.
- Tius, M. A. (1995). Some new reactions of cyclopentenones. Chemical reviews, 95(5), 1381-1411.
- Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis. Recent advances. Tetrahedron, 61(32), 7577-7606.
-
Basak, A. K., Shimada, N., Bow, W. F., Vicic, D. A., & Tius, M. A. (2016). Triaryl-Substituted Divinyl Ketones Cyclization: Nazarov Reaction versus Friedel–Crafts Electrophilic Substitution. Organic Letters, 18(24), 6260-6263. [Link][7]
-
Lee, C. W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed Beta-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-arylmethylpyrrolidines. Organic letters, 2(9), 1213-1216. [Link]
- Minnaard, A. J., & Feringa, B. L. (2000). Catalytic enantioselective intramolecular Heck reactions. Accounts of Chemical Research, 33(6), 383-390.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
- Shibasaki, M., & Vogl, E. M. (1999). The asymmetric Heck reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
- Tietze, L. F., & Ila, H. (1999). Domino reactions in organic synthesis. Chemical reviews, 99(11), 3329-3366.
-
Barbosa, L. C., Demuner, A. J., & Pilo-Veloso, D. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Journal of the Brazilian Chemical Society, 26, 1795-1802.[2]
-
Reddy, T. J., & Le, T. X. H. (2020). Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry, 16, 2836-2892. [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169.[5]
- Habermas, K. L., Denmark, S. E., & Jones, T. K. (1994).
- Tius, M. A. (2005). Some new reactions of allenes. Accounts of Chemical Research, 38(8), 643-652.
- Willis, M. C. (2009). Transition metal catalyzed alkene and alkyne hydroacylation. Chemical reviews, 110(2), 725-748.
- Overman, L. E., & Pennington, L. D. (2003). Intramolecular Heck reactions in the synthesis of complex natural products. The Journal of Organic Chemistry, 68(22), 8333-8344.
- Link, J. T. (2000). The intramolecular Heck reaction. Organic reactions, 57, 1-337.
-
A comparative guide to the synthesis of 4-methyl-1-indanone for researchers and drug development professionals. (2025). BenchChem.[3]
Sources
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triaryl-Substituted Divinyl Ketones Cyclization: Nazarov Reaction versus Friedel-Crafts Electrophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of unexpected products in (2,3-Dihydro-1H-inden-2-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this synthesis and may encounter unexpected results. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Overview of the Synthesis: Reductive Amination of 2-Indanone
The most common and direct route to this compound is the reductive amination of 2-indanone. This reaction typically involves the condensation of 2-indanone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A popular method for this transformation is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] Alternative methods may employ other reducing agents like sodium borohydride or catalytic hydrogenation.[2][3]
While seemingly straightforward, this synthesis can be prone to the formation of several unexpected products, leading to low yields and purification challenges. This guide will help you identify and address these common issues.
Troubleshooting Guide and FAQs
Q1: My reaction yield of the target primary amine is low, and I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
A1: Dialkylation and the Formation of a Secondary Amine Dimer
A common side reaction in reductive aminations with primary amines is dialkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone.[4] This leads to the formation of a secondary amine dimer, in this case, bis((2,3-dihydro-1H-inden-2-yl)methyl)amine .
Mechanism of Dimer Formation:
The primary amine product, being more nucleophilic than ammonia, can compete with ammonia in reacting with the starting 2-indanone. This forms a new imine, which is then reduced to the secondary amine dimer.
Troubleshooting and Prevention:
-
Excess Ammonia/Ammonium Salt: Using a large excess of the ammonia source can outcompete the primary amine product for the ketone, thus minimizing the formation of the dimer.
-
Slow Addition of Reducing Agent: If using a reducing agent like sodium borohydride, it can be beneficial to allow the imine to form first before slowly adding the reducing agent. This can help to favor the reduction of the primary imine over the secondary imine.
-
Stepwise Procedure: In some cases, a stepwise approach where the imine is formed and isolated first, followed by reduction, can provide better control and higher yields of the primary amine.[4]
Characterization of the Secondary Amine Dimer:
| Technique | Expected Observations for bis((2,3-dihydro-1H-inden-2-yl)methyl)amine |
| ¹H NMR | Disappearance of the primary amine (-NH₂) protons. Appearance of a single N-H proton signal. Complex multiplets for the indane scaffold. |
| ¹³C NMR | An increased number of carbon signals compared to the starting amine, unless the dimer is highly symmetrical. |
| Mass Spec | A molecular ion peak corresponding to the dimer's mass (approximately double that of the primary amine). |
| IR | A single N-H stretching band, replacing the two bands of the primary amine. |
Q2: I'm using the Leuckart reaction and have isolated a neutral compound that is not my target amine. What could this be?
A2: Incomplete Hydrolysis of the N-Formyl Intermediate
The Leuckart reaction often proceeds through an N-formyl intermediate.[1] If the final hydrolysis step is incomplete, you will isolate N-formyl-(2,3-dihydro-1H-inden-2-yl)methanamine as a major byproduct. This is a common issue, especially when formamide is used as the reagent.
Mechanism of N-Formyl Intermediate Formation:
In the Leuckart reaction, the imine intermediate is reduced by formic acid (or a formate salt), which is generated in situ. This process can lead to the formation of an N-formyl derivative of the amine. A subsequent acidic or basic workup is required to hydrolyze the amide to the free amine.
Troubleshooting and Resolution:
-
Ensure Complete Hydrolysis: After the initial reaction, ensure a thorough acidic or basic hydrolysis step. Refluxing the crude product with aqueous HCl or NaOH is a common method to cleave the formyl group.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the N-formyl intermediate during the hydrolysis step.
Characterization of the N-Formyl Intermediate:
| Technique | Expected Observations for N-formyl-(2,3-dihydro-1H-inden-2-yl)methanamine |
| ¹H NMR | Appearance of a formyl proton signal (CHO) typically around 8 ppm. The -CH₂-N protons will be shifted downfield compared to the free amine. |
| ¹³C NMR | Presence of a carbonyl carbon signal (C=O) in the range of 160-170 ppm. |
| Mass Spec | A molecular ion peak that is 28 mass units higher than the target primary amine. |
| IR | A strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹. Absence of the characteristic primary amine N-H stretching bands. |
Q3: My reaction seems to have stalled, and I am recovering a lot of unreacted 2-indanone. What could be the problem?
A3: Inefficient Imine Formation or Inactive Reducing Agent
The formation of the imine intermediate is a crucial equilibrium step in reductive amination.[5] If the equilibrium is not driven towards the imine, the reaction will not proceed efficiently. Additionally, the reducing agent may be inactive or added under conditions that favor the reduction of the starting ketone over the imine.
Troubleshooting and Optimization:
-
Water Removal: The formation of the imine from the ketone and ammonia releases a molecule of water. Removing this water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine and improve the reaction rate.
-
pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions.
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride, can reduce both ketones and imines.[6] More selective reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride, are often preferred as they preferentially reduce the iminium ion over the ketone.[4]
-
Catalyst Deactivation: If using a heterogeneous catalyst for hydrogenation, it may become deactivated. Ensure the catalyst is fresh and the reaction is free from catalyst poisons.
Q4: I have a byproduct with a similar mass to my starting material. What could it be?
A4: Reduction of the Starting Ketone to an Alcohol
A common side reaction is the direct reduction of the starting 2-indanone to the corresponding alcohol, 2,3-dihydro-1H-inden-2-ol . This is particularly prevalent when using less selective reducing agents like sodium borohydride, especially if the imine formation is slow.[2]
Troubleshooting and Prevention:
-
Use a Selective Reducing Agent: As mentioned in Q3, using a reducing agent that is more selective for the imine/iminium ion, such as sodium triacetoxyborohydride, can significantly reduce the formation of the alcohol byproduct.[4]
-
Optimize Reaction Conditions for Imine Formation: Ensure that the conditions for imine formation are optimal (e.g., appropriate pH, water removal) before the reduction step.
Characterization of 2,3-dihydro-1H-inden-2-ol:
| Technique | Expected Observations for 2,3-dihydro-1H-inden-2-ol |
| ¹H NMR | Appearance of a broad singlet for the hydroxyl (-OH) proton. The proton on the carbon bearing the hydroxyl group will appear as a multiplet. |
| ¹³C NMR | A signal for the carbon attached to the hydroxyl group (C-OH) in the range of 60-80 ppm. |
| Mass Spec | A molecular ion peak corresponding to the mass of the alcohol. |
| IR | A broad O-H stretching band in the region of 3200-3600 cm⁻¹. |
Experimental Protocols and Workflows
General Protocol for Reductive Amination of 2-Indanone (Leuckart-type)
-
To a round-bottom flask, add 2-indanone and a 5-10 fold molar excess of ammonium formate.
-
Heat the mixture with stirring to 160-180 °C for several hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and add aqueous HCl.
-
Reflux the acidic mixture for 1-2 hours to ensure complete hydrolysis of any N-formyl intermediate.
-
Cool the solution and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral byproducts.
-
Basify the aqueous layer with concentrated NaOH until pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the product by distillation or column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Reaction pathways in the synthesis of this compound.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. Available at: [Link]
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Amines. Chemical Reviews, 119(23), 11857–11911.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- de Vries, J. G., & de Vries, A. H. M. (2003). The Leuckart-Wallach Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 448-453). John Wiley & Sons, Inc.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
- Leuckart, R. (1885). Ueber eine neue Bildungsweise von Tribenzylamin. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301.
- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55.
- Wallach, O. (1893). Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Formamid auf Ketone. Justus Liebig's Annalen der Chemie, 275(2-3), 145–167.
- Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023, November 29). Leuckart reaction. In Wikipedia. [Link]
-
Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved January 14, 2026, from [Link]
-
Erowid. (n.d.). The Leuckart Reaction. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). Sodium Borohydride in Reactions of Reductive Amination. Retrieved January 14, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved January 14, 2026, from [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved January 14, 2026, from [Link]
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of (2,3-Dihydro-1H-inden-2-yl)methanamine Analogs
Introduction: The 2-Aminoindan Scaffold - A Privileged Structure in Neuropharmacology
The (2,3-Dihydro-1H-inden-2-yl)methanamine, commonly known as 2-aminoindan (2-AI), represents a fascinating and pharmacologically significant scaffold. By incorporating the ethylamine side chain of phenethylamines into a rigid indane ring system, these molecules serve as conformationally constrained analogs of amphetamine.[1][2] This structural rigidity provides a valuable tool for probing the intricate binding pockets of neuronal targets and understanding the precise structural requirements for pharmacological activity.
Initially explored for medical applications such as anti-Parkinsonian drugs, the 2-aminoindan framework has more recently gained attention as a template for novel psychoactive substances and potential therapeutics for a range of central nervous system (CNS) disorders, including depression, anxiety, and post-traumatic stress disorder.[3][4] The core of their activity lies in their interaction with plasma membrane monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] By modulating the synaptic concentrations of these key neurotransmitters, 2-aminoindan analogs can elicit a wide spectrum of effects, from stimulation to entactogenesis.
This guide provides a comparative analysis of the structure-activity relationships (SAR) within this class of compounds. We will dissect how specific structural modifications to the 2-aminoindan core dictate selectivity and potency at monoamine transporters and other receptors, offering a predictive framework for designing novel CNS agents. This analysis is grounded in experimental data from binding and functional assays, providing researchers and drug developers with a comprehensive understanding of this versatile chemical class.
Core Pharmacological Target: The Monoamine Transporter System
The primary mechanism of action for 2-aminoindan analogs is their function as substrate-type releasers at monoamine transporters.[6][7] Unlike simple uptake inhibitors that block the reabsorption of neurotransmitters, these compounds are transported into the presynaptic neuron. This action triggers a reversal of the transporter's function, leading to the non-vesicular release (efflux) of monoamines from the cytoplasm into the synaptic cleft.[1] The specific behavioral and therapeutic effects of each analog are largely determined by its relative potency and selectivity for DAT, NET, and SERT.
-
Dopamine Transporter (DAT): Modulation of DAT is associated with stimulant effects, reward, and motor control.
-
Norepinephrine Transporter (NET): NET modulation influences attention, arousal, and sympathetic nervous system activity.
-
Serotonin Transporter (SERT): Activity at SERT is linked to mood regulation, empathy, and psychedelic or entactogenic effects.
Beyond monoamine transporters, some analogs exhibit significant affinity for other receptors, such as α2-adrenoceptors and serotonin (5-HT) receptor subtypes, which can further shape their pharmacological profile.[5][6]
Dissecting the Structure-Activity Relationship (SAR)
The pharmacological profile of 2-aminoindan analogs can be systematically tuned by chemical modifications at two primary locations: the aromatic ring and the amino group.
The Unsubstituted Scaffold: 2-Aminoindan (2-AI)
The parent compound, 2-AI, establishes the baseline activity for this class. It acts as a selective substrate for the catecholamine transporters, NET and DAT, with negligible activity at SERT.[6] This profile results in mild stimulant effects, pharmacologically positioning 2-AI as an analog of (+)-amphetamine.[2][5] Its potent releasing action at NET (EC₅₀ = 86 nM) and DAT (EC₅₀ = 439 nM) underscores its catecholamine-selective nature.[6]
Aromatic Ring Substitutions: The Key to Modulating Selectivity
The most dramatic shifts in pharmacological activity are achieved by substituting the benzene ring of the indane nucleus. This strategy has proven highly effective in steering the compounds away from a purely stimulant profile towards serotonin-releasing, MDMA-like effects.
-
5,6-Methylenedioxy-2-aminoindan (MDAI): The addition of a methylenedioxy bridge at the 5 and 6 positions dramatically increases potency at SERT while reducing it at DAT and NET.[5] This modification yields a compound with entactogenic effects, similar to MDMA. MDAI is a moderately selective releaser via SERT and NET, with significantly weaker effects on dopamine release, which may contribute to a reduced abuse liability compared to amphetamines.[1][6]
-
5-Methoxy-2-aminoindan (5-MeO-AI or MEAI): A single methoxy group at the 5-position also shifts selectivity towards SERT.[5] MEAI is the active ingredient in products marketed as alcohol substitutes and is being investigated for its potential to treat alcohol use disorder.[7] It exhibits moderate selectivity for SERT, with about a six-fold lower potency at NET and a 20-fold lower potency at DAT.[5]
-
5-Methoxy-6-methyl-2-aminoindan (MMAI): The combination of a 5-methoxy and a 6-methyl group results in a highly selective SERT substrate. MMAI displays over 100-fold lower potency at both NET and DAT, making it a valuable research tool for isolating the effects of selective serotonin release.[5][6]
-
5-Iodo-2-aminoindan (5-IAI): Introduction of a bulky, electron-donating iodine atom at the 5-position results in a potent monoamine releaser at all three transporters (5-HT, DA, and NE).[1] Unlike other ring-substituted analogs, 5-IAI also shows high binding affinity for several serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸, adding another layer of complexity to its pharmacological profile.[7]
The consistent trend observed is that substitutions on the aromatic ring, particularly those that increase electron density, enhance potency for SERT-mediated release while diminishing activity at DAT and NET.[6]
N-Substitution: Fine-Tuning Activity
Modification of the primary amine can also influence activity, although this area is less explored than ring substitutions.
-
N-methyl-2-aminoindan (NM-2-AI): Methylation of the amine group in the parent 2-AI scaffold results in a selective norepinephrine transporter inhibitor and releaser.[7] This demonstrates that, similar to the relationship between amphetamine and methamphetamine, N-alkylation can refine the selectivity profile of the parent compound.
Comparative Summary of Analog Activity
The following table summarizes the key pharmacological characteristics of prominent this compound analogs based on published experimental data.
| Compound ID | Substitution | Primary Pharmacological Profile | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Key Receptor Affinities (Kᵢ, nM) |
| 2-AI | Unsubstituted | Selective DAT/NET Releaser (Stimulant) | 439 | 86 | >10,000 | α₂C (41), α₂A (134), α₂B (211) |
| MDAI | 5,6-Methylenedioxy | SERT/NET Releaser (Entactogen) | 2240 | 224 | 128 | α₂A, α₂B, α₂C |
| 5-MeO-AI (MEAI) | 5-Methoxy | Moderately SERT-Selective Releaser | 1660 | 480 | 80 | 5-HT₂B, α₂ subtypes |
| MMAI | 5-Methoxy, 6-Methyl | Highly SERT-Selective Releaser | >10,000 | >10,000 | 95 | 5-HT₂B, α₂ subtypes |
| 5-IAI | 5-Iodo | Non-selective DAT/NET/SERT Releaser | Potent | Potent | Potent | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂𝒸, α₂ subtypes |
| NM-2-AI | N-Methyl | Selective NET Releaser | - | Potent | - | - |
Data compiled from Halberstadt et al., 2019.[5][6]
Signaling Pathways and Mechanism of Action
The primary action of these analogs is to increase the extracellular concentration of monoamine neurotransmitters. This modulation initiates a cascade of downstream signaling events within the postsynaptic neuron. While the complete signaling network is complex and context-dependent, it generally involves G-protein coupled receptors (GPCRs) and subsequent activation of intracellular pathways like the PI3K/Akt and MAPK/ERK pathways, which are crucial for regulating neuronal function, survival, and plasticity.[8]
Caption: Mechanism of action for 2-aminoindan analogs.
Experimental Protocols: Assessing Monoamine Release
To quantify the potency and selectivity of these analogs, a monoamine release assay using preloaded synaptosomes or transporter-transfected cells is the gold standard. This self-validating system directly measures the core pharmacological activity of the compounds.
Protocol: [³H]MPP⁺ and [³H]5-HT Release Assay in Rat Brain Synaptosomes
This protocol is adapted from methodologies described in the literature for characterizing monoamine releasers.[6]
1. Materials and Reagents:
-
Rat brain tissue (striatum for DAT, hippocampus for NET, and cortex for SERT)
-
Sucrose buffer (0.32 M sucrose, pH 7.4)
-
Krebs-HEPES buffer (KHB)
-
Radioligands: [³H]1-methyl-4-phenylpyridinium ([³H]MPP⁺, for DAT/NET) and [³H]5-hydroxytryptamine ([³H]5-HT, for SERT)
-
Test compounds (2-aminoindan analogs) dissolved in appropriate vehicle
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Perfusion or superfusion system
2. Synaptosome Preparation:
-
Homogenize dissected rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in KHB.
3. Radioligand Loading:
-
Incubate the synaptosomal suspension with either [³H]MPP⁺ or [³H]5-HT for 30 minutes at 37°C to allow for transporter-mediated uptake.
-
After incubation, trap the loaded synaptosomes on glass fiber filters.
4. Release Assay (Superfusion Method):
-
Place the filters in a superfusion chamber and wash with KHB at a constant flow rate (e.g., 1 mL/min) to establish a stable baseline of radioactivity.
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
After establishing a stable baseline, switch to KHB containing the test compound (analog) at various concentrations.
-
Continue collecting fractions to measure the drug-induced efflux of the radioligand.
-
At the end of the experiment, lyse the synaptosomes on the filter with a strong releasing agent (e.g., tyramine or KCl) to determine the total releasable pool of radioactivity.
5. Data Analysis:
-
Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
Calculate the fractional release rate for each time point.
-
Construct dose-response curves by plotting the peak release against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal effect) for each analog at each transporter.
Caption: Workflow for the monoamine release assay.
Conclusion and Future Directions
The this compound scaffold is a powerful and adaptable template for designing novel modulators of monoamine transporter function. The structure-activity relationships are remarkably clear: the unsubstituted core provides a catecholamine-selective, stimulant-like profile, while substitutions on the aromatic ring systematically shift selectivity towards the serotonin transporter, producing entactogenic and potentially therapeutic effects. This predictable SAR allows for the rational design of compounds with tailored pharmacological profiles.
Future research should focus on exploring a wider range of substitutions on both the aromatic ring and the amino group to identify analogs with even greater selectivity and unique pharmacological properties. The development of compounds with high affinity for specific α₂-adrenoceptor or 5-HT receptor subtypes, in addition to their transporter activity, could lead to novel polypharmacological agents with enhanced therapeutic efficacy for complex CNS disorders. As our understanding of the neurobiology of these conditions evolves, the 2-aminoindan class will undoubtedly remain a valuable source of chemical tools and potential clinical candidates.
References
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. [Link]
- WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement.
-
Angel Guio, J. E., et al. (2015). Design, synthesis and preliminary pharmacologic evaluation of 2- aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica, 7(5), 130-135. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. [Link]
-
Shimshoni, J. A., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Pharmacology. [Link]
-
Wikipedia. 2-Aminoindan. Wikipedia. [Link]
-
Kim, H. Y., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1 H -inden-1-one and benzofuran-3(2 H )-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. ResearchGate. [Link]
-
Hill, M. D., et al. (2007). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. [Link]
-
ResearchGate. Anticancer drugs acting on signaling pathways, part 2: Inhibitors of serine-threonine kinases and miscellaneous signaling pathways. ResearchGate. [Link]
-
Shimshoni, J. A., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed. [Link]
-
Shimshoni, J. A., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. ResearchGate. [Link]
-
Rüzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology. [Link]
-
Kim, H. Y., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. [Link]
-
Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]
-
PubChem. 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem. [Link]
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
Wang, Y., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. European Journal of Medicinal Chemistry. [Link]
-
Maslov, M. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. [Link]
-
Wang, Y., et al. (2021). An Investigation into the Impact of a Glutaminase Inhibitor, Compound 968, on Nrf2 Signaling. Molecules. [Link]
-
Thoreen, C. C. (2017). Signaling Pathways Involved in the Regulation of mRNA Translation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Todorova, N., et al. (2022). Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore. Molecules. [Link]
-
Zashimova, I., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. [Link]
Sources
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement - Google Patents [patents.google.com]
- 4. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of (2,3-Dihydro-1H-inden-2-yl)methanamine (2-Aminoindane) Activity: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of (2,3-Dihydro-1H-inden-2-yl)methanamine, more commonly known as 2-aminoindane (2-AI). We will explore its pharmacological profile in the context of established monoamine releasing agents and provide detailed experimental protocols to objectively assess its performance against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the in vivo effects of novel psychostimulant compounds.
Introduction to 2-Aminoindane (2-AI)
2-Aminoindane (2-AI) is a rigid analog of amphetamine, belonging to the 2-aminoindane family of compounds.[1] Structurally, it is a cyclized phenethylamine, which constrains the conformation of the molecule.[2] This structural rigidity influences its interaction with monoamine transporters. Pharmacologically, 2-AI is characterized as a monoamine releasing agent, acting as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][3] It displays significantly lower potency at the serotonin transporter (SERT), making it a catecholamine-selective agent.[3] This profile suggests stimulant properties, which have been observed in rodent drug discrimination tests where 2-AI partially substitutes for amphetamine.[1] The interest in 2-AI and its derivatives stems from their potential to elicit distinct psychoactive effects compared to more classic stimulants, and some derivatives have been explored as potential therapeutic agents or have appeared as designer drugs.[2]
Proposed Mechanism of Action
The primary mechanism of action for 2-AI is the induction of monoamine efflux through NET and DAT. By acting as a substrate for these transporters, it reverses their normal function, leading to a non-vesicular release of norepinephrine and dopamine into the synaptic cleft. This increase in extracellular monoamine concentrations is believed to mediate its stimulant effects on the central nervous system.[3]
The Comparative Landscape: Amphetamine and Substituted 2-Aminoindanes
To provide a thorough in vivo validation, the activity of 2-AI must be benchmarked against well-characterized compounds.
-
d-Amphetamine: As the archetypal dopamine and norepinephrine releasing agent, d-amphetamine serves as the primary positive control and benchmark for stimulant activity. Its extensive pharmacological and behavioral data provide a robust point of comparison.
-
5,6-Methylenedioxy-2-aminoindane (MDAI): In contrast to 2-AI, MDAI is a moderately selective releaser via SERT and NET, with weaker effects on DAT.[3] Including MDAI in the comparison allows for the dissection of dopaminergic versus serotonergic contributions to the observed in vivo effects.
-
5-Methoxy-2-aminoindane (MEAI): Another analog with a different substitution pattern, MEAI has been reported to have a distinct pharmacological profile and has been marketed as an alcohol substitute.[2][3] Comparing 2-AI to MEAI can further elucidate the structure-activity relationships within the 2-aminoindane class.
In Vivo Validation Strategy
A multi-tiered approach is essential for a comprehensive in vivo validation. This should include neurochemical analysis to confirm the mechanism of action at the synaptic level, and behavioral assays to characterize the functional consequences of this neurochemical activity.
Experimental Workflow Overview
Caption: High-level overview of the in vivo validation workflow.
Neurochemical Assessment: In Vivo Microdialysis
Rationale: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[4] This technique provides crucial evidence for the proposed monoamine releasing action of 2-AI and its comparators. The nucleus accumbens is a key brain region for assessing changes in dopamine related to stimulant drugs.
Experimental Protocol: In Vivo Microdialysis in the Nucleus Accumbens
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Implantation:
-
Anesthetize rats with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow a 5-7 day recovery period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (2-4 mm membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[5]
-
Allow for a 60-90 minute equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer the test compound (2-AI, d-amphetamine, MDAI) or vehicle via intraperitoneal (i.p.) injection.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]
-
Quantify neurotransmitter concentrations by comparing peak heights to a standard curve.
-
Express post-injection neurotransmitter levels as a percentage of the stable baseline.
-
Behavioral Assessment
Rationale: Spontaneous locomotor activity is a reliable measure of the stimulant or sedative effects of a compound.[7][8] This assay will quantify the dose-dependent effects of 2-AI on motor activity and allow for a direct comparison with d-amphetamine.
Experimental Protocol: Open Field Locomotor Activity
-
Apparatus: Open field arenas (e.g., 40x40x40 cm) equipped with infrared photobeam detectors to track horizontal and vertical movements.[7]
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes prior to the experiment.[7]
-
Administer the test compound or vehicle (i.p.).
-
Immediately place the animal in the center of the open field arena.
-
Record locomotor activity continuously for 60-120 minutes.
-
Clean the arena thoroughly with 70% ethanol between subjects to eliminate olfactory cues.[9]
-
-
Data Analysis:
-
Quantify total distance traveled, horizontal activity, and vertical activity (rearing).
-
Analyze data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect.
-
Rationale: Drug discrimination is a highly specific in vivo assay that assesses the interoceptive (subjective) effects of a drug.[10] By training animals to discriminate a known drug of abuse (e.g., d-amphetamine) from vehicle, we can determine if a novel compound (2-AI) produces similar subjective effects, suggesting a similar mechanism of action and potential for abuse.[11][12]
Experimental Protocol: d-Amphetamine Discrimination in Rats
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training:
-
Train rats on a fixed-ratio schedule for food reinforcement.
-
Train rats to press one lever ("drug lever") after an injection of d-amphetamine (e.g., 1 mg/kg, i.p.) and the other lever ("vehicle lever") after a vehicle injection.
-
Training sessions are conducted daily until rats reliably select the correct lever (>80% accuracy).
-
-
Testing:
-
Once trained, conduct test sessions with various doses of 2-AI, d-amphetamine, and MDAI.
-
During test sessions, responding on either lever is reinforced to avoid extinction.
-
Measure the percentage of responses on the drug-appropriate lever and the rate of responding.[11]
-
-
Data Analysis:
-
Full substitution is defined as ≥80% of responses on the drug-appropriate lever.
-
Partial substitution is defined as 20-80% of responses on the drug-appropriate lever.
-
No substitution is defined as <20% of responses on the drug-appropriate lever.
-
Comparative Data Presentation (Hypothetical Data)
The following tables summarize the expected outcomes from the proposed in vivo experiments, providing a clear comparison between 2-AI and the selected alternatives.
Table 1: Peak Effects on Nucleus Accumbens Neurotransmitter Levels
| Compound | Dose (mg/kg, i.p.) | Peak Dopamine (% Baseline) | Peak Serotonin (% Baseline) |
| Vehicle | - | 105 ± 8 | 98 ± 12 |
| 2-AI | 1.0 | 250 ± 30 | 115 ± 15 |
| 3.0 | 450 ± 55 | 130 ± 20 | |
| d-Amphetamine | 1.0 | 500 ± 60 | 125 ± 18 |
| MDAI | 3.0 | 150 ± 25 | 400 ± 50 |
Table 2: Effects on Locomotor Activity (Total Distance Traveled in 60 min)
| Compound | Dose (mg/kg, i.p.) | Total Distance (meters) |
| Vehicle | - | 80 ± 15 |
| 2-AI | 1.0 | 250 ± 40 |
| 3.0 | 400 ± 65 | |
| d-Amphetamine | 1.0 | 450 ± 70 |
| MDAI | 3.0 | 120 ± 20 |
Table 3: Drug Discrimination Results (d-Amphetamine Trained Rats)
| Test Compound | Dose (mg/kg, i.p.) | % Drug-Lever Responding | Response Rate (% Control) |
| d-Amphetamine | 1.0 | 95 ± 5 | 110 ± 10 |
| 2-AI | 1.0 | 40 ± 8 | 105 ± 12 |
| 3.0 | 75 ± 10 | 95 ± 15 | |
| MDAI | 3.0 | 15 ± 5 | 80 ± 10 |
Interpretation of Results & Signaling Pathways
The hypothetical data suggest that 2-AI is a potent dopamine and norepinephrine releaser, consistent with its proposed mechanism of action. Its effects on locomotor activity are comparable to, though slightly less potent than, d-amphetamine. The partial substitution for d-amphetamine in the drug discrimination assay indicates that 2-AI produces similar, but not identical, subjective effects. In contrast, MDAI's profile is clearly distinct, with a preferential effect on serotonin release and a lack of stimulant-like behavioral effects in these assays.
Proposed Signaling Pathway
Caption: Proposed mechanism of 2-AI at the dopaminergic synapse.
Conclusion
This guide outlines a robust and objective methodology for the in vivo validation of this compound (2-AI). By employing a combination of neurochemical and behavioral assays and comparing its activity to well-characterized alternatives like d-amphetamine and MDAI, researchers can build a comprehensive pharmacological profile of this compound. The provided protocols and data interpretation framework offer a solid foundation for assessing the stimulant properties and mechanism of action of 2-AI and other novel psychoactive substances.
References
- Solomons, E., & Sam, J. (1973). 2-Aminoindans of pharmacological interest. Journal of Medicinal Chemistry, 16(12), 1330–1333.
-
Wikipedia contributors. (2023, December 28). 2-Aminoindane. In Wikipedia, The Free Encyclopedia. [Link]
- Shimizu, N., Oomura, Y., Kai, Y., Tsutsui, K., & Aoyagi, K. (1988). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Physiology, 38(6), 847–856.
-
Varga, Z. V., Varró, P., Toth, Z. E., & Szucs, M. (2015). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 5(18), e1596. [Link]
-
Solomons, E., & Sam, J. (1973). 2-Aminoindans of pharmacological interest. Journal of Medicinal Chemistry, 16(12), 1330–1333. [Link]
-
Li, M., & Liu, Y. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. [Link]
-
Tse, K. H., & J, M. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51731. [Link]
-
Melior Discovery. (n.d.). Drug Discrimination Assessment. [Link]
-
Banks, M. L., & Negus, S. S. (2012). The rise (and fall?) of drug discrimination research. Neuropsychopharmacology, 37(1), 303–304. [Link]
-
Rush, C. R., & Stoops, W. W. (2012). Human Drug Discrimination: A Primer and Methodological Review. Experimental and Clinical Psychopharmacology, 20(4), 285–301. [Link]
-
Tse, K. H., & J, M. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e51731. [Link]
-
Gatch, M. B., Taylor, C. M., & Forster, M. J. (2013). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 227(3), 505–515. [Link]
-
Maze Engineers. (n.d.). Drug discrimination test box. [Link]
-
Wikipedia contributors. (2023, November 29). Substituted 2-aminoindane. In Wikipedia, The Free Encyclopedia. [Link]
-
Abdalla, A., Nguyen, J. D., & Luma, J. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 4(5), 837–844. [Link]
-
Jia, Y., et al. (2016). Locomotor activity test. Bio-protocol, 6(8), e1785. [Link]
-
Schmidt, A. C., & Kennedy, R. T. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 85(11), 5486–5493. [Link]
-
Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(10), 983–999. [Link]
-
Al-Hasani, R., et al. (2017). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis, 145, 424–431. [Link]
Sources
- 1. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 3. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 10. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. maze.conductscience.com [maze.conductscience.com]
A Comparative Guide to the Efficacy of (2,3-Dihydro-1H-inden-2-yl)methanamine and its Isomeric Analogs as Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (2,3-Dihydro-1H-inden-2-yl)methanamine derivatives and their closely related, and more extensively studied, isomeric analogs, the (2,3-Dihydro-1H-inden-1-yl)amine derivatives, as selective inhibitors of Monoamine Oxidase B (MAO-B). As a Senior Application Scientist, this document is structured to offer not just data, but a deeper, mechanistic understanding of these compounds, grounded in experimental evidence and field-proven insights. We will delve into their synthesis, structure-activity relationships, and both in vitro and in vivo performance, providing a robust resource for researchers in neurodegenerative disease therapeutics.
Introduction: The Rationale for Targeting MAO-B with Indane Scaffolds
Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, most notably dopamine.[1][2] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a decline in dopamine levels, resulting in severe motor and non-motor symptoms.[3] The inhibition of MAO-B presents a key therapeutic strategy to increase the synaptic availability of dopamine, thereby alleviating these symptoms.[4]
The indane scaffold, particularly the (2,3-Dihydro-1H-inden-1-yl)amine core, has emerged as a privileged structure in the design of potent and selective MAO-B inhibitors.[5][6] This is exemplified by the clinically successful drug, Rasagiline, which is an N-propargyl-1(R)-aminoindan.[3] The rigid structure of the indane ring system allows for precise orientation of substituents to interact with key residues in the active site of the MAO-B enzyme.[7][8] This guide will compare the efficacy of various derivatives based on this core structure, providing insights into their therapeutic potential.
Comparative In Vitro Efficacy of Indane Derivatives
The primary measure of a compound's efficacy as an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Furthermore, for MAO-B inhibitors, selectivity over the MAO-A isoform is crucial to avoid potential side effects associated with the inhibition of MAO-A, such as the "cheese effect."[4]
The following table summarizes the in vitro inhibitory activities of several (2,3-Dihydro-1H-inden-1-yl)amine derivatives against human MAO-A and MAO-B, as reported in the scientific literature.
| Compound | Derivative | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI = IC50A / IC50B) | Reference |
| Selegiline | Reference Drug | - | ~0.0068 | - | [9] |
| Rasagiline | Reference Drug | - | - | High | [3][10] |
| L4 | 2,3-dihydro-1H-inden-1-amine derivative | >100 | 0.11 | >909 | [5] |
| L8 | 2,3-dihydro-1H-inden-1-amine derivative | >100 | 0.18 | >555 | [5] |
| L16 | 2,3-dihydro-1H-inden-1-amine derivative | >100 | 0.27 | >370 | [5] |
| L17 | 2,3-dihydro-1H-inden-1-amine derivative | >100 | 0.48 | >208 | [5] |
| D14 | rasagiline derivative with -OCH2CH2O- linker | - | similar to rasagiline | Improved vs. rasagiline | [6] |
As the data indicates, compounds L4, L8, L16, and L17 all exhibit potent inhibition of MAO-B with IC50 values in the nanomolar range, comparable to the established drug Selegiline.[5] Importantly, they all demonstrate high selectivity for MAO-B over MAO-A, a critical attribute for a safe therapeutic agent.[5] The derivative D14, a rasagiline analog, also shows promising activity and improved selectivity.[6]
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
The efficacy of these indane derivatives is intricately linked to their chemical structure. The following SAR insights have been gleaned from comparative studies:
-
The Propargylamine Moiety: The N-propargyl group present in rasagiline and many of its potent derivatives is crucial for their mechanism of action. This group forms a covalent adduct with the FAD cofactor in the active site of MAO-B, leading to irreversible inhibition.[8][10]
-
Substituents on the Indane Ring: The addition of substituents to the indane ring can significantly impact both potency and selectivity. The precise positioning of these substituents allows for targeted interactions with specific amino acid residues in the enzyme's active site.[7][8] For instance, the binding of rasagiline-related inhibitors is influenced by the size and position of substituents on the aminoindan ring.[7][8]
-
Linker Modifications: In derivatives like D14, the nature of the linker connecting the indane core to other fragments plays a role in optimizing the compound's fit within the hydrophobic pocket at the entrance of the MAO-B active site, which can lead to improved selectivity.[6]
Mechanism of Action: The Dopamine Metabolism Pathway
To understand the therapeutic effect of these inhibitors, it is essential to visualize their role in the dopamine metabolism pathway. MAO-B is a key enzyme in the degradation of dopamine in the brain.[1][2] By inhibiting MAO-B, these derivatives prevent the breakdown of dopamine, thereby increasing its concentration in the synapse and enhancing dopaminergic neurotransmission.
Caption: Dopamine metabolism pathway and the inhibitory action of indane derivatives.
Experimental Protocols: Assessing MAO-B Inhibition
The determination of a compound's IC50 value against MAO-B is a critical step in its evaluation. A commonly used and reliable method is the fluorometric assay using kynuramine as a substrate.
Fluorometric MAO-B Inhibition Assay Protocol
This protocol is adapted from established methods for high-throughput screening of MAO inhibitors.[11][12]
Principle: The non-fluorescent substrate kynuramine is converted by MAO-B to an unstable aldehyde intermediate, which then spontaneously cyclizes to form the highly fluorescent product, 4-hydroxyquinoline.[11][12] The rate of fluorescence increase is directly proportional to the MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrochloride (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds and reference inhibitor (e.g., Selegiline) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Workflow:
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well black microplate, add the assay buffer to all wells. Add the diluted test compounds or reference inhibitor to the respective wells. Include a vehicle control (DMSO) for 100% activity and a no-enzyme control for background fluorescence.
-
Enzyme Addition: Add the diluted MAO-B enzyme solution to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for approximately 15 minutes to allow the inhibitors to interact with the enzyme.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~310 nm, Emission: ~400 nm) in kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.[12]
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Subtract the rate of the no-enzyme control from all other rates. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro assays provide crucial information on a compound's potency, in vivo studies are essential to evaluate its therapeutic potential in a living organism. The most common animal model for Parkinson's disease is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Studies have shown that rasagiline, a cornerstone of this chemical class, exerts significant neuroprotective effects in the MPTP mouse model.[13] Administration of rasagiline has been shown to:
-
Protect against the MPTP-induced loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons.[13]
-
Enhance the levels of dopamine and its metabolites in the striatum.[13]
-
Improve motor function in MPTP-treated mice.[10]
These in vivo findings provide strong evidence for the therapeutic potential of (2,3-Dihydro-1H-inden-1-yl)amine derivatives in the treatment of Parkinson's disease.
Conclusion and Future Directions
The this compound scaffold and its isomeric 1-aminoindan analogs represent a highly promising class of selective MAO-B inhibitors. The extensive research on rasagiline and its derivatives has provided a solid foundation for the rational design of new, even more potent and selective compounds. The comparative data presented in this guide highlight the potential of several novel derivatives that exhibit excellent in vitro efficacy.
Future research in this area should focus on:
-
Expanding the chemical space: Synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationship.
-
Comprehensive preclinical evaluation: Subjecting the most promising candidates to rigorous in vivo testing, including pharmacokinetic and long-term efficacy studies in relevant animal models.
-
Exploring multi-target ligands: Designing derivatives that not only inhibit MAO-B but also possess other neuroprotective properties, such as anti-inflammatory or anti-apoptotic activities.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to advance the development of novel and effective therapies for Parkinson's disease and other neurodegenerative disorders.
References
-
Dopamine - Wikipedia.
-
The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed.
-
Application Notes: High-Throughput Fluorometric Assay for Monoamine Oxidase (MAO) Activity Using Kynuramine Dihydrochloride - Benchchem.
-
A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate.
-
Striatal dopamine metabolism in monoamine oxidase B-deficient mice: a brain dialysis study.
-
Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - NIH.
-
Technical Support Center: Kynuramine-Based Fluorescence Assays - Benchchem.
-
Effect of rasagiline on neuroprotection and behavior improvement in MPTP-induced acute mouse model of Parkinson′s disease | Journal of China Pharmaceutical University.
-
Trait: Dopamine Metabolism (MAO) | FitnessGenes®.
-
Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors | Request PDF - ResearchGate.
-
Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis | Journal of Medicinal Chemistry - ACS Publications.
-
Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC - PubMed Central.
-
Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis | Request PDF - ResearchGate.
-
Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC - NIH.
-
Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed.
-
Fig. 3. Rasagiline restores MPTP-induced changes in cell survival... - ResearchGate.
-
Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues | Bentham Science Publishers.
-
Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - MDPI.
-
The role of rasagiline in the treatment of Parkinson's disease - PMC - NIH.
-
Rasagiline Promotes Regeneration of Substantia Nigra Dopaminergic Neurons in Post-MPTP-induced Parkinsonism via Activation of Tyrosine Kinase Receptor Signaling Pathway | Request PDF - ResearchGate.
-
Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed.
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs.
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update.
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) - Assay Genie.
-
Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment - ResearchGate.
Sources
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 3. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
A Comparative Analysis of the Receptor Cross-Reactivity Profile of (2,3-Dihydro-1H-inden-2-yl)methanamine
This guide provides an in-depth comparative analysis of the receptor cross-reactivity of (2,3-Dihydro-1H-inden-2-yl)methanamine, a compound also known as N-methyl-2-aminoindane (NM-2-AI). Designed for researchers, scientists, and drug development professionals, this document delves into the compound's pharmacological profile, presenting supporting experimental data and methodologies to offer a comprehensive understanding of its selectivity and potential off-target interactions.
Introduction: The Significance of Off-Target Screening
This compound (NM-2-AI) is a synthetic stimulant belonging to the 2-aminoindane class of compounds and is a rigid analogue of methamphetamine.[1] Its primary mechanism of action is as a selective norepinephrine releasing agent and reuptake inhibitor, with weaker effects on dopamine and minimal interaction with serotonin transporters.[1] Understanding the broader receptor interaction profile of a novel psychoactive compound like NM-2-AI is paramount in drug development. Cross-reactivity studies are essential to identify potential off-target binding that could lead to unforeseen side effects or therapeutic opportunities. This guide provides a comparative look at the receptor binding profile of NM-2-AI alongside the well-characterized stimulants, amphetamine and 3,4-methylenedioxymethamphetamine (MDMA), to contextualize its pharmacological fingerprint.
Core Pharmacological Profile of NM-2-AI
NM-2-AI primarily acts as a monoamine releaser, exhibiting a pronounced selectivity for the norepinephrine transporter (NET).[1] In vitro studies have shown that it is a potent norepinephrine reuptake inhibitor.[1] Unlike MDMA, NM-2-AI does not significantly release serotonin or dopamine, even at high concentrations.[1] The metabolism of NM-2-AI is also a crucial factor in its overall pharmacological effect, as it is demethylated to its parent compound, 2-aminoindane (2-AI), which also possesses psychoactive properties.[2]
Comparative Receptor Cross-Reactivity Analysis
To provide a clear comparison of the receptor binding profiles, the following table summarizes the available affinity data (Ki in nM) for NM-2-AI, amphetamine, and MDMA across a range of relevant receptors. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | NM-2-AI (Ki, nM) | Amphetamine (Ki, nM) | MDMA (Ki, nM) |
| Monoamine Transporters | |||
| Norepinephrine Transporter (NET) | 2400 (IC50) | ~7 | 77.4 (EC50) |
| Dopamine Transporter (DAT) | >100,000 | ~25 | 376 (EC50) |
| Serotonin Transporter (SERT) | >100,000 | 1765 | 56.6 (EC50) |
| Serotonin Receptors | |||
| 5-HT1A | 3600 | 6700 | 2300 |
| 5-HT2A | 5400 | Data not available | 2600 |
| 5-HT2B | Data not available | Data not available | 500 |
| 5-HT2C | Data not available | Data not available | 2200 |
| Adrenergic Receptors | |||
| Alpha-2A | 490 | Data not available | 1200 |
| Trace Amine-Associated Receptors | |||
| TAAR1 | 3300 (EC50) | High affinity | High affinity |
Data for NM-2-AI from[1]; Data for Amphetamine from[3][4]; Data for MDMA from[1]. Note: Some values are presented as IC50 or EC50, which are measures of potency and may not directly equate to Ki but are indicative of interaction.
Analysis of the Comparative Data:
From the available data, several key distinctions in the pharmacological profiles of these compounds emerge:
-
Selectivity for Monoamine Transporters : NM-2-AI displays a clear preference for the norepinephrine transporter over the dopamine and serotonin transporters, where it shows very weak activity.[1] This contrasts sharply with amphetamine, which has a higher affinity for both NET and DAT, and MDMA, which is a potent serotonin and norepinephrine releaser with less impact on dopamine.[1][4] This selectivity suggests that the subjective and physiological effects of NM-2-AI are likely to be predominantly driven by noradrenergic stimulation.
-
Serotonin Receptor Interactions : NM-2-AI exhibits micromolar affinity for 5-HT1A and 5-HT2A receptors.[1] While this affinity is lower than its primary target, it indicates potential for serotonergic modulation at higher doses. MDMA also interacts with these receptors, and its affinity for the 5-HT2B receptor is notable.[1] The interaction of these compounds with 5-HT2A receptors is often associated with hallucinogenic or psychedelic effects.[3]
-
Adrenergic and TAAR1 Receptor Affinity : The sub-micromolar affinity of NM-2-AI for the alpha-2A adrenergic receptor is significant and suggests a potential for modulating adrenergic signaling directly, in addition to its effects on norepinephrine reuptake.[1] Like amphetamine and MDMA, NM-2-AI also interacts with the Trace Amine-Associated Receptor 1 (TAAR1), a receptor known to be involved in the modulation of monoaminergic systems.[1][4]
Experimental Methodologies: A Self-Validating System
The data presented in this guide are derived from established and validated in vitro pharmacological assays. Understanding the principles behind these methods is crucial for interpreting the results accurately.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays are typically performed on cell membranes expressing the receptor of interest.
Principle : A radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., NM-2-AI). The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation : Cells expressing the target receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup : In a multi-well plate, the following are added to each well:
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound.
-
A fixed amount of the receptor-containing cell membranes.
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation : The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand : The incubation is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification : The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound, and the IC50 value is determined from the resulting sigmoidal curve. The Ki value is calculated from the IC50.
Diagram of a Competitive Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays: Measuring Second Messenger Activation
Functional assays go a step beyond binding and measure the cellular response following receptor activation. For G-protein coupled receptors (GPCRs), this often involves quantifying the production of intracellular second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs).
Principle : Cells expressing the target GPCR are treated with the test compound. If the compound is an agonist, it will activate the receptor, leading to a cascade of intracellular events that result in the production of a specific second messenger. The amount of this second messenger is then measured, providing a readout of the compound's functional potency (EC50) and efficacy.
Diagram of a GPCR Second Messenger Functional Assay
Caption: Workflow of a GPCR second messenger functional assay.
Conclusion and Future Directions
The available data indicate that this compound (NM-2-AI) is a selective norepinephrine releasing agent and reuptake inhibitor with a distinct pharmacological profile compared to amphetamine and MDMA. Its cross-reactivity with serotonergic and adrenergic receptors, although of lower affinity than its primary target, warrants further investigation to fully understand its potential for off-target effects.
A comprehensive screening of NM-2-AI against a broader panel of receptors, including a wider range of serotonin and dopamine receptor subtypes, as well as histaminergic and muscarinic receptors, would provide a more complete picture of its selectivity. Such data, ideally obtained from a standardized screening platform like the NIMH Psychoactive Drug Screening Program (PDSP), would be invaluable for a more definitive risk-benefit assessment and for guiding future research into the therapeutic potential and abuse liability of this and related 2-aminoindane compounds.
References
- Luethi, D., Kolaczynska, K. E., Docci, L., Krähenbühl, S., Hoener, M. C., & Liechti, M. E. (2018). Pharmacological profile of N-methyl-2-aminoindane (NM-2-AI). Neuropharmacology, 134(Pt A), 133–140.
- Glennon, R. A., Titeler, M., & McKenney, J. D. (1984). Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents. Life sciences, 35(25), 2505–2511.
- Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999.
- Mestria, S., Odoardi, S., Federici, S., Bilel, S., Tirri, M., Marti, M., & Strano Rossi, S. (2021). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug testing and analysis, 13(1), 145–151.
- Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse (New York, N.Y.), 39(1), 32–41.
- Bunzow, J. R., Sonders, M. S., Arttamangkul, S., Harrison, L. M., Zhang, G., Quigley, D. I., ... & Grandy, D. K. (2001). Amphetamine, 3, 4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular pharmacology, 60(6), 1181–1188.
Sources
- 1. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine
Introduction: The Significance of (2,3-Dihydro-1H-inden-2-yl)methanamine
This compound is a key structural motif found in a variety of pharmacologically active compounds and serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic framework and the presence of a primary amine functionality allow for the precise spatial orientation of substituents, making it an attractive scaffold for targeting a range of biological receptors. Given its importance, the efficient and scalable synthesis of this amine is of considerable interest to researchers in both academic and industrial settings.
This in-depth technical guide provides a comparative analysis of various synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-tested experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic route that best aligns with their specific research and development goals, considering factors such as yield, purity, scalability, and stereochemical control.
Comparative Analysis of Synthetic Methodologies
This guide will benchmark the following prominent synthetic strategies:
-
Reductive Amination of 2,3-Dihydro-1H-indene-2-carbaldehyde: A direct and often high-yielding approach.
-
The Gabriel Synthesis: A classic method for the preparation of primary amines, known for its reliability and the avoidance of over-alkylation.
-
The Hofmann Rearrangement: A method that proceeds through a unique rearrangement of an amide, yielding an amine with one less carbon atom than the starting material.
-
Reduction of 2-(Azidomethyl)-2,3-dihydro-1H-indene: A clean and efficient method utilizing an azide intermediate.
-
Catalytic Asymmetric Synthesis and Biocatalysis: Modern approaches offering high enantioselectivity, a critical consideration for chiral drug development.
The following table provides a high-level summary of the key performance indicators for each method. Detailed experimental protocols and further discussion are provided in the subsequent sections.
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Reductive Amination | 2,3-Dihydro-1H-indene-2-carbaldehyde | NH3, Reducing Agent (e.g., NaBH3CN, H2/Catalyst) | Good to Excellent | Good to Excellent | Direct, one-pot potential, good functional group tolerance. | Requires a specific aldehyde precursor; potential for side reactions if not optimized. |
| Gabriel Synthesis | 2-(Bromomethyl)-2,3-dihydro-1H-indene | Potassium Phthalimide, Hydrazine | Good | Excellent | Avoids over-alkylation, reliable for primary amines. | Multi-step process, harsh conditions for phthalimide cleavage may be required. |
| Hofmann Rearrangement | 2,3-Dihydro-1H-indene-2-carboxamide | Br2, NaOH | Moderate to Good | Good | Utilizes a readily accessible amide precursor. | Loss of one carbon atom, use of hazardous bromine. |
| Azide Reduction | 2-(Azidomethyl)-2,3-dihydro-1H-indene | Reducing Agent (e.g., LiAlH4, H2/Catalyst) | Excellent | Excellent | Clean reaction with N2 as the only byproduct, high yielding. | Use of potentially explosive azide intermediates requires caution. |
| Biocatalysis (Transaminase) | 2,3-Dihydro-1H-indene-2-carbaldehyde or corresponding ketone | Transaminase, Amino Donor | Good to Excellent | Excellent | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzyme and optimization of reaction conditions. |
Experimental Protocols and Mechanistic Insights
Reductive Amination of 2,3-Dihydro-1H-indene-2-carbaldehyde
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[1] The reaction proceeds in two steps: the formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine.[1] For the synthesis of primary amines, ammonia is used as the nitrogen source.[2] This process can often be carried out in a one-pot fashion, making it an efficient choice.
Causality of Experimental Choices: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is selective for the reduction of the iminium ion over the starting aldehyde. Catalytic hydrogenation over palladium on carbon (Pd/C) is another excellent, clean option. The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate imine formation and the subsequent reduction.
Experimental Protocol:
-
To a solution of 2,3-dihydro-1H-indene-2-carbaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting aldehyde and the formation of the product. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Caption: Reductive amination workflow.
The Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can plague other amine synthesis methods.[3][4] The reaction involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.[3] The cleavage of the phthalimide group is typically achieved by hydrazinolysis.[5]
Causality of Experimental Choices: The use of potassium phthalimide provides a nucleophilic nitrogen that is not prone to further alkylation due to steric hindrance and electronic effects.[4] Hydrazine is an effective reagent for the cleavage of the N-alkylphthalimide intermediate under relatively mild conditions, leading to the formation of a stable phthalhydrazide byproduct that can be easily removed by filtration.[5]
Experimental Protocol:
-
Step 1: Synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene: (This precursor can be synthesized from the corresponding alcohol, (2,3-Dihydro-1H-inden-2-yl)methanol, which is obtainable by reduction of the commercially available aldehyde).
-
Step 2: Synthesis of 2-((2,3-Dihydro-1H-inden-2-yl)methyl)isoindoline-1,3-dione:
-
To a solution of 2-(bromomethyl)-2,3-dihydro-1H-indene (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the mixture to room temperature and pour into water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the N-alkylated phthalimide.
-
-
Step 3: Hydrazinolysis to this compound:
-
Suspend the N-alkylated phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) and reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with ether to remove any non-basic impurities.
-
Basify the aqueous layer with 2 M NaOH and extract with dichloromethane.
-
Dry the combined organic layers, filter, and concentrate to yield the desired amine.
-
Self-Validation: Each step should be monitored for completion by TLC or LC-MS. The intermediate and final products should be characterized by spectroscopic methods to confirm their structures.
Caption: Gabriel synthesis workflow.
The Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[6][7] The reaction proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine.[7]
Causality of Experimental Choices: The use of bromine and a strong base, such as sodium hydroxide, generates a hypobromite species in situ, which is the active oxidizing agent. The reaction is typically run in an aqueous medium to facilitate the hydrolysis of the isocyanate intermediate.
Experimental Protocol:
-
Step 1: Synthesis of 2,3-Dihydro-1H-indene-2-carboxamide: (This precursor can be prepared from the corresponding carboxylic acid or its ester).
-
Step 2: Hofmann Rearrangement:
-
Prepare a solution of sodium hydroxide in water and cool it to 0 °C.
-
Slowly add bromine to the cold NaOH solution to form sodium hypobromite.
-
Add 2,3-dihydro-1H-indene-2-carboxamide (1.0 eq) to the hypobromite solution.
-
Slowly warm the reaction mixture and then heat to around 70-80 °C for 1 hour.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Dry the organic extract, filter, and concentrate to obtain the crude amine.
-
Purify the amine by distillation or chromatography.
-
Self-Validation: The reaction can be monitored for the disappearance of the starting amide. The final product's identity should be confirmed by spectroscopic analysis. A key indicator of a successful Hofmann rearrangement is the loss of the carbonyl carbon, which can be confirmed by comparing the NMR and mass spectra of the product and starting material.
Caption: Hofmann rearrangement workflow.
Reduction of 2-(Azidomethyl)-2,3-dihydro-1H-indene
The reduction of an organic azide to an amine is a high-yielding and clean transformation, with the only byproduct being nitrogen gas. This method is an excellent alternative to the previously described routes, provided the azide precursor is readily accessible.
Causality of Experimental Choices: The azide can be prepared from the corresponding alkyl halide via nucleophilic substitution with sodium azide. The subsequent reduction can be achieved using various reagents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that readily reduces azides. Alternatively, catalytic hydrogenation offers a milder and often safer method for this transformation.
Experimental Protocol:
-
Step 1: Synthesis of 2-(Azidomethyl)-2,3-dihydro-1H-indene:
-
Dissolve 2-(bromomethyl)-2,3-dihydro-1H-indene (1.0 eq) in a suitable solvent like DMF or acetone.
-
Add sodium azide (1.2 eq) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ether.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate carefully to obtain the azide. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
-
-
Step 2: Reduction to the Amine:
-
Using LiAlH4: Dissolve the azide (1.0 eq) in dry THF and add it dropwise to a suspension of LiAlH4 (1.5 eq) in THF at 0 °C. After the addition, allow the mixture to stir at room temperature for a few hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting solids and concentrate the filtrate to obtain the amine.
-
Using Catalytic Hydrogenation: Dissolve the azide in methanol or ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases. Filter the catalyst through Celite and concentrate the filtrate to obtain the amine.
-
Self-Validation: The disappearance of the characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹) is a good indicator of a complete reaction. The final product should be confirmed by NMR and MS.
Caption: Azide reduction workflow.
Catalytic Asymmetric Synthesis and Biocatalysis
For the synthesis of enantiomerically pure this compound, which is often a requirement for pharmaceutical applications, catalytic asymmetric methods are indispensable. Among these, biocatalysis using transaminases has emerged as a powerful and green technology.[5][8]
Causality of Experimental Choices: Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl compound.[8] By using a prochiral ketone or aldehyde as the substrate, a chiral amine can be produced with high enantioselectivity. The choice of the specific transaminase enzyme is crucial and often requires screening of a library of enzymes to find one with high activity and selectivity for the desired substrate. Isopropylamine is a common and inexpensive amino donor.
Experimental Protocol (General Biocatalytic Reductive Amination):
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add the substrate, 2,3-dihydro-1H-indene-2-carbaldehyde (1.0 eq), typically dissolved in a water-miscible co-solvent like DMSO.
-
Add the amino donor (e.g., isopropylamine, in excess).
-
Add the transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor.
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.
-
Monitor the reaction progress and enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate or MTBE).
-
Purify the product by standard methods.
Self-Validation: The key validation for this method is the determination of the enantiomeric excess of the product using a suitable chiral analytical technique. Confirmation of the chemical structure is done via standard spectroscopic methods.
Caption: Biocatalytic transamination workflow.
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the project.
-
For rapid, small-scale synthesis where the aldehyde precursor is available, Reductive Amination offers a direct and efficient route.
-
When a highly pure primary amine is required and over-alkylation is a concern, the Gabriel Synthesis remains a reliable, albeit multi-step, option.
-
The Hofmann Rearrangement provides an alternative when starting from a carboxylic acid derivative, though the loss of a carbon atom must be considered in the synthetic design.
-
For a clean and high-yielding final step, Azide Reduction is an excellent choice, with the caveat of handling potentially hazardous intermediates.
-
For the production of enantiomerically pure material, which is paramount in drug development, Biocatalysis using Transaminases represents the state-of-the-art, offering high selectivity under environmentally benign conditions.
It is recommended that researchers carefully evaluate the pros and cons of each method in the context of their specific needs, including available starting materials, required scale, purity specifications, and stereochemical requirements. The detailed protocols provided in this guide serve as a valuable starting point for the successful synthesis of this compound.
References
- Gotor, V., & Gotor-Fernández, V. (2018). Transaminases in Asymmetric Synthesis. In Science of Synthesis: Biocatalysis in Organic Synthesis (Vol. 3, pp. 355-401). Thieme.
-
Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]
-
Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348. [Link]
-
Hofmann, A. W. v. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736. [Link]
-
Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]
-
Koszelewski, D., et al. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines. Trends in Biotechnology, 28(6), 324-332. [Link]
-
Tahir, A., et al. (2019). Reductive Amination of Aldehydes and Ketones with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 21(17), 6844-6848. [Link]
-
The Gabriel Synthesis. (2017). Master Organic Chemistry. [Link]
-
Hofmann Rearrangement. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination. (2017). Master Organic Chemistry. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]
Sources
- 1. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transaminases for industrial biocatalysis: novel enzyme discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducible Synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(2,3-Dihydro-1H-inden-2-yl)methanamine, and its hydrochloride salt, are valuable intermediates in the synthesis of various biologically active molecules.[1][2] Achieving a consistent and scalable synthesis is paramount for advancing drug discovery pipelines. This guide will compare the most prevalent synthetic strategy, reductive amination, with other potential routes, emphasizing the critical parameters that govern yield, purity, and overall reproducibility.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the C-N bond at the 2-position of the indane scaffold. The most direct and widely employed method is the reductive amination of 2-indanone. Alternative, though often more circuitous, routes can be envisioned starting from precursors like 2-indanecarboxylic acid or through multi-step sequences involving cyanation followed by reduction.
Caption: Primary and alternative synthetic pathways to the target amine.
Section 2: Reductive Amination - The Workhorse Method
Reductive amination is a robust and versatile method for forming amines from carbonyl compounds.[3][4] It typically proceeds in a one-pot fashion, converting a ketone or aldehyde into an amine via an intermediate imine.[3] This approach is favored for its efficiency and is widely used in both academic and industrial settings.
Mechanism and Causality
The reaction involves two key steps:
-
Imine Formation: The carbonyl group of 2-indanone reacts with an ammonia source to form a hemiaminal, which then dehydrates to form an imine intermediate. This equilibrium is often driven towards the imine by removing water or by using conditions that favor its formation.[3]
-
Reduction: The imine is then reduced to the final amine. The choice of reducing agent is critical for chemoselectivity, as the agent must selectively reduce the imine in the presence of the starting ketone.[3][5]
Comparative Analysis of Reducing Agents
The selection of the reducing agent is arguably the most critical factor influencing the reproducibility and success of the synthesis. Below is a comparison of common reagents.
| Reducing Agent | Advantages | Disadvantages & Reproducibility Factors |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and highly selective for imines over ketones, especially at slightly acidic pH.[5] | Highly toxic (releases HCN gas in strong acid). Reproducibility depends on strict pH control (typically 4-5) to ensure selective reduction of the iminium ion.[5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and less toxic than NaBH₃CN.[6] Tolerates a wide range of functional groups.[7] Often provides higher yields for challenging substrates.[6] | Moisture-sensitive. The reaction can be slower than with other hydrides. Acetic acid is sometimes used as a catalyst, which requires careful optimization.[7] |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" chemistry approach with high atom economy.[3] Can be highly effective and scalable. Common catalysts include Palladium (Pd), Platinum (Pt), or Nickel (Ni).[3] | Catalyst activity can vary between batches. The amine product or imine intermediate can sometimes deactivate the catalyst.[3] Requires specialized high-pressure equipment. |
| Trichlorosilane (HSiCl₃) with DMF | Offers high chemoselectivity, reducing aldimines while leaving ketones, esters, and nitriles intact.[8] Byproducts are environmentally benign.[8] | Reagent is highly reactive with moisture. The scope may be limited by the solubility of reactants.[8] |
For the synthesis of this compound from 2-indanone, Sodium Triacetoxyborohydride often represents the best balance of reactivity, selectivity, safety, and ease of use, making it a highly reproducible choice for laboratory-scale synthesis.
Detailed Experimental Protocol (Reductive Amination using NaBH(OAc)₃)
This protocol is designed to be self-validating by providing clear checkpoints and expected observations.
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
2-Indanone (Starting Material)[9]
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-indanone (1.0 equiv) and ammonium acetate (1.5 - 2.0 equiv).
-
Expert Insight: Using a slight excess of the ammonia source helps drive the imine formation equilibrium forward.
-
-
Dissolution: Add anhydrous 1,2-dichloroethane (DCE) as the solvent.[7] Stir the mixture at room temperature until all solids are dissolved.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.3 - 1.5 equiv) portion-wise over 15-20 minutes.
-
Trustworthiness Check: The reaction is mildly exothermic. Monitor the temperature to ensure it remains near room temperature. A controlled addition is key to preventing side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of 2-indanone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure amine.
Section 3: Alternative Synthetic Routes & Comparison
While reductive amination is dominant, other routes exist. Understanding these alternatives provides a broader context for synthetic strategy.
| Method | Starting Material | Key Steps | Pros | Cons & Reproducibility Issues |
| Reductive Amination | 2-Indanone | One-pot imine formation and reduction. | High efficiency, generally good yields, one-pot procedure.[3] | Sensitive to reducing agent choice and reaction conditions (pH, moisture).[5] Over-alkylation can be an issue if not controlled.[4][7] |
| Cyanation & Reduction | 4-Chloro-1-indanone (example) | Bromination, Cyanation, then Reduction of the nitrile.[10] | Can be used for substituted indane systems. | Multi-step process, lower overall yield, involves highly toxic cyanide reagents. Reproducibility is dependent on the success of each individual step. |
| From Carboxylic Acid | 2-Indanecarboxylic Acid | Conversion to amide, followed by reduction (e.g., with LiAlH₄). | Avoids direct handling of ketones. | Requires a strong, non-selective reducing agent like LiAlH₄. Multi-step synthesis of the starting acid may be required. |
The one-pot nature and high efficiency of reductive amination make it the superior choice for reproducible synthesis of the title compound, provided the critical parameters are carefully controlled.
Section 4: Conclusion and Recommendations
For the reproducible synthesis of this compound, the reductive amination of 2-indanone using sodium triacetoxyborohydride is the recommended method. Its high selectivity, operational simplicity, and favorable safety profile contribute to consistent outcomes.
Key recommendations for ensuring reproducibility:
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents. NaBH(OAc)₃ is moisture-sensitive.
-
Stoichiometry: Carefully control the stoichiometry of the amine source and the reducing agent.
-
Monitoring: Consistently monitor the reaction to completion to avoid incomplete conversion or the formation of byproducts.
-
Purification: Employ a standardized purification protocol to ensure consistent purity of the final product.
By adhering to the detailed protocol and understanding the chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate.
References
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4). [Link]
-
2-indanone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chandrasekhar, S., Reddy, C. R., & Jayaprakash, S. (2002). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 67(26), 9080–9086. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2012). Molecules, 17(10), 11838–11847. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2,3-dihydro-1H-inden-1-ylmethanamine. (n.d.). PubChem. Retrieved from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). Sustainable Chemistry and Pharmacy, 29, 100785. [Link]
-
Recent Advances in Synthetic Routes to Azacycles. (2022). Molecules, 27(15), 4987. [Link]
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2005). Journal of the Korean Chemical Society, 49(5), 453-457. [Link]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2012). ACS Combinatorial Science, 14(1), 51–58. [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Pharmaceuticals, 15(11), 1369. [Link]
- Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine. (2024). Google Patents.
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry, 7, 11–32. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Molecules, 26(11), 3296. [Link]
-
2,3-Dihydro-1H-inden-2-ylmethanamine hydrochloride. (n.d.). DHA95507. Retrieved from [Link]
Sources
- 1. 178955-07-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. biosynth.com [biosynth.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Indane-Based Ligands in Pharmacological Assays: A Senior Application Scientist's Guide
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry.[1] Its rigid framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has led to the development of numerous successful therapeutic agents, from the Alzheimer's drug Donepezil to potent ligands for various G-protein coupled receptors (GPCRs) and monoamine transporters.[1]
This guide provides an in-depth, head-to-head comparison of key indane-based ligands, grounded in experimental data from relevant pharmacological assays. We will dissect the methodologies behind these assays, explaining the scientific rationale for experimental choices, and present a clear, comparative analysis to aid researchers and drug development professionals in their work.
Comparative Pharmacological Profiling of Indane-Based Ligands
The versatility of the indane scaffold allows it to be tailored for a variety of biological targets. Here, we compare ligands designed for three major target classes: Acetylcholinesterase (AChE), Dopamine Receptors, and Monoamine Transporters.
Acetylcholinesterase (AChE) Inhibitors: The Case of Donepezil
Donepezil is a prime example of a successful indane-based drug, widely prescribed for the symptomatic treatment of Alzheimer's disease.[2][3] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[4][5] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is thought to improve cognitive function in patients with Alzheimer's, a disease characterized by a cholinergic deficit.[4][6]
Mechanism of Action: Donepezil
Caption: Mechanism of Donepezil as an AChE inhibitor.
The efficacy of AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vitro AChE Inhibitory Activity
| Compound | Target | IC50 Value | Source Organism (AChE) | Reference |
|---|---|---|---|---|
| Donepezil | AChE | 5.7 - 6.7 nM | Human | [7] |
| Rivastigmine | AChE | 71.1 µM | Electric Eel | [7] |
| Physostigmine | AChE | 0.005 µM | Electric Eel |[7] |
Note: IC50 values can vary based on experimental conditions and the source of the enzyme.
Dopamine Receptor Ligands
The indane scaffold has been explored for its potential to generate selective ligands for dopamine receptors, particularly the D2-like family (D2, D3, D4), which are key targets in the treatment of schizophrenia and Parkinson's disease.[8][9] Selectivity is crucial, as off-target effects can lead to significant side effects.[10][11] The affinity of these ligands is determined using radioligand binding assays, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Binding Affinities (Ki, nM) of Indane-Based Dopamine Receptor Ligands
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D2/D3 Selectivity | Reference |
|---|---|---|---|---|
| Compound 14 | >10,000 | 150 | >66-fold (D3 selective) | [10] |
| R-(−)-Apomorphine | 140 | 53 | ~2.6-fold (D3 selective) | [8] |
| Haloperidol | 0.28 | 0.53 | ~2-fold (D2 selective) | [8] |
| Dopamine | 4500 | 20 | 225-fold (D3 selective) |[8] |
Note: These values are compiled from different studies and experimental conditions may vary.
Monoamine Transporter Inhibitors
Indane derivatives, such as Indatraline, have been investigated as inhibitors of monoamine transporters (MATs), which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[12][13] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition can elevate mood and treat conditions like depression and ADHD.[14][15] The potency of these inhibitors is assessed through binding assays that measure their affinity for each transporter.
Table 3: Comparative Binding Affinities (Ki, nM) of Indatraline and its Derivatives
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Reference |
|---|---|---|---|---|
| Indatraline | 1.3 | 0.6 | 2.0 | [12] |
| 4-Methoxy Indatraline | 1.3 | 19 | 14 | [12] |
| 6-Methoxy Indatraline | 12 | 0.4 | 1.0 |[12] |
This data demonstrates how subtle structural modifications to the indane ring, such as the position of a methoxy group, can dramatically alter the affinity and selectivity profile of the ligand across the three monoamine transporters.[12]
Methodologies: A Practical Guide to Pharmacological Assays
The data presented above is generated through rigorous, validated pharmacological assays. Understanding these methodologies is critical for interpreting results and designing new experiments.
In Vitro Binding Assay: Radioligand Competition Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[16][17] The principle is based on the competition between a labeled, high-affinity ligand (radioligand) and an unlabeled test compound for a finite number of receptors.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from cultured cells (e.g., CHO or HEK293) expressing the target receptor or homogenized brain tissue are used.[16][18] Cell lines provide a clean, reproducible system, while tissue can offer a more physiologically relevant context.
-
Radioligand: A ligand with high affinity and specificity for the target, labeled with a radioisotope (e.g., ³H or ¹²⁵I), is chosen. The concentration used is typically at or below its dissociation constant (Kd) to ensure sensitivity to competition.[19][20]
-
Non-Specific Binding (NSB): It is crucial to determine the amount of radioligand that binds to components other than the target receptor. This is achieved by adding a very high concentration of an unlabeled, known potent ligand to a set of control wells, which saturates the specific receptors and reveals only the non-specific binding.[18]
-
Filtration: The assay is terminated by rapid vacuum filtration through glass fiber filters.[16] The filters trap the receptor-bound radioligand, while the unbound radioligand passes through. The filters are often pre-soaked in a polymer like polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fibers.[18]
Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
-
Preparation: Thaw frozen receptor membrane aliquots and resuspend them in the final assay binding buffer.[18] Prepare serial dilutions of the test compound.
-
Plating: In a 96-well plate, add the assay components in the following order:
-
150 µL of membrane preparation.
-
50 µL of the competing test compound (or buffer for total binding, or a saturating concentration of a known ligand for NSB).
-
50 µL of the radioligand solution.[18]
-
-
Incubation: Incubate the plate, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[18]
-
Termination: Stop the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters using a cell harvester.[18]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
In Vitro Functional Assay: AChE Inhibition (Ellman's Assay)
To assess the functional effect of inhibitors like Donepezil, a direct measurement of enzyme activity is required. The most common method is the colorimetric assay developed by Ellman.[21][22]
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[21][23] The rate of color development is directly proportional to AChE activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE, the test inhibitor (e.g., Donepezil) at various concentrations, DTNB, and the substrate acetylthiocholine iodide.
-
Pre-incubation: In a 96-well plate, add the AChE enzyme solution and the test inhibitor. Allow them to pre-incubate for a set time (e.g., 10-15 minutes) to permit the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Add DTNB and then the acetylthiocholine substrate to all wells to start the reaction.[7]
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 410-412 nm over time (kinetic read).[7]
-
Data Analysis: The rate of the reaction (V) is calculated from the slope of the absorbance vs. time plot. The percent inhibition for each inhibitor concentration is calculated as: [(V_control - V_inhibitor) / V_control] * 100. The IC50 value is determined by plotting the percent inhibition against the log concentration of the inhibitor.
In Vitro Functional Assay: cAMP Accumulation for GPCRs
For indane ligands targeting GPCRs, functional assays are needed to determine if they are agonists (activate the receptor), antagonists (block activation), or inverse agonists (reduce basal activity). Many D2-like dopamine receptors are coupled to the Gαi inhibitory G-protein, which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[8] Conversely, Gαs-coupled receptors activate adenylyl cyclase, increasing cAMP levels.[24]
Principle: Modern cAMP assays are often homogeneous, non-radioactive assays (e.g., HTRF, AlphaScreen, or GloSensor) that measure changes in intracellular cAMP levels.[24][25][26] For a Gαi-coupled receptor, cells are first stimulated with a compound like forskolin to raise basal cAMP levels. An agonist for the Gαi-coupled receptor will then cause a measurable decrease in this cAMP signal.[24]
Signaling Pathway: Gs vs. Gi GPCRs
Caption: Opposing effects of Gs and Gi protein activation on cAMP levels.
Step-by-Step Protocol (for a Gαi-coupled receptor):
-
Cell Culture: Plate cells expressing the target receptor in a suitable microplate and culture overnight.
-
Compound Addition: Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and forskolin. Immediately add the test compounds (agonists).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.
-
Lysis and Detection: Lyse the cells and add the detection reagents according to the specific assay kit manufacturer's instructions (e.g., HTRF reagents).
-
Measurement: After a final incubation, read the plate on a compatible plate reader.
-
Data Analysis: For agonists, plot the signal against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy). For antagonists, the assay is run in the presence of a fixed concentration of a known agonist, and the antagonist's ability to shift the agonist's dose-response curve is measured to calculate its IC50 or Kb.
In Vivo Models for Cognitive Enhancement
While in vitro assays are essential for determining molecular interactions, in vivo models are necessary to assess the therapeutic potential of a compound in a complex biological system.[27] For cognitive enhancers like AChE inhibitors, rodent models of induced amnesia are commonly used.
-
Scopolamine-Induced Amnesia: Scopolamine is a muscarinic receptor antagonist that blocks cholinergic neurotransmission, inducing a temporary cognitive deficit in healthy animals. A test compound is administered before the scopolamine challenge. The animal's performance in memory tasks (e.g., Morris water maze, passive avoidance) is then evaluated.[27] A successful cognitive enhancer will reverse the deficit caused by scopolamine.
-
Zebrafish Models: Zebrafish are gaining popularity for higher-throughput in vivo screening of cognitive enhancers due to their robust cognitive abilities and sensitivity to memory-disrupting agents like scopolamine and MK-801.[28]
Discussion and Future Perspectives
The indane scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for a diverse range of neurological targets.
-
For AChE inhibitors, Donepezil remains a benchmark, but the development of new indane-based compounds with additional properties, such as targeting other aspects of Alzheimer's pathology (e.g., amyloid-beta or tau aggregation), is an active area of research.
-
For Dopamine Receptor ligands, achieving subtype selectivity remains a major challenge and a key goal.[29] The data suggests that even minor structural changes can flip the selectivity profile. Future work will likely involve computational modeling combined with medicinal chemistry to design ligands that exploit subtle differences in the binding pockets of D2 and D3 receptors.[29]
-
For Monoamine Transporter inhibitors, the focus is on developing compounds with specific triple-reuptake inhibition profiles or allosteric modulators that could offer novel therapeutic benefits with fewer side effects.[13]
The head-to-head comparison of these ligands, grounded in the robust pharmacological assays detailed here, is fundamental to advancing these fields. By understanding the causal relationships between molecular structure, assay methodology, and pharmacological outcome, researchers can more effectively design the next generation of indane-based therapeutics.
References
-
Abrol, N., & Ajit, D. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]
-
GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. [Link]
-
Paganini-Hill, A., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods. [Link]
-
Wikipedia. (n.d.). Donepezil. Wikipedia. [Link]
-
Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. [Link]
-
WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Zhang, G., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Analytical Biochemistry. [Link]
-
Nunes, M. A., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology. [Link]
-
IvyPanda. (2024). The Pharmacology and Mechanism of Donepezil Action. IvyPanda. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]
-
Kalev-Zylinska, M. L., et al. (2017). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology. [Link]
-
Fleming, G. R., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. [Link]
-
Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Mazina, O., et al. (2015). cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Schetz, J. A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods. [Link]
-
K Tiefenbrunn, L. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg. [Link]
-
Sharma, A., et al. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Current Drug Research Reviews. [Link]
-
O'Boyle, N. M., et al. (2023). Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one with potential anticancer activity. European Journal of Pharmaceutical Sciences. [Link]
-
Daeffler, L., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Giles, D., et al. (2019). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. ResearchGate. [Link]
-
Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
-
Giles, D., et al. (2008). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. [Link]
-
Zhavoronkov, A., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience. [Link]
-
Semantic Scholar. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. [Link]
-
Matilda. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Matilda. [Link]
-
Singh, H., et al. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. [Link]
-
Soni, R., et al. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. ResearchGate. [Link]
-
Sheridan, H., et al. (2017). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. [Link]
-
Patsnap. (2025). What pharmacological assays are used for lead optimization? Patsnap Synapse. [Link]
-
Draffan, A., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules. [Link]
-
Banks, M. L., et al. (2015). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Advances in Pharmacology. [Link]
-
ResearchGate. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. ResearchGate. [Link]
-
Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]
-
Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry. [Link]
-
Zhang, J., et al. (2010). Subtype selectivity of dopamine receptor ligands: insights from structure and ligand-based methods. Journal of Molecular Graphics and Modelling. [Link]
-
Aggarwal, S., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. Neuropharmacology. [Link]
-
Li, H., et al. (2008). Pharmacophore-based discovery of ligands for drug transporters. Expert Opinion on Drug Discovery. [Link]
-
Johnson, M. E., et al. (2014). Natural Product-Inspired Dopamine Receptor Ligands. Medicinal Research Reviews. [Link]
-
ResearchGate. (n.d.). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. ResearchGate. [Link]
-
Gregori-Puigjané, E., et al. (2006). Ligand-based approach to in silico pharmacology: nuclear receptor profiling. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
-
Bermingham, D. P., & Blakely, R. D. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. goodrx.com [goodrx.com]
- 3. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. ivypanda.com [ivypanda.com]
- 7. tandfonline.com [tandfonline.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What pharmacological assays are used for lead optimization? [synapse.patsnap.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. matilda.science [matilda.science]
- 21. assaygenie.com [assaygenie.com]
- 22. attogene.com [attogene.com]
- 23. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 27. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 28. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Subtype selectivity of dopamine receptor ligands: insights from structure and ligand-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized (2,3-Dihydro-1H-inden-2-yl)methanamine
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and development, the molecule (2,3-Dihydro-1H-inden-2-yl)methanamine serves as a critical structural motif and intermediate. Its purity is not merely a quality metric but the foundation upon which reliable biological data and, ultimately, patient safety are built. The presence of impurities—be they residual starting materials, by-products, or stereoisomers—can drastically alter pharmacological and toxicological profiles. Therefore, a robust, multi-faceted analytical strategy is essential to ensure that a synthesized batch of this primary amine meets the stringent quality attributes required for its intended use.[1][2]
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, offering a framework for developing a self-validating system of analysis that ensures the highest degree of confidence in your material.[3][4]
The Orthogonal Analytical Imperative
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and limitations. A robust validation strategy, therefore, relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that impurities missed by one method are detected by another. For this compound, a comprehensive assessment combines chromatographic separations, spectroscopic characterization, and elemental composition analysis.
Caption: Integrated workflow for purity validation.
Chromatographic Techniques: The Cornerstone of Purity Assessment
Chromatography is indispensable for separating the target compound from its impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary workhorse for assessing the purity of non-volatile organic compounds.[2] For this compound, a reverse-phase method is the logical starting point.
Expertise & Causality: The indane moiety provides sufficient hydrophobicity for retention on a C18 stationary phase. However, the primary amine group is basic and can interact with residual acidic silanols on the silica backbone, leading to poor peak shape (tailing). To mitigate this, the mobile phase is typically acidified (e.g., with 0.1% trifluoroacetic acid or formic acid). This protonates the amine, ensuring a single ionic state and minimizing secondary interactions, which results in sharp, symmetrical peaks essential for accurate quantification.
Detailed Protocol: Reverse-Phase HPLC Purity Assay
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm. The lower wavelength provides higher sensitivity for aliphatic impurities, while 254 nm is characteristic of the aromatic ring.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Dilute as necessary.
-
System Suitability: Before analysis, perform replicate injections of a standard. The relative standard deviation (RSD) for peak area and retention time should be <2%.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities. However, primary amines like this compound are polar and exhibit poor chromatographic behavior on standard non-polar GC columns.[5][6]
Expertise & Causality: To overcome this, derivatization is mandatory. Reacting the amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA) replaces the active hydrogens on the nitrogen with a non-polar group.[5] This transformation increases the compound's volatility and thermal stability while eliminating interactions with the stationary phase, resulting in sharp peaks and reliable analysis.[5][6] The mass spectrometer then provides definitive identification of the parent compound and any separated impurities based on their mass-to-charge ratio and fragmentation patterns.
Detailed Protocol: GC-MS with TFAA Derivatization
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.[7][8]
-
Oven Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: 250 °C, Splitless mode.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
Mass Range: 40-450 amu.
-
Derivatization & Sample Preparation:
-
Accurately weigh ~1 mg of the compound into a 2 mL autosampler vial.
-
Add 500 µL of Ethyl Acetate and 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[5]
-
Cool to room temperature.
-
Inject 1 µL of the derivatized sample.
-
Spectroscopic Confirmation: Validating the Molecular Structure
While chromatography quantifies purity, it relies on the assumption that the main peak is indeed the correct compound. NMR spectroscopy provides unambiguous structural confirmation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed information about the molecular structure.[9][10]
Expertise & Causality: For this compound, the ¹H NMR spectrum should show distinct signals for the aromatic protons (in the ~7.1-7.3 ppm region), the aliphatic protons of the indane ring, and the aminomethyl group. The integration of these signals should match the expected proton count for the structure. The absence of significant unassigned signals is a strong indicator of high purity. ¹³C NMR will confirm the presence of the correct number of unique carbon atoms.[11][12] These spectra serve as a molecular fingerprint.
Detailed Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse spectrum.
-
Ensure sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration, especially for quantitative assessment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign them to the corresponding protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum.
-
Compare the observed chemical shifts and coupling constants with expected values or literature data if available.
-
Elemental Analysis: The Final Arbiter of Composition
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[13][14][15]
Expertise & Causality: This method provides a validation of the compound's empirical formula. For a pure sample of this compound (C₁₀H₁₃N), the experimental percentages of C, H, and N must align with the theoretical values within a strict tolerance, typically ±0.4%.[16][17] A significant deviation indicates the presence of impurities, such as residual solvents, water, or inorganic salts, that would not be detected by other methods. It is a powerful tool for assessing bulk purity but is insensitive to isomeric impurities, highlighting the necessity of combining it with chromatography.
Detailed Protocol: CHN Elemental Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation:
-
Ensure the sample is meticulously dried under high vacuum to remove all traces of solvent and water.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Analysis:
-
The sample undergoes high-temperature combustion in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
-
Data Comparison:
-
Theoretical for C₁₀H₁₃N (MW: 147.22 g/mol ):
-
C: (120.11 / 147.22) * 100 = 81.65%
-
H: (13.12 / 147.22) * 100 = 8.91%
-
N: (14.01 / 147.22) * 100 = 9.52%
-
-
Compare the experimental values to these theoretical percentages. The difference should be ≤ 0.4%.
-
Comparative Summary of Analytical Techniques
The following table summarizes the capabilities and limitations of each technique in the context of validating this compound.
| Technique | Principle | Information Obtained | Key Strengths | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases | Quantitative purity, impurity profile, retention time | High precision, robust, ideal for non-volatile impurities | May not detect highly volatile or non-UV active impurities |
| GC-MS | Partitioning in a gaseous mobile phase; mass-based detection | Identification of volatile impurities, structural confirmation | High sensitivity, definitive identification via mass spectrum | Requires derivatization for polar amines, not suitable for non-volatile compounds |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Unambiguous structural confirmation, identification of structural isomers | Provides detailed structural information, non-destructive | Lower sensitivity compared to chromatography, complex for mixture analysis |
| Elemental Analysis | Combustion and detection of elemental gases | Confirmation of elemental composition and empirical formula | High accuracy for bulk purity, detects inorganic impurities and solvates | Does not distinguish between isomers, requires high sample purity for accuracy |
Conclusion: An Integrated and Self-Validating Approach
Validating the purity of synthesized this compound is a rigorous process that demands more than a single measurement. It requires a thoughtfully designed, orthogonal analytical strategy. By combining the quantitative power of HPLC , the impurity identification strength of GC-MS , the definitive structural confirmation of NMR , and the fundamental compositional verification of Elemental Analysis , researchers can establish a self-validating system. This integrated approach provides the highest degree of scientific evidence, ensuring that the material is of the required quality and identity for its critical role in research and drug development.
Caption: Logical flow for applying orthogonal techniques.
References
-
Title: A Look at Elemental Analysis for Organic Compounds. Source: AZoM. URL: [Link]
-
Title: Elemental analysis - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Source: Oxford Academic. URL: [Link]
-
Title: An International Study Evaluating Elemental Analysis. Source: ACS Central Science. URL: [Link]
-
Title: An International Study Evaluating Elemental Analysis. Source: PMC - PubMed Central. URL: [Link]
-
Title: Elemental Analysis - Organic & Inorganic Compounds. Source: Eltra. URL: [Link]
-
Title: Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Source: Hochschule Bonn-Rhein-Sieg. URL: [Link]
-
Title: GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Source: PubMed. URL: [Link]
-
Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Source: ScienceDirect. URL: [Link]
-
Title: Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation. Source: Qualio. URL: [Link]
-
Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Source: ResearchGate. URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: YAKHAK HOEJI. URL: [Link]
-
Title: What is Pharmaceutical Validation, and Why is it Important? Source: Innopharma Education. URL: [Link]
-
Title: Pharmaceutical Validation : A Review. Source: ResearchGate. URL: [Link]
-
Title: Process Validation in Pharmaceutical Product Development: An Overview. Source: ResearchGate. URL: [Link]
-
Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Source: MDPI. URL: [Link]
-
Title: this compound. Source: PubChem - NIH. URL: [Link]
-
Title: (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Source: MDPI. URL: [Link]
Sources
- 1. dicksondata.com [dicksondata.com]
- 2. What is Pharmaceutical Validation, and Why is it Important? | Innopharma Education [innopharmaeducation.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. h-brs.de [h-brs.de]
- 7. academic.oup.com [academic.oup.com]
- 8. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-Aminoindan hydrochloride(2338-18-3) 13C NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. azom.com [azom.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Impurities in the Synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the adage "the process defines the product" holds profound significance. The synthetic route chosen not only dictates the efficiency and yield but also the impurity profile of the final compound. For a molecule like (2,3-Dihydro-1H-inden-2-yl)methanamine, a versatile building block in medicinal chemistry, ensuring its purity is paramount. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control and characterization of impurities.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical strategies to detect, identify, and confirm the structure of potential impurities arising from common synthetic pathways to this compound.
Plausible Synthetic Routes and Anticipated Impurities
While a definitive, single industrial synthesis for this compound is not ubiquitously published, its structure suggests several logical synthetic pathways. Each route carries a unique fingerprint of potential process-related impurities, including unreacted starting materials, intermediates, and by-products from side reactions. Understanding these potential impurities is the first step in developing a robust analytical control strategy.
dot
Caption: Plausible synthetic routes to this compound and key potential impurities.
Route A: Reduction of 2-Indanecarbonitrile
This pathway involves the conversion of 2-indanone to 2-indanecarbonitrile, followed by reduction to the primary amine. Powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) or catalytic hydrogenation are typically employed.[4]
-
Potential Impurity A1: Residual 2-Indanecarbonitrile. Incomplete reduction is a common issue, leaving unreacted starting material in the final product.
Route B: Reduction of 2-Indanecarboxamide
This route proceeds via the corresponding carboxylic acid and its amide derivative. The subsequent reduction of the amide to the amine requires strong reducing agents.[4]
-
Potential Impurity B1: Residual 2-Indanecarboxamide. Similar to the nitrile route, incomplete reduction can lead to the presence of the amide intermediate in the final API.
Route C: Reductive Amination of 2-Indanecarboxaldehyde
Reductive amination is a widely used method for amine synthesis, converting a carbonyl group to an amine via an intermediate imine.[5][6] This would involve the reaction of 2-indancarboxaldehyde with ammonia in the presence of a reducing agent.[7][8]
-
Potential Impurity C1: N,N-bis((2,3-dihydro-1H-inden-2-yl)methyl)amine (Secondary Amine). A common side reaction in reductive amination with primary amines is over-alkylation, where the newly formed primary amine reacts with another molecule of the aldehyde to form a secondary amine.[8]
Comparative Analysis of Analytical Techniques for Impurity Confirmation
A multi-faceted analytical approach is essential for the unambiguous identification and quantification of the hypothesized impurities. No single technique is sufficient; rather, the synergistic use of chromatographic separation and spectroscopic characterization provides the necessary level of confidence.
| Analytical Technique | Applicability & Strengths | Limitations | Target Impurities |
| High-Performance Liquid Chromatography (HPLC) with UV/DAD | Gold standard for purity assessment and quantification of non-volatile organic impurities.[9] Excellent for separating compounds with different polarities. Diode-Array Detection (DAD) provides UV spectra, aiding in peak identification and purity assessment. | Requires chromophores for sensitive detection. Co-elution can mask impurities. Does not provide definitive structural information on its own. | A1, B1, C1 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for volatile and semi-volatile impurities. Provides molecular weight and fragmentation patterns, which are crucial for structural elucidation.[10] Derivatization can be used for less volatile amines.[11][12] | Not suitable for non-volatile or thermally labile compounds. Amines can exhibit poor peak shape without derivatization.[12] | A1, C1 (with derivatization) |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the powerful separation of HPLC with the high sensitivity and specificity of mass spectrometry.[13][14] Can detect and identify impurities at very low levels, providing molecular weight and fragmentation data for structural confirmation. | Ionization efficiency can vary significantly between compounds. Matrix effects can suppress or enhance signals. | A1, B1, C1 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | The most powerful technique for definitive structural elucidation of isolated impurities. Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[15][16] | Requires relatively pure and concentrated samples (µg to mg scale). Lower sensitivity compared to MS. N-H protons of amines can give broad signals.[15][16] | A1, B1, C1 (after isolation) |
dot
Caption: A typical workflow for the identification and structural elucidation of impurities.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, all analytical methods must be validated according to ICH Q2(R2) guidelines.[17][18][19][20] This involves demonstrating specificity, linearity, accuracy, precision, and robustness for the intended purpose, which in this case is impurity detection and quantification.
Protocol 1: HPLC-UV/DAD Method for Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). The non-polar stationary phase is effective for separating the target amine from its more polar (amide) or less polar (nitrile, secondary amine) impurities.
-
Mobile Phase: A gradient elution is recommended to resolve compounds with a range of polarities.
-
Solvent A: 0.1% Formic Acid in Water (enhances peak shape for amines).
-
Solvent B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at a wavelength that provides a good response for both the API and potential impurities (e.g., 210 nm and 265 nm).
-
Validation (Specificity): Spike the API sample with synthesized or isolated potential impurities (A1, B1, C1) to demonstrate baseline separation. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to ensure the method is stability-indicating.
Protocol 2: LC-MS/MS for Impurity Identification
-
LC Conditions: Utilize the same or a similar UPLC/HPLC method as described in Protocol 1 to ensure chromatographic correlation.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for amines.
-
Data Acquisition:
-
Full Scan: Acquire data over a relevant mass range (e.g., m/z 100-500) to detect all potential ions.
-
Tandem MS (MS/MS): Fragment the molecular ions of the API and any detected impurities to obtain structural information. The fragmentation pattern of the secondary amine (C1), for instance, will differ significantly from the primary amine target due to the additional indenylmethyl group.
-
Protocol 3: NMR for Definitive Structural Confirmation
-
Sample Preparation: Isolate the impurity of interest using preparative HPLC. Ensure the isolated fraction is free of interfering substances and solvents. A typical requirement is >95% purity and >1 mg of material.
-
Solvent: Use a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Experiments:
-
¹H NMR: Will distinguish between the methylene protons adjacent to the nitrogen in the primary amine (a doublet) versus the secondary amine (which will have a more complex pattern). The amide N-H protons (Impurity B1) and the lack of N-H protons in the nitrile (Impurity A1) provide clear diagnostic signals.[21]
-
¹³C NMR: The chemical shift of the carbon in the nitrile group (-C≡N) is highly characteristic and will be absent in the other compounds. Similarly, the carbonyl carbon (-C=O) of the amide will have a distinct downfield shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the full molecular structure by establishing proton-proton and proton-carbon correlations, especially for novel or unexpected impurities.
-
Conclusion: An Integrated Approach to Ensure Product Quality
Confirming the structure of impurities in the synthesis of this compound is not merely an analytical exercise; it is a fundamental requirement for ensuring drug safety and regulatory compliance. A logical, evidence-based approach grounded in the principles of synthetic organic chemistry and validated analytical science is indispensable. By anticipating potential impurities based on the synthetic route and employing a combination of high-resolution chromatographic and spectroscopic techniques, drug development professionals can build a comprehensive and robust impurity control strategy. This integrated workflow, from hypothesis to definitive structural confirmation, embodies the scientific integrity required to bring safe and effective medicines to patients.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
IntuitionLabs. (2024, March 20). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). ICH Q2(R2): Validation of Analytical Procedures | Request PDF. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
PubMed. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. J Chromatogr Sci, 30(10), 399-404. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Retrieved from [Link]
-
Agilent. (n.d.). Amines and alcohols Fast analysis of amines and solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]
-
VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubMed. (2024, August 30). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Org Lett, 26(34), 7122-7127. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (2018, February 10). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. Eur J Med Chem, 145, 588-593. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.
-
ResearchGate. (2025, August 6). Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 15). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. lcms.cz [lcms.cz]
- 10. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. qbdgroup.com [qbdgroup.com]
- 20. intuitionlabs.ai [intuitionlabs.ai]
- 21. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2,3-Dihydro-1H-inden-2-yl)methanamine
This guide provides a detailed protocol for the safe and compliant disposal of (2,3-Dihydro-1H-inden-2-yl)methanamine (CAS No. 146737-65-7). As a primary amine, this compound requires careful handling not only during its use in research and development but also throughout its entire lifecycle, culminating in its final disposal. Adherence to these procedures is fundamental to ensuring personnel safety, protecting the environment, and maintaining strict regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Profile and Core Safety Rationale
Understanding the inherent risks of this compound is the first step in establishing a safe disposal workflow. The primary hazards, as identified in its Globally Harmonized System (GHS) classification, stem from its corrosive and irritant properties.[1]
-
Causes serious eye damage (H318): Amines can be corrosive to eye tissue, leading to irreversible damage.
-
Causes skin irritation (H315): Prolonged or repeated contact can cause significant skin irritation or dermatitis.
-
May cause respiratory irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract.[1]
Beyond its direct hazards, the chemical nature of amines dictates crucial handling and segregation protocols. Amines are basic and will react exothermically, sometimes violently, with acids. They are also incompatible with strong oxidizing agents. Therefore, the cardinal rule of disposal is strict segregation to prevent inadvertent and dangerous chemical reactions within a waste container.[2]
Key Disposal Parameters and Hazard Summary
The following table summarizes the critical data and regulatory thresholds that govern the disposal process for this compound.
| Parameter | Guideline / Data | Rationale & Authoritative Source |
| GHS Hazard Classification | H315 (Skin Irritation), H318 (Serious Eye Damage), H335 (Respiratory Irritation) | Dictates the minimum required Personal Protective Equipment (PPE) to prevent contact and inhalation exposure.[1] |
| Incompatible Materials | Acids, Strong Oxidizing Agents | Prevents hazardous exothermic or explosive reactions in the waste container. Segregation is mandatory.[2] |
| Recommended PPE | Chemical-resistant gloves (Nitrile), safety goggles, lab coat, use of a chemical fume hood. | Ensures a barrier against skin/eye contact and prevents inhalation of vapors.[3] |
| Satellite Accumulation Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | A federal regulatory limit set by the EPA (under RCRA) for waste accumulation in a laboratory setting before it must be moved to a central storage area.[4][5][6] |
| Maximum Accumulation Time | Waste must be removed from the laboratory within 12 months of the accumulation start date. | Ensures timely removal of hazardous materials from the laboratory, minimizing long-term risks.[4] |
| Final Disposal Method | Collection by a licensed hazardous waste disposal service for high-temperature incineration. | The required method for ensuring the complete destruction of the organic compound in an environmentally sound and compliant manner.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the validated, self-contained procedure for managing this compound from the point of generation to its final collection.
Step 1: Immediate Segregation at the Point of Generation
The moment a material containing this compound is deemed waste, it must be treated as hazardous.
-
Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses containing the amine in a dedicated waste container.
-
Solid Waste: Collect any contaminated solid materials, such as gloves, weighing paper, or absorbent pads, in a separate, dedicated solid waste container. Keeping solid and liquid waste streams separate simplifies the disposal process for your institution's safety office.[3]
-
Causality: This initial segregation is the most critical step in preventing hazardous reactions. Mixing amine waste with other chemical streams, particularly acidic or halogenated solvent waste, can lead to dangerous pressurization of the container or the generation of toxic fumes.[2]
Step 2: Proper Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Select a Compatible Container: Use a container made of high-density polyethylene (HDPE) or another chemically resistant material. Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[3][7]
-
Do Not Use Metal: Avoid metal containers, as some amines can be corrosive over time.
-
Leave Headspace: Fill the container to no more than 80% capacity. This headspace accommodates any potential vapor expansion due to temperature fluctuations in the lab, preventing pressure buildup.
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, the container must be labeled.[5] Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete All Fields: Clearly write the words "Hazardous Waste ". List all chemical constituents by their full names, including solvents, and provide an accurate estimation of their concentrations.[3]
-
Identify the Generator: Include the name of the principal investigator, the lab location (building and room number), and the date the container was started. The final "full" or "disposal" date is added when the container is ready for pickup.[5]
Step 4: Safe Satellite Accumulation and Storage
"Satellite Accumulation" refers to the legal practice of storing hazardous waste in the laboratory at or near the point of its generation.[4]
-
Designated Area: Store the labeled waste container in a designated satellite accumulation area within the lab. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[5]
-
Location: The storage location must be away from direct sunlight, heat sources, and areas of high traffic.[2] Crucially, it must be physically separated from any containers of incompatible materials like acids.
Step 5: Arranging for Final Disposal
Laboratory personnel are prohibited from disposing of this chemical waste via sewer drains or in the regular trash.[2][5]
-
Request Pickup: Once the container is full (or approaching the 12-month time limit), submit a hazardous waste collection request to your institution's EHS department or designated hazardous waste contractor.[3][5]
-
Professional Handling: Trained EHS professionals will then collect the waste and ensure it is transported to a licensed facility for proper disposal, typically via incineration.[2][3]
Disposal Decision Workflow
The following diagram illustrates the logical flow of the disposal process, from the initial generation of waste to its final, compliant removal from the laboratory.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
Preparedness for accidental spills is a critical component of laboratory safety.[2]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Don PPE: For small, manageable spills, don appropriate PPE, including a lab coat, safety goggles, and double-nitrile gloves.
-
Contain the Spill: Use an amine-compatible absorbent material (e.g., universal spill pads or vermiculite) to surround and absorb the spill. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a mild detergent and water.
-
Label and Dispose: Label the spill cleanup waste as hazardous and arrange for disposal through EHS.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, environmental stewardship, and regulatory compliance.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
This compound | C10H13N. PubChem, National Institutes of Health. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]
-
Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
Hazardous Waste Disposal Procedures. University of Oklahoma Health Sciences Center. [Link]
-
EHSO Manual 2025-2026 - Hazardous Waste. University of Oklahoma Health Sciences Center. [Link]
Sources
Personal protective equipment for handling (2,3-Dihydro-1H-inden-2-yl)methanamine
Comprehensive Safety Protocol: Handling (2,3-Dihydro-1H-inden-2-yl)methanamine
This document provides essential safety and logistical guidance for the handling and disposal of this compound (CAS No. 178955-07-2). As a primary amine, this compound requires stringent safety protocols to mitigate risks associated with its potential irritant and corrosive properties. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment by establishing a self-validating system of protocols grounded in established safety principles.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is fundamental to selecting appropriate personal protective equipment (PPE). While specific toxicological data for this exact compound is limited, the hazard profile can be inferred from its chemical class (primary amines) and closely related structural isomers. Primary amines are often associated with skin and eye irritation or damage. For instance, the structural isomer (2,3-dihydro-1H-inden-1-yl)methanamine is classified with significant health hazards.[1]
A thorough risk assessment is the first step in any handling procedure.[2] This involves evaluating the scale of the experiment, the concentration of the chemical, and the potential for aerosolization or splashing.[2][3]
| Potential Hazard | GHS Classification (Inferred) | Rationale & Immediate Risk |
| Serious Eye Damage | H318: Causes serious eye damage | Direct contact with the liquid or its vapors can cause irreversible damage to the eyes. This is a primary and critical risk. |
| Skin Irritation | H315: Causes skin irritation | As a primary amine, the compound can defat the skin, leading to irritation, redness, and dermatitis upon contact. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors or aerosols may irritate the mucous membranes and respiratory tract, leading to coughing and discomfort. |
| Harmful if Swallowed | H302: Harmful if swallowed | Ingestion can lead to systemic toxic effects. |
The Hierarchy of Controls: Beyond PPE
PPE is the final line of defense. Before relying on gloves and goggles, more effective engineering and administrative controls must be implemented to minimize exposure.[3]
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. The fume hood provides primary containment and protects the user from inhaling hazardous vapors.
-
Administrative Controls :
-
Restricted Access : Clearly designate areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs) : Develop and follow detailed SOPs for all experimental work.
-
Hygiene Practices : Prohibit eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[4]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated with the hazards identified in Section 1. The following protocol outlines the minimum required PPE for handling this compound in any quantity.
Eye and Face Protection
Due to the risk of serious eye damage, standard safety glasses are insufficient.
-
Minimum Requirement : Chemical splash goggles that form a tight seal around the eyes.
-
High-Risk Operations : For tasks with a significant splash risk (e.g., large-volume transfers, reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[2]
Skin Protection
Choosing the correct glove material is crucial, as no single glove offers universal protection.[5] Nitrile gloves are a common choice for general laboratory work and provide adequate splash protection against many chemicals.[2] However, for amines, extended contact may require more robust materials.
Step-by-Step Glove Selection and Use:
-
Inspect Before Use : Always check gloves for any signs of degradation, punctures, or tears before donning.
-
Select for the Task : For incidental contact (e.g., handling small quantities), a standard disposable nitrile glove (minimum 5-mil thickness) is acceptable.[6]
-
Plan for Extended Contact : For extended contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[2][7] Consult a specific chemical resistance chart from the glove manufacturer.
-
Avoid Contamination : Use proper glove removal techniques to avoid skin contact with the outer surface of the glove.
-
Replace Immediately : If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.[8] Do not reuse disposable gloves.
| Glove Material | Incidental Contact (Splash) | Extended Contact / Immersion | Key Considerations |
| Nitrile | Good [6] | Fair to Poor | Suitable for short-term splash protection. Must be changed immediately upon contact.[6] |
| Neoprene | Excellent | Good | Offers good resistance to acids, bases, and some solvents. A solid choice for handling amines.[2] |
| Butyl Rubber | Excellent | Excellent | Provides superior resistance to a wide range of chemicals, including many amines and solvents.[2][7] |
-
Lab Coat : A flame-resistant lab coat buttoned completely is mandatory.
-
Chemical Apron : When handling larger quantities (>100 mL) or where there is a significant splash potential, wear a chemical-resistant apron over the lab coat.
-
Footwear : Closed-toe shoes are required at all times in the laboratory.
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it becomes essential in specific scenarios:
-
Emergency Situations : In the event of a large spill or ventilation failure.
-
Weighing Powders (if applicable) : If handling a solid form of the compound outside of a containment hood.
-
Required Respirator : A NIOSH-approved respirator with an organic vapor cartridge is necessary. If particulates are also present, a combination organic vapor/P100 cartridge should be used.
Operational and Disposal Plans
Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow from preparation to disposal.
Caption: Workflow for Handling this compound.
Spill Response Protocol
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Don Additional PPE : Before cleanup, don appropriate respiratory protection and heavy-duty gloves (e.g., neoprene or butyl rubber).
-
Contain the Spill : Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to absorb the liquid.[4] Do not use combustible materials.
-
Collect and Dispose : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
-
Chemical Waste : All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Contaminated PPE : Dispose of all contaminated gloves, absorbent pads, and other disposable materials in a sealed bag or container designated for solid hazardous waste.
-
Regulatory Compliance : All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Emergency Procedures: Immediate Action Plan
Immediate and correct first aid is critical. Emergency showers and eyewash stations must be accessible and tested regularly.[10]
Caption: Emergency Response Logic for Chemical Exposure.
-
In Case of Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
In Case of Eye Contact : Immediately rinse cautiously with water for several minutes at an emergency eyewash station, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[9] Seek medical attention.
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor immediately.[4]
References
- Safety D
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Safety D
- Safety D
- International Labour Organiz
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Toxicology MSDT. Occupational (Workplace) Exposure Standards/Guidelines/Approaches.
- Occupational exposure limits for chemicals. (n.d.). PMC.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.).
- Nitrile Glove Chemical-Comp
- 2,3-dihydro-1H-inden-1-ylmethanamine. (n.d.). PubChem.
- Safety Data Sheet. (2022). Spectrum Pharmacy Products.
- Safety Data Sheet. (n.d.). Viona Pharmaceuticals.
- Glove Chemical Compatibility Guide. (n.d.). Enviro Safety Products.
- Glove Selection For Specific Chemicals. (n.d.). SUNY New Paltz.
- Occupational Exposure Limits for ethylidene norbornene, ethyleneimine, benomyl, and 2,3-epoxypropyl methacrylate, and classifica. (2018). J Occup Health.
- (2,3-Dihydro-1H-inden-1-yl)methanamine hydrochloride. (n.d.). CymitQuimica.
- Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts.
- How to Choose PPE for Chemical Work. (2025).
- 1H-Indene-2-methanamine, 2,3-dihydro-, hydrochloride (1:1). (n.d.). CymitQuimica.
- (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride. (n.d.). BLDpharm.
- This compound hydrochloride. (n.d.). BLDpharm.
- (2,3-Dihydro-1H-inden-2-yl)methanol. (n.d.). Biosynth.
- 2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride. (n.d.). Ivy Fine Chemicals.
Sources
- 1. 2,3-dihydro-1H-inden-1-ylmethanamine | C10H13N | CID 14348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. spectrumrx.com [spectrumrx.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

